molecular formula C20H14O2 B150571 Binol CAS No. 18531-94-7

Binol

Cat. No.: B150571
CAS No.: 18531-94-7
M. Wt: 286.3 g/mol
InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
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Description

(S)-(-)-1,1'-Bi-2-naphthol is a member of naphthols.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
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InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
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InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
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Molecular Formula

C20H14O2
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DSSTOX Substance ID

DTXSID9060526
Record name [1,1'-Binaphthalene]-2,2'-diol
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Molecular Weight

286.3 g/mol
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CAS No.

602-09-5, 18531-94-7, 18531-99-2
Record name BINOL
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Record name BINOL, (R)-
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Foundational & Exploratory

A Technical Guide to the Specific Rotation of (R)- and (S)-BINOL

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric, axially chiral organic compound that has become an indispensable tool in modern asymmetric synthesis.[1][2] Its enantiomers, (R)-BINOL and (S)-BINOL, are widely used as chiral ligands for transition-metal catalyzed reactions and as precursors for chiral catalysts, which are crucial in the stereoselective synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] A key physical property that distinguishes these enantiomers is their specific rotation, which is a measure of their ability to rotate the plane of polarized light. This guide provides an in-depth overview of the specific rotation values of (R)- and (S)-BINOL, a detailed experimental protocol for their determination, and a visualization of the experimental workflow.

Specific Rotation of this compound Enantiomers

The specific rotation of a chiral compound is an intensive property that depends on the temperature, the wavelength of light used, the solvent, and the concentration of the sample.[5][6] For (R)- and (S)-BINOL, the specific rotation values are equal in magnitude but opposite in direction.[5] The (R)-enantiomer is dextrorotary (rotates light to the right, denoted by a positive sign), while the (S)-enantiomer is levorotary (rotates light to the left, denoted by a negative sign).[5][7]

EnantiomerSpecific Rotation ([α])Conditions
(R)-(+)-BINOL+35.5°c = 1 in Tetrahydrofuran (THF)
(S)-(-)-BINOL-35.5°c = 1 in Tetrahydrofuran (THF)

Table 1: Specific Rotation Values for this compound Enantiomers. Data sourced from multiple references.[7][8]

It is important to note that the solvent can influence the conformation of this compound and thus affect the measured specific rotation value.[9] Therefore, it is crucial to report the solvent and concentration when documenting specific rotation.

Experimental Protocol for Determining Specific Rotation

The determination of specific rotation is performed using an instrument called a polarimeter.[6] The following is a generalized protocol for this measurement.

1. Materials and Equipment:

  • Polarimeter

  • Sodium D-line lamp (589 nm) or other monochromatic light source[5]

  • Polarimeter cell (sample tube), typically 1 dm in length[5]

  • Volumetric flask

  • Analytical balance

  • Sample of (R)- or (S)-BINOL

  • High-purity solvent (e.g., Tetrahydrofuran)

2. Sample Preparation:

  • Accurately weigh a precise amount of the this compound enantiomer using an analytical balance.

  • Dissolve the weighed sample in a high-purity solvent (e.g., THF) in a volumetric flask of a known volume.

  • Ensure the sample is completely dissolved and the solution is homogeneous.

  • Calculate the concentration (c) of the solution in grams per milliliter (g/mL).[10]

3. Instrument Calibration and Blank Measurement:

  • Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions.

  • Fill the polarimeter cell with the pure solvent that was used to prepare the sample. This will serve as the blank.

  • Ensure there are no air bubbles in the light path of the cell.

  • Place the filled cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading.

4. Sample Measurement:

  • Rinse the polarimeter cell with a small amount of the prepared this compound solution.

  • Fill the cell with the this compound solution, again ensuring no air bubbles are present in the light path.

  • Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.[11] The reading may be positive (clockwise) or negative (counter-clockwise).

5. Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[12]

[α]Tλ = α / (l × c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

6. Reporting Results: When reporting the specific rotation, it is essential to include the temperature, wavelength (often denoted by "D" for the sodium D-line), concentration, and solvent. For example: [α]25D = +35.5° (c = 1, THF).[7][8]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the specific rotation of a chiral compound like this compound.

G cluster_prep Sample Preparation cluster_measure Polarimetry Measurement cluster_calc Calculation & Reporting weigh Weigh this compound Sample dissolve Dissolve in Solvent (e.g., THF) weigh->dissolve concentrate Calculate Concentration (c) in g/mL dissolve->concentrate blank Measure Blank (Pure Solvent) concentrate->blank sample Measure Sample (this compound Solution) blank->sample record Record Observed Rotation (α) sample->record formula Calculate Specific Rotation: [α] = α / (l × c) record->formula report Report [α] with Conditions (Temp, Wavelength, Conc., Solvent) formula->report

Caption: Workflow for the Determination of Specific Rotation.

Conclusion

The specific rotation of (R)- and (S)-BINOL is a fundamental property that confirms the enantiomeric identity and purity of these crucial chiral molecules. A precise and accurate measurement of this value is paramount for researchers and professionals in drug development and asymmetric catalysis, ensuring the desired stereochemical outcome in their synthetic endeavors. The protocol and workflow outlined in this guide provide a standardized approach to obtaining reliable specific rotation data for this compound and other chiral compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of BINOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Binaphthalene]-2,2'-diol, commonly known as BINOL, is a C₂-symmetric organic compound that has established itself as a cornerstone in modern stereoselective synthesis.[1] Its unique axial chirality, arising from restricted rotation around the C1-C1' bond between the two bulky naphthalene rings, makes it an invaluable chiral ligand and catalyst in a vast array of asymmetric transformations. The stability of its enantiomers and the tunability of its structure through derivatization have further solidified its importance in academic research and industrial applications, particularly in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its application in asymmetric catalysis.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and analysis. These properties are summarized in the tables below, followed by detailed experimental protocols for their determination.

General and Chiroptical Properties
PropertyValueReference
Molecular Formula C₂₀H₁₄O₂[1]
Molar Mass 286.32 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point (Racemic) 205-211 °C[1]
Melting Point ((R)- or (S)-enantiomer) 208-210 °CN/A
Specific Rotation ([α]D²⁵) (R)-(+)-BINOL: +34.4° (c=1, THF)N/A
(S)-(-)-BINOL: -34.4° (c=1, THF)N/A
Density 1.27 g/cm³N/A
Solubility

The solubility of this compound in various organic solvents is a critical parameter for its use in reactions and for its purification.

SolventSolubilityReference
Dichloromethane19 mg/mL[3]
Dioxane29 mg/mL[3]
N,N-Dimethylformamide (DMF)35 mg/mL[3]
Dimethyl sulfoxide (DMSO)15 mg/mL[3]
Ethanol22 mg/mL[3]
Tetrahydrofuran (THF)30 mg/mL[3]
WaterSparingly soluble[2]

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound is centered around its hydroxyl groups and the aromatic naphthalene rings. It readily forms complexes with a variety of metals, a property that is central to its role in catalysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.95d, J = 9.0 Hz2HAr-H[4]
7.89d, J = 8.1 Hz2HAr-H[4]
7.41d, J = 9.0 Hz2HAr-H[4]
7.33ddd, J = 8.1, 6.8, 1.2 Hz2HAr-H[4]
7.26 - 7.21m2HAr-H[4]
7.15d, J = 8.5 Hz2HAr-H[4]
4.98s2HOH[5]

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference
152.8C-OH[4]
133.5Ar-C[4]
131.4Ar-C[4]
129.5Ar-C[4]
128.2Ar-C[4]
127.1Ar-C[4]
126.5Ar-C[4]
124.2Ar-C[4]
123.6Ar-C[4]
117.8Ar-C[4]
109.8Ar-C[4]

FT-IR (KBr Pellet)

Wavenumber (cm⁻¹)AssignmentReference
3500-3400 (broad)O-H stretch[6]
3060Aromatic C-H stretch[6]
1620, 1595, 1508Aromatic C=C stretch[6]
1215C-O stretch[6]
815Aromatic C-H bend[6]

UV-Vis (in Acetonitrile)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)AssignmentReference
232~80,000π → π[7]
321~8,000π → π[7]
334~7,000π → π*[7]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization of this compound are provided below.

Measurement of Specific Rotation

Objective: To determine the specific rotation of an enantiomer of this compound.

Materials:

  • (R)- or (S)-BINOL

  • Tetrahydrofuran (THF), spectroscopic grade

  • Volumetric flask (10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • 1 dm polarimeter cell

Procedure:

  • Accurately weigh approximately 100 mg of the this compound enantiomer and transfer it to a 10 mL volumetric flask.

  • Dissolve the this compound in THF and dilute to the mark. Ensure the solution is homogeneous.

  • Calibrate the polarimeter with a blank solution of THF.

  • Rinse the polarimeter cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tube

  • Vortex mixer

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Use a vortex mixer to ensure the sample is completely dissolved.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[8][9][10][11][12][13][14][15]

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-making die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Acetonitrile, UV grade

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of known concentration of this compound in acetonitrile.

  • Perform serial dilutions to obtain a series of solutions of varying concentrations.

  • Record the UV-Vis spectrum of each solution from 200 to 400 nm, using acetonitrile as the blank.[16][17]

  • Identify the wavelengths of maximum absorbance (λmax).

Asymmetric Catalysis and Reaction Mechanisms

This compound is a privileged ligand in a multitude of asymmetric catalytic reactions. Its C₂-symmetric chiral environment, when complexed with a metal center, effectively controls the stereochemical outcome of the reaction.

This compound-Aluminum Catalyzed Asymmetric Ene Reaction

A prominent application of this compound is in the Lewis acid-catalyzed asymmetric carbonyl-ene reaction. The following diagram illustrates the proposed catalytic cycle for the cyclization of an unsaturated aldehyde catalyzed by a this compound-aluminum complex.[18]

Asymmetric_Ene_Reaction cluster_catalyst_activation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle This compound (R)-BINOL Catalyst (R)-BINOL-Al(CH₃) Complex This compound->Catalyst Reaction AlR3 Al(CH₃)₃ AlR3->Catalyst Intermediate Chiral Lewis Acid- Substrate Complex Catalyst->Intermediate Coordination Substrate Unsaturated Aldehyde Substrate->Intermediate TS [Ene Transition State] Intermediate->TS Intramolecular Cyclization Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->Catalyst Product Release Product Cyclized Product Product_Complex->Product

Caption: Proposed catalytic cycle for the this compound-aluminum catalyzed asymmetric ene reaction.

Enzymatic Resolution of Racemic this compound

Enantiomerically pure this compound is often obtained through the resolution of a racemic mixture. One common method is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Enzymatic_Resolution cluster_reaction Enzymatic Acylation cluster_separation Separation cluster_hydrolysis Optional Hydrolysis rac_this compound Racemic this compound ((R)- and (S)-enantiomers) Reaction_Mixture Reaction Mixture in Organic Solvent rac_this compound->Reaction_Mixture Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Mixture Lipase Lipase (e.g., from Pseudomonas sp.) Lipase->Reaction_Mixture S_this compound (S)-BINOL (unreacted) Reaction_Mixture->S_this compound Selective non-reaction R_BINOL_Acetate (R)-BINOL Acetate (acylated) Reaction_Mixture->R_BINOL_Acetate Selective acylation Chromatography Column Chromatography S_this compound->Chromatography R_BINOL_Acetate->Chromatography S_BINOL_pure Enantiopure (S)-BINOL Chromatography->S_BINOL_pure R_BINOL_Acetate_pure Enantiopure (R)-BINOL Acetate Chromatography->R_BINOL_Acetate_pure R_BINOL_pure Enantiopure (R)-BINOL R_BINOL_Acetate_pure->R_BINOL_pure Hydrolysis Base Base (e.g., NaOH) Base->R_BINOL_pure

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound, a critical chiral building block in modern chemistry. The tabulated data, detailed experimental protocols, and visualizations of its application in asymmetric catalysis are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The unique structural and stereochemical features of this compound continue to inspire the development of novel synthetic methodologies and the synthesis of complex, high-value chiral molecules.

References

Unraveling the Solid-State Architecture of BINOL: A Technical Guide to Crystal Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis, serving as a powerful chiral ligand and auxiliary.[1][2][3][4] Its efficacy is intrinsically linked to its unique C2-symmetric, atropisomeric structure, which arises from hindered rotation about the C1-C1' bond connecting the two naphthalene rings.[5][6] This restriction gives rise to stable, non-interconverting enantiomers at room temperature, a property critical to its function in inducing stereoselectivity.[5][7] Understanding the solid-state conformation and crystal packing of this compound is paramount for designing novel catalysts, chiral materials, and pharmaceuticals with tailored properties. This technical guide provides an in-depth analysis of this compound's crystal structure, conformational dynamics, and the experimental methodologies used for their characterization.

Atropisomerism and Conformational Flexibility

The defining feature of this compound is its axial chirality. The steric hindrance between the hydroxyl groups and the hydrogen atoms on the adjacent naphthalene rings creates a significant energy barrier to rotation around the aryl-aryl single bond, estimated to be around 40 kcal/mol.[1][7] This high rotational barrier ensures the configurational stability of its (R)- and (S)-enantiomers.[4][8]

The conformation of this compound is primarily described by the dihedral angle between the two naphthalene ring systems. This angle is not fixed and can be influenced by its environment, including the crystalline state, solvent, and the presence of substituents.[9][10]

Crystal Structure Analysis: Racemic vs. Enantiopure this compound

The crystal packing of this compound differs significantly between its racemic and enantiopure forms. These differences have implications for its physical properties and potential applications.

Racemic this compound: Racemic (±)-BINOL crystallizes as a true racemic compound, meaning both enantiomers are present in equal amounts within a highly ordered crystal lattice.[11][12] It typically crystallizes in an orthorhombic space group.[11] The crystal structure is characterized by intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules.[11]

Enantiopure this compound: In contrast, enantiopure this compound (either (R)-(+)-BINOL or (S)-(-)-BINOL) crystallizes in a trigonal crystal system.[11] The molecular conformation in the enantiopure crystal can exhibit different arrangements, leading to polymorphism.[11] The packing of enantiopure this compound is driven by a network of hydrogen bonds between the hydroxyl groups of molecules with the same chirality.[11]

PropertyRacemic this compoundEnantiopure (R)-BINOL
Crystal System OrthorhombicTrigonal
Space Group P2₁/nP4₁2₁2
Dihedral Angle ~90.58°~101.65° - 103°
Key Interactions Hydrogen bonds, π-π stackingHydrogen bonds, van der Waals forces

Note: The exact crystallographic parameters can vary slightly depending on the crystallization conditions and the specific polymorph obtained.

Experimental Protocols for Structural and Conformational Analysis

The determination of this compound's crystal structure and conformation relies on a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., benzene, dichloromethane/ethyl acetate).[2][13][14]

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to obtain the final crystal structure.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly solid-state NMR, provides valuable information about the local environment and conformation of this compound in the solid state. Variable-temperature NMR studies can reveal dynamic processes such as molecular rotation.[9][16]

Methodology for Solid-State NMR:

  • Sample Preparation: A powdered crystalline sample of this compound is packed into an NMR rotor.

  • Data Acquisition: The sample is spun at the magic angle to average out anisotropic interactions. Cross-polarization techniques are often used to enhance the signal of less abundant nuclei.

  • Spectral Analysis: The chemical shifts and couplings in the NMR spectrum provide information about the molecular structure and packing. Dihedral angles can be estimated by measuring specific dipolar couplings.[16]

Computational Modeling

Density Functional Theory (DFT) and other computational methods are used to calculate the relative energies of different this compound conformations and to predict the rotational barrier. These calculations complement experimental data and provide insights into the factors governing conformational preferences.[2][14]

Methodology:

  • Model Building: An initial 3D structure of the this compound molecule is generated.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G*).[10]

  • Conformational Search: The potential energy surface is scanned by systematically changing the dihedral angle to identify energy minima and transition states.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Atropisomerism R_this compound Rotation Hindered Rotation (High Energy Barrier) R_this compound->Rotation S_this compound Rotation->S_this compound

Caption: Atropisomerism in this compound arises from hindered rotation around the C-C single bond, leading to stable (R) and (S) enantiomers.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Computational Computational Modeling Synthesis->Computational Crystallization Crystal Growth Purification->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD ssNMR Solid-State NMR Crystallization->ssNMR Structure Crystal Structure (Unit Cell, Space Group) SCXRD->Structure Conformation Molecular Conformation (Dihedral Angle) ssNMR->Conformation Computational->Conformation Packing Crystal Packing (Intermolecular Interactions) Structure->Packing

Caption: Experimental workflow for the structural and conformational analysis of this compound.

Conclusion

The crystal structure and conformation of this compound are critical determinants of its function in asymmetric catalysis and materials science. While enantiopure this compound forms trigonal crystals with a larger dihedral angle, racemic this compound adopts an orthorhombic structure with a more perpendicular arrangement of the naphthyl rings.[11] The interplay of hydrogen bonding, π-π stacking, and van der Waals forces dictates the crystal packing. A multi-technique approach, combining X-ray diffraction, solid-state NMR, and computational modeling, is essential for a comprehensive understanding of this compound's solid-state behavior. The insights gained from these studies are invaluable for the rational design of new this compound-based systems with enhanced performance and novel applications.

References

Spectroscopic Profile of 1,1'-Bi-2-naphthol (BINOL): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the axially chiral organic compound 1,1'-Bi-2-naphthol (BINOL). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and purity assessment of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. The spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound displays a complex set of signals in the aromatic region, corresponding to the naphthyl protons, and a characteristic signal for the hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.10 - 7.80m-Aromatic Protons
7.60 - 7.20m-Aromatic Protons
5.30 - 5.10s (broad)-Hydroxyl Protons (OH)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and spectrometer frequency. The hydroxyl proton signal is often broad and its position can be concentration-dependent.[1]

¹³C NMR Data

The carbon NMR spectrum provides detailed information about the carbon framework of the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
151.23C-OH
132.17Quaternary C
131.76Quaternary C
130.28Aromatic CH
128.38Aromatic CH
126.87Aromatic CH
126.07Aromatic CH
124.97Aromatic CH
120.88Aromatic CH
103.13Quaternary C

Note: Assignments are based on typical chemical shift ranges for aromatic and hydroxyl-substituted carbons.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Weigh an appropriate amount of the this compound sample (typically 5-10 mg) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[2][4]

  • Shaking/Equilibration: Shake the NMR tube for at least 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.[3][5]

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at 25 °C.[3][4] Typical acquisition parameters include a sufficient number of scans (e.g., 8 to 64) and a relaxation delay of 1-2 seconds.[4]

    • ¹³C NMR: Acquire the spectrum with complete proton decoupling. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. The key vibrational modes are associated with the O-H and C-O bonds of the hydroxyl groups and the C=C bonds of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
~3468O-H stretchCharacteristic broad peak for the hydroxyl group.[6]
~3028C-H stretch (aromatic)Symmetric C-H vibration of the aromatic rings.[6]
~1576C=C stretch (aromatic)Aromatic ring skeletal vibration.[6]
~1174C-O stretchSymmetric C-O stretching of the phenol group.[6]
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of dry this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, spectra can be recorded from a solution or as a thin film.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
GC-MSEI286 ([M]⁺)287, 189, 119, 115[7]
MS-MSESI285.0921 ([M-H]⁻)268.2, 267.1[7]
HRMS (MALDI-TOF)MALDI298.0994 ([M]⁺ for C₂₁H₁₄O₂)-

Note: The molecular formula of this compound is C₂₀H₁₄O₂ with a molar mass of 286.32 g/mol .[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.[2]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is first passed through a gas chromatograph to separate it from any impurities. For direct infusion techniques like electrospray ionization (ESI), the sample is dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI) for GC-MS or soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3, MeCN) Sample->Dissolve NMR NMR Analysis (¹H, ¹³C) Dissolve->NMR IR IR Analysis (FT-IR) Dissolve->IR MS MS Analysis (GC-MS, ESI-MS) Dissolve->MS Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process MS->Process Analyze Analyze Spectra (Peak Picking, Integration) Process->Analyze Structure Structure Elucidation & Characterization Analyze->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

References

Unveiling the C2 Symmetry of BINOL Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structural characteristics, and catalytic applications of 1,1'-bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis.

This technical guide provides a comprehensive overview of the C2-symmetric chiral ligand, 1,1'-bi-2-naphthol (this compound), for researchers, scientists, and drug development professionals. Delving into its fundamental principles, this document details the synthesis and resolution of this compound, its structural features defined by C2 symmetry, and its pivotal role in asymmetric catalysis, exemplified by the Diels-Alder reaction. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research.

The Essence of C2 Symmetry in this compound

1,1'-Bi-2-naphthol (this compound) is an axially chiral organic compound renowned for its application as a ligand in asymmetric synthesis.[1] Its chirality arises not from a stereogenic carbon atom, but from the restricted rotation, or atropisomerism, around the C1-C1' single bond connecting the two naphthalene rings. This hindered rotation is due to steric hindrance between the hydrogen atoms on the 8 and 8' positions of the naphthalene rings. As a result, this compound exists as two stable, non-superimposable mirror images (enantiomers), designated as (R)-BINOL and (S)-BINOL.

The defining structural feature of this compound is its C2 rotational symmetry. This means the molecule can be rotated by 180 degrees around a central axis, passing through the midpoint of the C1-C1' bond, to yield a molecule indistinguishable from the original. This symmetry element has profound implications for its role in asymmetric catalysis. The C2 symmetry reduces the number of possible diastereomeric transition states in a chemical reaction, which often leads to higher enantioselectivity.[2]

Structural Elucidation of this compound

The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The key geometric parameters that define its C2 symmetric structure are summarized in the table below. The dihedral angle between the two naphthalene rings is a critical parameter that defines the chiral pocket created by the ligand.

ParameterValue (Å or °)Source
Bond Lengths
C1 - C1'~1.49 Å[3][4]
C2 - O~1.36 Å[3][4]
Bond Angles
C2 - C1 - C1'~121°[3][4]
C1 - C1' - C2'~121°[3][4]
Dihedral Angle
C2 - C1 - C1' - C2'~80-100°[3][4]
Note: The exact values can vary slightly depending on the crystal packing and the specific derivative of this compound.

Synthesis and Resolution of Enantiopure this compound

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. The two main strategies employed are the asymmetric synthesis from 2-naphthol and the resolution of racemic this compound.

Asymmetric Synthesis via Oxidative Coupling

Enantiopure this compound can be synthesized directly from 2-naphthol through an asymmetric oxidative coupling reaction. This method utilizes a chiral catalyst, often a copper or iron complex with a chiral ligand, to control the stereochemistry of the coupling process.[5][6][7]

Experimental Protocol: Asymmetric Oxidative Coupling of 2-Naphthol

Materials:

  • 2-Naphthol

  • Iron(II) perchlorate (Fe(ClO4)2)

  • (1R,2R)-N1,N2-di(quinolin-8-yl)cyclohexane-1,2-diamine (chiral ligand)

  • Dichloromethane (CH2Cl2)

  • Air (as oxidant)

Procedure:

  • To a reaction vessel, add 2-naphthol and the chiral ligand.

  • Dissolve the solids in dichloromethane under an air atmosphere.

  • Add the iron(II) perchlorate to the solution to generate the catalyst in situ.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., a dilute acid solution).

  • Extract the product with an organic solvent and purify it using column chromatography on silica gel to obtain the enantioenriched this compound.

Resolution of Racemic this compound

Racemic this compound can be separated into its constituent enantiomers through a process called resolution. A common and effective method involves the formation of diastereomeric complexes with a chiral resolving agent. N-benzylcinchonidinium chloride is a frequently used resolving agent that selectively crystallizes with one enantiomer of this compound, allowing for their separation.[8][9][10][11][12]

Experimental Protocol: Resolution of Racemic this compound with N-Benzylcinchonidinium Chloride

Materials:

  • Racemic 1,1'-bi-2-naphthol (rac-BINOL)

  • N-benzylcinchonidinium chloride

  • Acetonitrile (CH3CN)

  • Methanol (CH3OH)

  • Ethyl acetate (EtOAc)

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve racemic this compound and N-benzylcinchonidinium chloride in hot acetonitrile.

  • Allow the solution to cool, which will cause the precipitation of the [(R)-BINOL]-[N-benzylcinchonidinium chloride] complex.

  • Filter the crystalline complex and wash it with cold acetonitrile.

  • To recover the (R)-BINOL, dissolve the complex in a mixture of ethyl acetate and water, and then acidify with dilute HCl. Separate the organic layer, dry it, and evaporate the solvent.

  • The mother liquor from the initial crystallization is enriched in (S)-BINOL. To recover it, evaporate the solvent, dissolve the residue in ethyl acetate, wash with dilute HCl to remove the resolving agent, dry the organic layer, and evaporate the solvent.

  • The enantiomeric purity of the resolved this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Application in Asymmetric Catalysis: The Diels-Alder Reaction

The C2 symmetry of this compound makes it an exceptionally effective ligand for a wide range of asymmetric catalytic reactions. When coordinated to a metal center, the this compound ligand creates a well-defined chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

A classic example of the application of this compound in asymmetric catalysis is the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. A chiral Lewis acid catalyst, prepared in situ from a this compound derivative and a titanium source, can catalyze the reaction between a diene and a dienophile with high enantioselectivity.[13][14][15]

Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

The reaction between cyclopentadiene and methyl acrylate serves as a benchmark for evaluating the effectiveness of chiral catalysts in Diels-Alder reactions. The use of a this compound-titanium catalyst can afford the corresponding bicyclic products with high yields and excellent enantiomeric excess.

EntryDienophileDieneCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%) (endo/exo)
1Methyl AcrylateCyclopentadiene10-789592 (95:5)
2Methyl AcrylateCyclopentadiene5-789291 (94:6)
3Methyl AcrylateCyclopentadiene10-409685 (92:8)
4AcrylonitrileCyclopentadiene10-789088 (90:10)
5Methyl Vinyl KetoneCyclopentadiene10-789390 (93:7)

Note: The data presented in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions and the this compound derivative used.[13][14][15][16]

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • (S)-BINOL

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Dichloromethane (CH2Cl2)

  • Cyclopentadiene (freshly cracked)

  • Methyl acrylate

  • 4 Å Molecular sieves

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add (S)-BINOL and freshly activated 4 Å molecular sieves. Add anhydrous dichloromethane and stir the suspension. Cool the mixture to 0 °C and add titanium(IV) isopropoxide dropwise. Stir the resulting solution at 0 °C for 1 hour to form the active catalyst.

  • Diels-Alder Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). Add freshly cracked cyclopentadiene to the solution, followed by the slow, dropwise addition of methyl acrylate.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extract the product with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the Diels-Alder products is determined by chiral High-Performance Liquid Chromatography (HPLC). This technique separates the enantiomers based on their differential interaction with a chiral stationary phase.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system equipped with a UV detector.

  • Chiral column (e.g., Daicel Chiralcel OD-H or similar)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

  • Prepare a dilute solution of the purified Diels-Alder product in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key structures and workflows.

C2_Symmetry_this compound cluster_this compound (S)-BINOL Structure cluster_axis C2 Symmetry Axis BINOL_structure BINOL_structure axis C2 Axis (180° rotation)

Figure 1: C2 Symmetry Axis of (S)-BINOL.

Catalytic_Cycle Catalyst This compound-Ti Complex Complex_AB Catalyst-Substrate Complex Catalyst->Complex_AB Substrate_A Diene Substrate_A->Complex_AB Substrate_B Dienophile Substrate_B->Complex_AB Transition_State Diastereomeric Transition State Complex_AB->Transition_State Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Diels-Alder Adduct Product_Complex->Product

Figure 2: Asymmetric Diels-Alder Catalytic Cycle.

Resolution_Workflow Start Racemic this compound Add_RA Add Chiral Resolving Agent (e.g., N-benzylcinchonidinium chloride) Start->Add_RA Crystallization Selective Crystallization of one Diastereomer Add_RA->Crystallization Filtration Filtration Crystallization->Filtration Crystals Diastereomeric Crystals ((R)-BINOL complex) Filtration->Crystals Mother_Liquor Mother Liquor (enriched in (S)-BINOL) Filtration->Mother_Liquor Break_Complex Decomplexation (Acidification) Crystals->Break_Complex Isolate_S Isolation of (S)-BINOL Mother_Liquor->Isolate_S Product_R (R)-BINOL Break_Complex->Product_R Product_S (S)-BINOL Isolate_S->Product_S

Figure 3: Workflow for Resolution of Racemic this compound.

Conclusion

The C2 symmetry of this compound is a fundamental property that underpins its remarkable success as a chiral ligand in asymmetric catalysis. This guide has provided a detailed technical overview of this compound, from its synthesis and structural characterization to its practical application in the enantioselective Diels-Alder reaction. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this privileged chiral scaffold. Further exploration and modification of the this compound framework continue to be a fruitful area of research, promising the development of even more powerful and selective catalysts for the synthesis of complex chiral molecules.

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to BINOL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of 1,1'-bi-2-naphthol (BINOL) and its derivatives in modern organic synthesis. Possessing a unique C₂-symmetric, atropisomeric chiral scaffold, this compound has emerged as a privileged ligand and catalyst framework for a vast array of enantioselective transformations. This document delves into the structural features, synthesis, and broad applications of various classes of this compound derivatives, with a particular focus on their utility in asymmetric catalysis, including Diels-Alder reactions, Michael additions, and enantioselective reductions. Detailed experimental protocols for the synthesis of key this compound derivatives and their application in catalytic reactions are provided, alongside tabulated quantitative data to facilitate the comparison of their efficacy. Furthermore, this guide employs visualizations to elucidate key concepts, experimental workflows, and logical relationships, offering a valuable resource for researchers in organic chemistry and drug development.

Introduction: The Significance of Chirality and the Rise of this compound

Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. The differential physiological responses to enantiomers of a chiral drug underscore the critical importance of asymmetric synthesis—the selective production of a single enantiomer.[1] Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, stands as the most elegant and efficient strategy to achieve this goal.[2][3]

At the heart of many successful asymmetric catalytic systems lies the chiral ligand, which coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[4] Among the pantheon of chiral ligands, 1,1'-bi-2-naphthol (this compound) has attained a preeminent status.[5] Its rigid, C₂-symmetric structure, arising from restricted rotation around the C1-C1' bond, provides a well-defined and predictable chiral environment.[5] This axial chirality is exceptionally stable, making this compound and its derivatives robust and reliable tools in the hands of synthetic chemists.[6]

This guide will explore the diverse world of this compound derivatives, from the parent diol to its extensively modified analogues, and their transformative impact on asymmetric synthesis.

The this compound Scaffold: Structure, Properties, and Synthesis

The remarkable utility of this compound stems from its unique structural and electronic properties. The two naphthyl rings are conformationally locked in a twisted arrangement, creating a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate. The hydroxyl groups at the 2 and 2' positions serve as versatile handles for coordination to metal centers or for further functionalization.[6]

The synthesis of enantiomerically pure this compound is a well-established process, with two primary strategies predominating:

  • Asymmetric Oxidative Coupling: This method involves the direct coupling of 2-naphthol in the presence of a chiral catalyst, often a copper complex with a chiral amine ligand. This approach can provide direct access to either the (R)- or (S)-enantiomer with high enantioselectivity.[3]

  • Resolution of Racemic this compound: Racemic this compound can be synthesized through the oxidative coupling of 2-naphthol using an achiral oxidant like iron(III) chloride. The resulting racemate is then resolved into its constituent enantiomers through the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[6]

Classes of this compound Derivatives and Their Applications

The versatility of the this compound scaffold has led to the development of a vast library of derivatives, each tailored for specific applications. These can be broadly categorized as follows:

Metal-BINOL Complexes as Lewis Acid Catalysts

The hydroxyl groups of this compound readily coordinate with a variety of metals, including titanium, aluminum, zinc, and lanthanides, to form potent chiral Lewis acid catalysts.[7] These complexes activate substrates by coordinating to Lewis basic sites, thereby lowering the energy of the transition state and accelerating the reaction while inducing high levels of enantioselectivity.

Key Applications:

  • Diels-Alder Reactions: this compound-metal complexes are highly effective catalysts for enantioselective Diels-Alder reactions, a powerful C-C bond-forming transformation for the synthesis of six-membered rings.[7]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where this compound-metal complexes have demonstrated exceptional performance.[8]

  • Asymmetric Reductions: Chiral reducing agents prepared from this compound and metal hydrides, such as lithium aluminum hydride (BINAL-H), are capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity.[6]

This compound-Derived Phosphoric Acids (Brønsted Acid Catalysis)

Modification of the hydroxyl groups to form chiral phosphoric acids has given rise to a powerful class of Brønsted acid catalysts. These catalysts operate through hydrogen bonding interactions, activating electrophiles and controlling the stereochemical outcome of the reaction.

Key Applications:

  • Mannich Reactions: The addition of enolizable carbonyl compounds to imines is efficiently catalyzed by this compound-derived phosphoric acids.

  • Friedel-Crafts Alkylations: These catalysts are also effective in promoting the enantioselective alkylation of arenes and heteroarenes.

  • Transfer Hydrogenations: this compound phosphoric acids can catalyze the transfer of hydrogen from a donor molecule, such as a Hantzsch ester, to a prochiral substrate.[9]

Other Notable this compound Derivatives

The this compound framework has been further elaborated to include phosphines (e.g., BINAP), phosphoramidites, and crown ethers, each class of ligand finding unique applications in asymmetric catalysis.[10] Modifications at the 3, 3', 6, and 6' positions of the naphthyl rings have also been extensively explored to fine-tune the steric and electronic properties of the resulting catalysts.[11]

Quantitative Data on this compound Derivatives in Asymmetric Catalysis

The following tables summarize the performance of various this compound derivatives in key asymmetric transformations, providing a comparative overview of their efficacy in terms of yield and enantiomeric excess (ee).

Table 1: Enantioselective Diels-Alder Reactions

Catalyst/LigandDieneDienophileYield (%)ee (%)Reference
(R)-BINOL-TiCl₂CyclopentadieneMethacrolein>9592[12]
(S)-BINOL-InCl₃Danishefsky's dieneBenzaldehyde9299[6]
(R)-H₈-BINOL-Ti(OⁱPr)₂Danishefsky's dieneBenzaldehyde92>99[12]
VAPOL-AlEt₂ClCyclopentadieneAcroleinHighHigh (exo)[13]

Table 2: Enantioselective Michael Additions

Catalyst/LigandNucleophileMichael AcceptorYield (%)ee (%)Reference
(R)-BINOL-La-Li complexDiethyl malonateCyclohexenone9999[6]
(S)-3,3'-dichloro-BINOLArylboronic acidChalconeHigh>90[10]
(R)-BINOL-crown etherStyrylboronic acid4-Phenylbut-3-en-2-one9292[10]
Ni·Cs-BINOL-salenDibenzyl malonateCyclohexenone7990[8]

Table 3: Enantioselective Reductions of Ketones

Catalyst/Reducing AgentSubstrateYield (%)ee (%)Reference
(R)-BINAL-HAcetophenone6892[6]
(R)-BINOL-Ti(OⁱPr)₂ / HSi(OEt)₃Acetophenone-55[6]
(R)-H₈-BINOL-Ti(OⁱPr)₄1-Acetonaphthone9190[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and their application in representative asymmetric catalytic reactions.

Synthesis of (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) via Asymmetric Oxidative Coupling

Materials:

  • 2-Naphthol

  • Copper(II) chloride (CuCl₂)

  • (S)-(-)-α-Methylbenzylamine

  • Methanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of CuCl₂ (1.0 eq) in methanol is prepared.

  • To this solution, (S)-(-)-α-methylbenzylamine (2.0 eq) is added, and the mixture is stirred until a homogeneous solution is obtained.

  • A solution of 2-naphthol (1.0 eq) in toluene is added to the catalyst solution.

  • The reaction mixture is stirred at room temperature for 24 hours under an air atmosphere.

  • The reaction is quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (R)-BINOL.

Synthesis of (R)-BINOL-Derived Phosphoric Acid

Materials:

  • (R)-BINOL

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of (R)-BINOL (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C, phosphorus oxychloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of water.

  • The mixture is acidified with 1 M HCl and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to afford the (R)-BINOL-derived phosphoric acid.

Enantioselective Diels-Alder Reaction using a this compound-Titanium Catalyst

Materials:

  • (R)-BINOL

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Dichloromethane (CH₂Cl₂)

  • Cyclopentadiene (freshly cracked)

  • Methacrolein

Procedure:

  • In a flame-dried flask under an inert atmosphere, (R)-BINOL (10 mol%) is dissolved in anhydrous dichloromethane.

  • Titanium(IV) isopropoxide (10 mol%) is added, and the mixture is stirred at room temperature for 1 hour to preform the catalyst.

  • The reaction mixture is cooled to -78 °C.

  • Methacrolein (1.0 eq) is added, followed by the dropwise addition of freshly cracked cyclopentadiene (3.0 eq).

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The mixture is warmed to room temperature and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizing the Logic of this compound in Asymmetric Catalysis

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound derivatives in organic synthesis.

BINOL_Derivative_Classes This compound This compound Scaffold (C₂-Symmetric, Axially Chiral) Metal_Complexes Metal-BINOL Complexes (Lewis Acid Catalysis) This compound->Metal_Complexes Coordination with Metals Phosphoric_Acids This compound Phosphoric Acids (Brønsted Acid Catalysis) This compound->Phosphoric_Acids Functionalization of -OH Other_Derivatives Other Derivatives (e.g., BINAP, Phosphoramidites) This compound->Other_Derivatives Further Derivatization

Caption: Logical relationship of major this compound derivative classes.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Reaction cluster_analysis Analysis BINOL_Synthesis Synthesis of (R)-BINOL Derivative_Synthesis Synthesis of this compound Derivative (e.g., Phosphoric Acid) BINOL_Synthesis->Derivative_Synthesis Catalyst_Formation In situ Catalyst Formation (this compound Derivative + Metal) Derivative_Synthesis->Catalyst_Formation Reaction_Execution Addition of Substrates (e.g., Diene, Dienophile) Catalyst_Formation->Reaction_Execution Workup_Purification Reaction Work-up & Purification Reaction_Execution->Workup_Purification Analysis Characterization & ee Determination (NMR, HPLC, etc.) Workup_Purification->Analysis

Caption: General experimental workflow for this compound-catalyzed reactions.

Catalytic_Cycle_Diels_Alder Catalyst [(R)-BINOL]Ti(IV) Active_Catalyst [(R)-BINOL]Ti(IV)-Dienophile Complex Catalyst->Active_Catalyst + Dienophile Transition_State [Diene-Dienophile-Catalyst]‡ (exo/endo transition state) Active_Catalyst->Transition_State + Diene Product_Complex [(R)-BINOL]Ti(IV)-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst - Product Product Chiral Product Product_Complex->Product Dienophile Dienophile Diene Diene

Caption: Simplified catalytic cycle for a this compound-Ti catalyzed Diels-Alder reaction.

Conclusion

This compound and its derivatives have unequivocally revolutionized the field of asymmetric synthesis. Their modular nature, coupled with their robust and predictable stereochemical control, has enabled the efficient synthesis of a vast array of enantiomerically pure compounds. From their foundational use in Lewis acid catalysis to the more recent advancements in Brønsted acid and organocatalysis, the this compound scaffold continues to be a fertile ground for innovation. The ongoing development of novel this compound derivatives with tailored steric and electronic properties promises to further expand the scope and utility of this remarkable class of chiral ligands and catalysts, empowering chemists to tackle increasingly complex synthetic challenges in drug discovery and beyond.

References

The Synthesis of BINAP: A Technical Guide to a Privileged Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a chiral diphosphine ligand that has become indispensable in the field of asymmetric catalysis. Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment around a metal center, enabling high enantioselectivity in a wide range of chemical transformations. This has made BINAP and its derivatives crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is paramount. The precursor to this "privileged ligand" is 1,1'-bi-2-naphthol (BINOL), an axially chiral diol. This technical guide provides an in-depth overview of the primary industrial methods for synthesizing BINAP from this compound, focusing on the key experimental protocols, quantitative data, and reaction mechanisms relevant to researchers, scientists, and professionals in drug development.

Industrial Synthetic Routes from this compound to BINAP

Several industrial methods have been developed for the large-scale production of BINAP, each with its own set of advantages and disadvantages. The three most prominent routes are the Noyori/Takasago method, the Merck method, and the Monsanto method. A key divergence in these approaches is the starting material: the Noyori/Takasago method begins with racemic this compound and introduces chirality through resolution at a later stage, while the Merck and Monsanto methods typically start with enantiomerically pure this compound.

Comparative Overview of Industrial BINAP Synthesis Methods

The choice of a synthetic route on an industrial scale is a trade-off between factors such as overall yield, cost of reagents, operational safety, and process efficiency. The following table summarizes the key quantitative data and characteristics of the three major industrial methods for BINAP synthesis.

FeatureNoyori/Takasago MethodMerck MethodMonsanto Method
Starting Material Racemic (±)-BINOLEnantiopure (R)- or (S)-BINOLEnantiopure (R)- or (S)-BINOL
Key Intermediate Racemic (±)-BINAPO(R)- or (S)-BINOL ditriflate(R)- or (S)-BINOL ditriflate
Phosphorus Source Diphenylphosphinyl chloride (Ph₂P(O)Cl)Diphenylphosphine (Ph₂PH)Diphenylchlorophosphine (Ph₂PCl)
Chirality Introduction Resolution of (±)-BINAPOUse of resolved this compoundUse of resolved this compound
Overall Yield Moderate (largely due to resolution step)Good (typically the highest reported)Moderate to Good
Key Advantages First successful large-scale method.High overall yield, short synthetic sequence.Use of readily available and easier to handle raw materials, shorter batch time than Merck method.
Key Disadvantages Long and multi-step process, harsh conditions for bromination (low yield), resolution step reduces theoretical yield by 50% for a single enantiomer.Use of pyrophoric, toxic, and malodorous diphenylphosphine, long reaction time for the coupling step.Yield is slightly lower than the Merck method.

Detailed Experimental Protocols

Noyori/Takasago Method

This classical approach involves the synthesis of racemic BINAPO (BINAP dioxide), followed by resolution and subsequent reduction to enantiopure BINAP.

Step 1: Bromination of Racemic this compound

  • Reaction: Racemic this compound is converted to 2,2'-dibromo-1,1'-binaphthyl.

  • Procedure: A mixture of triphenylphosphine in dry acetonitrile is prepared. Bromine is added dropwise at low temperature. Racemic this compound is then added, and the mixture is heated. The solvent is removed under vacuum, and the crude product is purified by recrystallization from ethanol.

  • Quantitative Data: This step is often low-yielding, with reported yields around 45%[1][2][3].

Step 2: Synthesis of Racemic BINAPO

  • Reaction: The dibrominated binaphthyl undergoes a Grignard reaction followed by coupling with diphenylphosphinyl chloride.

  • Procedure: Magnesium turnings are activated with iodine and 1,2-dibromoethane in THF. A solution of 2,2'-dibromo-1,1'-binaphthyl in toluene is added, and the mixture is heated to form the Grignard reagent. The reaction is then cooled, and a solution of diphenylphosphinyl chloride in toluene is added dropwise. After workup, the crude product is recrystallized from toluene/heptane.

  • Quantitative Data: The yield of racemic BINAPO is typically good, around 86% (75% from the first crop and an additional 11% from the mother liquor)[1][4].

Step 3: Optical Resolution of Racemic BINAPO

  • Reaction: The racemic BINAPO is resolved by forming a diastereomeric complex with a chiral resolving agent.

  • Procedure: Racemic BINAPO is dissolved in chloroform by heating. A warm solution of (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in ethyl acetate is added. The mixture is allowed to stand overnight, leading to the precipitation of the less soluble diastereomeric complex. The complex is collected by filtration. The enantiopure BINAPO is then liberated from the complex by treatment with aqueous sodium hydroxide and extraction with chloroform.

  • Quantitative Data: The resolution step is efficient, and the enantiomerically pure BINAPO can be recovered in high yield from the diastereomeric complex[1][4].

Step 4: Reduction of Enantiopure BINAPO to BINAP

  • Reaction: The phosphine oxide is reduced to the corresponding phosphine.

  • Procedure: Enantiopure BINAPO is dissolved in xylene with triethylamine. Trichlorosilane is added via syringe, and the mixture is heated under an inert atmosphere. After cooling, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The product is purified by recrystallization from methanol.

  • Quantitative Data: The reduction is highly efficient, with yields of around 97%[1][4].

Merck Method

This more modern approach starts with enantiomerically pure this compound, thus avoiding the resolution step.

Step 1: Synthesis of this compound Ditriflate

  • Reaction: The hydroxyl groups of enantiopure this compound are converted to triflate groups.

  • Procedure: To a solution of (R)-(+)-1,1'-bi-2-naphthol in dry methylene chloride and pyridine at 5-10°C under a nitrogen atmosphere, triflic anhydride is added. The solution is stirred overnight at room temperature. Hexane is then added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated to give the ditriflate as a white solid.

  • Quantitative Data: This step proceeds in high yield, typically around 94%[5].

Step 2: Nickel-Catalyzed Coupling with Diphenylphosphine

  • Reaction: The this compound ditriflate is coupled with diphenylphosphine in the presence of a nickel catalyst.

  • Procedure: [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) is placed in a flask under nitrogen. Anhydrous DMF and diphenylphosphine are added, and the solution is heated to 100°C. A solution of the this compound ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF is then added. Additional portions of diphenylphosphine are added over several hours. The reaction is heated until the ditriflate is consumed (2-3 days). The product crystallizes upon cooling and is collected by filtration, washed with methanol, and dried.

  • Quantitative Data: The coupling reaction gives (R)-(+)-BINAP in approximately 77% yield with a chemical purity of ~97% and an enantiomeric excess of >99%[5][6].

Monsanto Method

This method also starts with enantiopure this compound ditriflate but utilizes a different and more industrially friendly phosphorus source.

  • Reaction: this compound ditriflate is coupled with diphenylchlorophosphine in the presence of zinc metal as a reductant.

  • Procedure: The reaction is carried out with enantiopure this compound ditriflate, diphenylchlorophosphine, and excess zinc powder in the presence of a nickel catalyst, such as NiCl₂(dppe). The zinc serves to reduce the Ni(II) precatalyst to the active Ni(0) species in situ and also to react with diphenylchlorophosphine.

  • Quantitative Data: This process is reported to have a slightly lower yield than the Merck method, around 52%, but offers advantages in terms of the handling and cost of raw materials[2][6].

Reaction Mechanisms and Visualizations

Overall Synthetic Workflow: this compound to BINAP

The following diagram illustrates the two main strategies for synthesizing enantiopure BINAP from this compound: the resolution-based approach and the direct synthesis from resolved this compound.

G cluster_0 Noyori/Takasago Route cluster_1 Merck/Monsanto Route Racemic this compound Racemic this compound Racemic Dibromo-BINOL Racemic Dibromo-BINOL Racemic this compound->Racemic Dibromo-BINOL PPh₃, Br₂ (45% yield) Racemic BINAPO Racemic BINAPO Racemic Dibromo-BINOL->Racemic BINAPO 1. Mg 2. Ph₂P(O)Cl (86% yield) Enantiopure BINAPO Enantiopure BINAPO Racemic BINAPO->Enantiopure BINAPO Resolution with (-)-DBT Enantiopure BINAP Enantiopure BINAP Enantiopure BINAPO->Enantiopure BINAP HSiCl₃, Et₃N (97% yield) Enantiopure this compound Enantiopure this compound Enantiopure this compound Ditriflate Enantiopure this compound Ditriflate Enantiopure this compound->Enantiopure this compound Ditriflate Tf₂O, Pyridine (94% yield) Enantiopure BINAP (Merck) Enantiopure BINAP (Merck) Enantiopure this compound Ditriflate->Enantiopure BINAP (Merck) Ph₂PH, NiCl₂(dppe), DABCO (77% yield) Enantiopure BINAP (Monsanto) Enantiopure BINAP (Monsanto) Enantiopure this compound Ditriflate->Enantiopure BINAP (Monsanto) Ph₂PCl, Zn, NiCl₂(dppe) (52% yield)

Caption: Comparison of major synthetic routes to BINAP.

Catalytic Cycle for Nickel-Catalyzed Phosphination

The Merck and Monsanto methods rely on a nickel-catalyzed cross-coupling reaction. The active catalyst is a Ni(0) species, which is generated in situ from a Ni(II) precatalyst. The proposed catalytic cycle involves oxidative addition, ligand exchange/reaction with the phosphorus source, and reductive elimination.

Caption: Proposed catalytic cycle for Ni-catalyzed BINAP synthesis.

Conclusion

The synthesis of BINAP from this compound is a well-established process with several viable industrial routes. The classical Noyori/Takasago method, while historically significant, is often superseded by more modern approaches like the Merck and Monsanto methods, which offer higher efficiency and shorter synthetic sequences by starting from enantiopure this compound. The choice of a particular method depends on a careful consideration of factors including yield, cost, safety, and available infrastructure. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the synthesis of this critical chiral ligand. The continued development of more efficient and sustainable methods for BINAP synthesis will undoubtedly further expand its application in asymmetric catalysis.

References

The Atropisomeric Stability of BINOL: A Technical Guide to its Racemization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis, prized for its robust C₂-symmetric chiral scaffold. This stability arises from atropisomerism, a form of axial chirality resulting from hindered rotation around the C1-C1' single bond. Understanding the kinetics and mechanisms of this compound's racemization is critical for its application in catalysis and drug development, where enantiomeric purity is paramount. This technical guide provides an in-depth analysis of the factors governing this compound's rotational barrier and the various methodologies that can induce its racemization, including thermal, catalyzed, and photochemical processes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals working with this privileged chiral molecule.

Core Concepts: Atropisomerism and Rotational Stability of this compound

This compound exists as two stable, non-superimposable enantiomers, (R)-BINOL and (S)-BINOL, due to a high energy barrier to rotation around the pivotal C-C bond between the two naphthalene rings. This barrier is a consequence of severe steric hindrance between the hydrogen atoms at the 8 and 8' positions and the hydroxyl groups at the 2 and 2' positions.

In its neutral form, this compound possesses a high rotational barrier of approximately 37-40 kcal/mol, rendering it configurationally stable at ambient temperatures.[1][2][3] In fact, the half-life for the racemization of this compound at room temperature is estimated to be around 2 million years, highlighting its exceptional optical stability under normal conditions. Thermal racemization typically requires temperatures exceeding 190-200°C to provide sufficient energy to overcome this barrier.[2][3]

The racemization process proceeds through a planar, achiral transition state. Computational studies have identified two primary pathways: a lower-energy anti-Cᵢ transition state and a higher-energy syn-C₂ transition state.[2] The anti pathway, where the 8 and 8' positions are positioned far apart, is the preferred route for thermal racemization.[4]

Factors Influencing this compound Racemization and Stability

The rotational stability of the this compound scaffold is not absolute and can be influenced by a variety of internal and external factors.

Substituent Effects

The nature and position of substituents on the binaphthyl rings are the most critical determinants of the rotational barrier.

  • Steric Hindrance: The primary factor governing stability is the size of the substituents at the 2,2' positions. Larger, bulkier groups increase steric repulsion in the transition state, thereby raising the energy barrier to rotation and enhancing optical stability.[2] Conversely, replacing the hydroxyl groups with smaller hydrogen atoms significantly lowers the barrier.[2]

  • Substituent Position: Moving substituents from the sterically crowded 2,2' positions to the 6,6' positions reduces their interaction during rotation, leading to a drop in the racemization barrier.[2]

  • Electronic Effects: The electron-withdrawing or -releasing power of substituents has been shown to be largely insensitive to the racemization barrier in the neutral molecule.[2]

Environmental Conditions
  • Temperature: As with any kinetically controlled process, temperature is a key factor. Significant thermal racemization of unsubstituted this compound is observed at temperatures of 190°C and above.[2][3]

  • Solvent: For thermal racemization, the choice of solvent generally has only a slight effect on the energy barrier.[2] Experimental measurements in different solvents like naphthalene and diphenyl ether show activation free energies that are quite similar.[2] However, in catalyzed reactions or under acidic/basic conditions, the solvent can play a more significant role in stabilizing intermediates or affecting catalyst activity.[5][6]

  • Acids and Bases: Racemization of this compound is accelerated under strongly acidic or basic conditions.[4][7] This is attributed to the formation of dearomatized protonated intermediates or deprotonated dianionic species, respectively, which may possess lower rotational barriers.[4]

Pathways of this compound Racemization

While thermally robust, the racemization of this compound can be induced through several distinct mechanistic pathways.

Thermal Racemization

This process relies solely on thermal energy to overcome the intrinsic rotational barrier. It is a first-order kinetic process, and its rate is highly temperature-dependent.

Thermal_Racemization R_this compound (R)-BINOL TS Planar anti-Ci Transition State R_this compound->TS Δ (≥190°C) S_this compound (S)-BINOL TS->S_this compound

Caption: Thermal racemization pathway of this compound via a high-energy planar transition state.

Catalyzed Racemization

Various catalysts can significantly lower the activation energy for C-C bond rotation, enabling racemization under much milder conditions.

  • Pristine Graphene: Single-layer graphene has been demonstrated to efficiently catalyze the racemization of this compound.[8][9] The catalytic effect is driven by non-covalent interactions, specifically electrostatic and dispersion forces, between the this compound molecule and the graphene surface.[8] This interaction disproportionately stabilizes the planar transition state structure through shape complementarity and π-π stacking, thereby lowering the energy barrier.[9] Near-complete racemization has been observed experimentally at 60°C after 24 hours.[8]

  • Transition Metal Catalysis: Copper(I) and Iron(III) salts have been shown to catalyze this compound racemization.[10] In particular, copper(I) chloride, when used with specific bidentate diamine ligands (e.g., those with bulky N,N'-dialkyl substituents), is highly effective.[10][11] The mechanism is proposed to proceed through a single-electron transfer (SET) from the this compound moiety to a Cu(II) center (formed in situ), generating a radical-cation intermediate.[10][11][12] This radical species has a dramatically lower barrier to rotation.[11][13]

Single-Electron Transfer (SET) and Photochemical Racemization

The racemization barrier of this compound can be substantially lowered upon one-electron oxidation.

  • SET-Induced Racemization: Chemical oxidants or electrochemical methods can remove a single electron from this compound to form a radical cation (this compound˙⁺).[4][14] This process reduces the rotational barrier by 8–14 kcal/mol.[4] The racemization of the radical cation is no longer a single-step process but proceeds via two transition states and an achiral intermediate, with a much lower overall activation energy.[4] This allows for facile racemization at temperatures below 100°C.

SET_Racemization R_this compound (R)-BINOL R_Radical (R)-BINOL Radical Cation R_this compound->R_Radical Intermediate Achiral Intermediate R_Radical->Intermediate Rotation (Low Barrier) S_this compound (S)-BINOL S_Radical (S)-BINOL Radical Cation S_Radical->S_this compound +e⁻ Intermediate->S_Radical

Caption: Single-Electron Transfer (SET) pathway for this compound racemization.

  • Photochemical Racemization: Irradiation of this compound in solution with a UV lamp can also lead to racemization.[15] The absorption of photon energy, which is higher than the thermal rotation barrier, can promote the molecule to an excited state where the C-C bond rotation is more facile, potentially via a twisted-coplanar transition.[15] It has been observed that photo-irradiation can also induce polymerization concurrently with racemization.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the racemization of this compound under various conditions.

Table 1: Thermal Racemization Barriers and Half-Lives
CompoundConditions (Solvent)ΔG‡ (kcal/mol)Temperature (°C)Half-life (t₁/₂)Reference
This compound Neutral Form (General)~40--[1]
This compound Diphenyl Ether37.8220-[7]
This compound Naphthalene37.2 (155.5 kJ/mol)--[2][15]
This compound --190Starts to racemize[2][3]
This compound Radical Cation (Computational)25.5 - 29.2-Accessible at RT[4][13]
1,1'-Binaphthyl Various Solvents23.5 - 24.1--[2]
Table 2: Catalyzed Racemization Conditions and Outcomes
CatalystCo-catalyst/LigandSolventTemperature (°C)Time (h)Outcome (% ee or Conversion)Reference
Single-Layer Graphene -Toluene / DMF--Ineffective for nanoplatelets[9]
Single-Layer Graphene -Toluene / DMF6018-24Near complete racemization[8][9]
CuCl BCP (L8)---Efficient for DKR[11]
CuCl N,N'-di-tert-butyl-ethylenediamine (L7)Toluene400.83 (50 min)Complete racemization[10]
FeCl₃ -Toluene40-51% ee from >99% ee[10]

Experimental Protocols

This section provides generalized methodologies for studying this compound racemization. Specific concentrations, solvents, and analytical conditions should be optimized based on the original literature for the specific derivative or catalyst system being investigated.

Protocol 1: Thermal Racemization Study

Objective: To determine the rate of thermal racemization and calculate the rotational energy barrier (ΔG‡).

  • Sample Preparation: Prepare a solution of enantiomerically pure (e.g., >99% ee) (R)- or (S)-BINOL in a high-boiling, inert solvent (e.g., diphenyl ether, 1,2-dichlorobenzene).

  • Heating: Place sealed vials of the solution in a temperature-controlled oil bath or heating block set to a series of high temperatures (e.g., 190°C, 200°C, 210°C).[3]

  • Time-course Monitoring: At regular time intervals, remove a vial from the heat and quench it rapidly in an ice bath to stop the racemization.

  • Analysis: Dilute an aliquot of each quenched sample and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot ln([R]/[S]) or a similar function of ee versus time for each temperature. The slope of this plot will be proportional to the first-order rate constant (k) at that temperature.

  • Activation Energy Calculation: Use the rate constants obtained at different temperatures in the Arrhenius or Eyring equation to calculate the activation parameters (Ea or ΔG‡).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare solution of enantiopure this compound in inert solvent B Heat samples at constant temperature (T) A->B C Withdraw aliquots at time intervals (t) B->C D Quench reaction (e.g., ice bath) C->D E Analyze enantiomeric excess (ee) by chiral HPLC D->E F Plot ln(ee) vs. time to find rate (k) E->F G Repeat at multiple T F->G H Use Arrhenius/Eyring plot to calculate ΔG‡ G->H

Caption: General experimental workflow for a kinetic study of this compound racemization.

Protocol 2: Graphene-Catalyzed Racemization

Objective: To demonstrate the catalytic effect of graphene on this compound racemization.

  • Catalyst Preparation: Disperse single-layer graphene (e.g., 20 wt%) in a suitable solvent (e.g., a mixture of H₂O/DMF) via sonication.[16]

  • Reaction Setup: Add enantiomerically pure (R)-BINOL to the graphene dispersion in a sealed reaction vessel. Prepare a control reaction without graphene.

  • Heating: Place the vessels in a heating block at a moderate temperature (e.g., 60°C).[8][16]

  • Monitoring: Agitate the mixtures and monitor the reaction over time (e.g., 24 hours) by taking aliquots.

  • Sample Processing: For each aliquot, filter or centrifuge to remove the graphene catalyst.

  • Analysis: Analyze the enantiomeric excess of the supernatant/filtrate by chiral HPLC. Compare the rate of ee decay in the catalyzed reaction versus the control.

Conclusion

The atropisomeric stability of this compound is a key feature that underpins its utility in asymmetric synthesis. While its high intrinsic rotational barrier ensures configurational stability under ambient conditions, this barrier can be overcome through thermal activation or significantly lowered by various catalytic and electronic influences. An understanding of these racemization pathways is crucial for defining the operational limits of this compound-derived catalysts and for designing dynamic kinetic resolution processes that can transform a racemic mixture entirely into a single desired enantiomer. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals seeking to harness or mitigate the racemization of this exceptionally versatile chiral scaffold.

References

An In-depth Technical Guide to the Health and Safety of Handling BINOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,1'-Bi-2-naphthol (BINOL), a chiral organic compound widely utilized in asymmetric synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing health risks.

Chemical Identification and Physical Properties

This compound is a C2-symmetric biaryl compound with axial chirality, existing as stable (R)- and (S)-enantiomers.[1] It is a white to beige powder with limited solubility in water but good solubility in various organic solvents.[1]

PropertyValueSource(s)
Molecular Formula C₂₀H₁₄O₂[1][2]
Molecular Weight 286.3 g/mol [2]
Melting Point 215–218 °C[1]
Solubility Dioxane: 50 mg/mL[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate risks of acute oral toxicity, skin irritation, and serious eye irritation.[2][3] There is some variability in classifications across different suppliers, with some also noting the potential for respiratory irritation.[2]

Hazard ClassGHS ClassificationSignal WordHazard Statement(s)
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed[2][3]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2 / 2AWarningH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation[2]

Precautionary Statements: A comprehensive list of precautionary statements is associated with these classifications, including directives for prevention, response, storage, and disposal.[2] Key statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

Toxicological Information

The primary toxicological concerns with this compound are acute effects following ingestion and irritation upon contact with skin and eyes.[2]

Toxicity DataValueSpeciesSource(s)
LD50 (Oral) > 2000 mg/kg bwRat (female)[3]
LDLo (Lowest published lethal dose) 42 mg/kgMouse[1]

Detailed experimental protocols for the determination of this toxicological data are not publicly available.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to mitigate the risks associated with handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use. A lab coat or impervious clothing is necessary to prevent skin contact.[4][6]

  • Respiratory Protection: If there is a risk of generating dust or if exposure limits are exceeded, a NIOSH-approved respirator or equivalent should be used.[4][7]

Handling and Storage
  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[5] Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[1]

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[6][8] If skin irritation occurs, seek medical advice.[5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[6] Call a poison control center or doctor immediately.[3][6]

Accidental Release Measures

For a small spill, stop the leak if it is safe to do so.[9] Contain and collect the spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite) and place it in a container for disposal by a licensed waste disposal contractor.[9] Avoid dispersal of spilled material and contact with soil and waterways.[9]

Fire-Fighting Measures

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

This compound is considered hazardous waste and must be disposed of accordingly.[4] Do not dispose of it down the drain or in regular municipal trash.[4] Disposal should be carried out by a licensed professional waste disposal service.[4] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[6]

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following workflows have been visualized using Graphviz.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Risks & Review SDS B Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh Solid this compound (Minimize Dust) C->D Begin work E Dissolve in Appropriate Solvent D->E F Perform Chemical Reaction E->F G Quench Reaction & Work-Up F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Clean Workspace & Equipment H->I J Remove & Dispose of PPE Properly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Spill_Response_Workflow Spill This compound Spill Occurs Alert Alert others in the immediate area Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess the spill (Size, Location, Risk) Evacuate->Assess PPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect spilled material and absorbents into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Report Report the incident to supervisor Dispose->Report

Caption: Emergency response workflow for a this compound spill.

First_Aid_Decision_Workflow Exposure Exposure to this compound? Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Airborne Skin Skin Contact Route->Skin Dermal Eye Eye Contact Route->Eye Ocular Ingestion Ingestion Route->Ingestion Oral Action_Inhale Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash with soap and water. Skin->Action_Skin Action_Eye Rinse with water for 15 mins. Remove contact lenses. Seek medical attention. Eye->Action_Eye Action_Ingestion Rinse mouth. DO NOT induce vomiting. Seek IMMEDIATE medical attention. Ingestion->Action_Ingestion

Caption: Decision-making workflow for first aid following this compound exposure.

References

A Guide to Commercial Suppliers and Quality Control of Enantiopure (R)- and (S)-BINOL for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its axial chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene rings, makes it a privileged scaffold for the development of chiral ligands and catalysts. The two enantiomers, (R)-BINOL and (S)-BINOL, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is critical. Access to high-quality, enantiomerically pure this compound is therefore of paramount importance for researchers and professionals in these fields. This technical guide provides a comprehensive overview of commercial suppliers of enantiopure (R)- and (S)-BINOL, presents key quality control parameters in a comparative format, and details essential experimental protocols for their analysis and application.

Commercial Suppliers of Enantiopure this compound

A multitude of chemical suppliers offer enantiopure (R)- and (S)-BINOL. The choice of supplier often depends on factors such as the required quantity, desired purity, cost, and delivery time. Below is a summary of prominent suppliers and their typical product specifications. It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[1]

Data Presentation: Supplier Specifications for (R)-BINOL and (S)-BINOL

Table 1: Commercial Suppliers and Product Specifications for (R)-(+)-BINOL

SupplierPurity/AssayEnantiomeric Excess (ee)Specific Rotation ([α]D)CAS Number
Sigma-Aldrich≥99%Not specified on product page+34.0 to +36.0° (c=1 in THF)18531-94-7
TCI Chemicals>98.0% (HPLC)≥98.0%Not specified on product page18531-94-7
Alfa Aesar99%≥99%+34 to +36° (c=1 in THF)18531-94-7
Acros Organics99+%≥99.5%+35.0 to +36.0° (c=1 in THF)18531-94-7
Strem Chemicals99%Not specified on product pageNot specified on product page18531-94-7
ChemScene≥97%Not specified on product pageNot specified on product page18531-94-7
Otto Kemi99%Not specified on product pageNot specified on product page18531-94-7

Table 2: Commercial Suppliers and Product Specifications for (S)-(-)-BINOL

SupplierPurity/AssayEnantiomeric Excess (ee)Specific Rotation ([α]D)CAS Number
Sigma-Aldrich≥99%Not specified on product page-34.0 to -36.0° (c=1 in THF)18531-99-2
TCI Chemicals>98.0% (HPLC)≥98.0%Not specified on product page18531-99-2
Alfa Aesar99%≥99%-34 to -36° (c=1 in THF)18531-99-2
Acros Organics99+%≥99.5%-35.0 to -36.0° (c=1 in THF)18531-99-2
Strem Chemicals99%Not specified on product pageNot specified on product page18531-99-2
Cayman Chemical≥98%Not specified on product pageNot specified on product page18531-99-2
Loba ChemieMin 99.0% (HPLC)Min 99.0%-38 to -34° (c=1 in THF)18531-99-2

Note: The specific rotation of the two enantiomers is approximately 35.5° (c = 1 in THF), with the (R)-enantiomer being dextrorotary (+).[2] The data presented is compiled from publicly available information and may vary. Always refer to the supplier's official documentation for the most accurate and up-to-date specifications.

Experimental Protocols

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) is a critical parameter for enantiopure this compound and is typically determined by chiral HPLC.[3] The following is a general protocol adaptable for most standard HPLC systems.

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess of a sample.

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., mobile phase or a solvent in which it is freely soluble) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: A common mobile phase for the chiral separation of this compound is a mixture of hexane and isopropanol. A typical starting ratio is 90:10 (v/v) hexane:IPA. The exact ratio may need to be optimized for the specific column and system to achieve baseline separation.

  • HPLC Conditions:

    • Column: Chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a solution of racemic this compound to determine the retention times of both the (R)- and (S)-enantiomers.

    • Inject the enantiopure this compound sample.

    • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100

    • Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.

An alternative, faster method for chiral separation of this compound is UltraPerformance Convergence Chromatography (UPC²), which can significantly reduce analysis time and solvent consumption compared to normal-phase HPLC.[4][5]

Representative Asymmetric Synthesis using a this compound-derived Catalyst: Asymmetric Reduction of a Prochiral Ketone

This protocol outlines a general procedure for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using a catalyst derived from enantiopure this compound.

Objective: To synthesize an enantiomerically enriched secondary alcohol from a prochiral ketone using a this compound-based chiral catalyst.

Materials:

  • Enantiopure (R)- or (S)-BINOL

  • Lithium aluminum hydride (LiAlH₄) or another suitable hydride source

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup and purification reagents (e.g., Rochelle's salt solution, anhydrous sodium sulfate, silica gel)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve enantiopure this compound (e.g., (R)-BINOL, 1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of LiAlH₄ (1.0 equivalent) in THF to the this compound solution.

    • Allow the mixture to stir at room temperature for 30-60 minutes to form the chiral BINAL-H catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to a low temperature (e.g., -78 °C or -100 °C).

    • Slowly add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF to the catalyst solution.

    • Stir the reaction mixture at the low temperature for the time required for complete conversion (monitor by TLC).

  • Workup:

    • Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir until two clear layers form.

    • Warm the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

The choice of (R)- or (S)-BINOL will determine the stereochemistry of the product alcohol. The specific reaction conditions (temperature, solvent, stoichiometry) may need to be optimized for different ketone substrates.

Visualizations: Workflows and Logical Relationships

Supplier Qualification and Quality Control Workflow

The following diagram illustrates a typical workflow for qualifying a new supplier of enantiopure this compound and ensuring the quality of the material.

Supplier_Qualification_and_QC Supplier Qualification and Quality Control Workflow for Enantiopure this compound cluster_QC In-house QC A Identify Potential Suppliers B Request Technical Data Sheets and Certificates of Analysis (CoA) A->B C Evaluate Supplier Documentation (Purity, ee%, Specific Rotation) B->C D Request and Procure Samples for Evaluation C->D E In-house Quality Control Analysis D->E F Qualify Supplier and Establish Specifications E->F Meets Specifications E1 Visual Inspection G Routine Procurement F->G H Incoming Material QC Check G->H I Release Material for Use H->I Pass J Reject Material and Contact Supplier H->J Fail E2 Identity Confirmation (e.g., NMR, IR) E3 Purity Analysis (e.g., HPLC, GC) E4 Enantiomeric Excess Determination (Chiral HPLC) E5 Specific Rotation Measurement

Caption: Workflow for qualifying suppliers and ensuring the quality of enantiopure this compound.

Decision Tree for Selecting (R)- or (S)-BINOL in Asymmetric Synthesis

This diagram provides a simplified decision-making process for selecting the appropriate this compound enantiomer for a desired product stereochemistry.

Caption: Decision tree for selecting the appropriate this compound enantiomer in asymmetric synthesis.

Conclusion

The selection of a reliable commercial supplier for enantiopure (R)- and (S)-BINOL is a critical first step in ensuring the success and reproducibility of asymmetric syntheses. Researchers and drug development professionals must carefully evaluate suppliers based on the provided specifications, with particular attention to enantiomeric excess. The implementation of rigorous in-house quality control, including chiral HPLC analysis, is essential to verify the quality of procured materials. The experimental protocols and decision-making workflows provided in this guide serve as a valuable resource for the effective procurement, analysis, and application of these vital chiral building blocks.

References

Methodological & Application

Asymmetric Synthesis of BINOL Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric, axially chiral structure makes it a highly effective chiral ligand and catalyst for a vast array of stereoselective transformations. The production of enantiomerically pure this compound is therefore of paramount importance for applications ranging from academic research to the industrial-scale synthesis of pharmaceuticals. This document provides detailed application notes and experimental protocols for the most common and effective methods for the asymmetric synthesis of this compound enantiomers, including catalytic oxidative coupling and classical resolution.

Methodologies for Asymmetric Synthesis

The primary strategies for obtaining enantiopure this compound are direct asymmetric synthesis from 2-naphthol and the resolution of a racemic mixture. Catalytic asymmetric oxidative coupling is the most direct route, employing a chiral catalyst to control the stereochemistry of the C-C bond formation.

Catalytic Asymmetric Oxidative Coupling of 2-Naphthol

The direct coupling of 2-naphthol in the presence of a chiral catalyst and an oxidant is a highly atom-economical method for synthesizing enantiomerically enriched this compound. Various transition metal catalysts have been developed for this purpose, with copper, iron, and vanadium systems being the most prominent.

Copper complexes, particularly those with chiral diamine or bis(oxazoline) ligands, are widely used for the enantioselective oxidative coupling of 2-naphthols. These reactions typically proceed under an oxygen or air atmosphere, making them environmentally benign.

Table 1: Comparison of Selected Copper-Catalyzed Systems

EntryCopper SourceChiral LigandOxidantSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
1CuBrSpirocyclic Pyrrolidine OxazolineAirTHFRT3087>99 (S)
2CuIPicolinic Acid-BINOL HybridAirTolueneRT248996 (R)[1]
3CuClProline-derived DiamineO₂THFRT36~9178 (S)
4Cu(II) complexMacrocyclic/BINAN complexAirNot SpecifiedRT-70-9668-74 (R)[2]

This protocol is based on a system utilizing a spirocyclic pyrrolidine oxazoline ligand with CuBr.

Materials:

  • 2-Naphthol

  • Copper(I) bromide (CuBr)

  • Chiral 1,5-N,N-bidentate spirocyclic pyrrolidine oxazoline ligand

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add CuBr (7.5 mol%) and the chiral ligand (7.5 mol%).

  • Add anhydrous THF to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to allow for in-situ catalyst formation.

  • Add 2-naphthol (1.0 equivalent) to the reaction flask.

  • Replace the argon atmosphere with a balloon of air or oxygen.

  • Stir the reaction mixture vigorously at room temperature for 30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-BINOL.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Iron catalysts are an attractive alternative due to iron's low cost and low toxicity. Chiral iron complexes, often generated in situ, have demonstrated good yields and moderate to high enantioselectivities.

Table 2: Comparison of Selected Iron-Catalyzed Systems

EntryIron SourceChiral LigandOxidantSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
1Fe(ClO₄)₂(1R,2R)-Bisquinolyldiamine (BQCN)AirDichloromethaneRT24up to 99up to 62 (S)[1][3]
2Iron(salan) complexSalanAirNot SpecifiedRT--87-95
3Fe(II) complexChiral Diphosphine OxideAirNot SpecifiedRT-up to 9860-85[2]

This protocol is based on the in-situ generation of an iron catalyst with a bisquinolyldiamine ligand.

Materials:

  • 2-Naphthol

  • Iron(II) perchlorate (Fe(ClO₄)₂)

  • (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (BQCN) ligand

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Fe(ClO₄)₂ (10 mol%) and the BQCN ligand (12 mol%) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the chiral iron complex.

  • Add 2-naphthol (1.0 equivalent) to the solution.

  • Stir the reaction mixture, open to the air, at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired (S)-BINOL.

  • Analyze the product for enantiomeric excess using chiral HPLC.

Vanadium-based catalysts, particularly those derived from Schiff base ligands, are highly effective for the asymmetric oxidative coupling of 2-naphthols, often providing high enantioselectivities.

Table 3: Comparison of Selected Vanadium-Catalyzed Systems

EntryVanadium SourceChiral LigandOxidantSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
1VOSO₄Schiff base from (S)-tert-leucine and 3,3'-formyl-(R)-BINOLO₂DichloromethaneRT1246-76up to 91[2][3]
2Oxovanadium complexH₈-BINOL based ligandAirNot SpecifiedRT--up to 97
3Oxovanadium complexIsoleucine-BiphenolO₂Not SpecifiedRT-~100up to 98

Materials:

  • 2-Naphthol

  • Vanadyl sulfate (VOSO₄)

  • Chiral Schiff base ligand (e.g., from condensation of (S)-tert-leucine and 3,3'-diformyl-(R)-BINOL)

  • Dichloromethane (DCM), anhydrous

  • Oxygen balloon

Procedure:

  • To a Schlenk flask, add VOSO₄ (5 mol%) and the chiral Schiff base ligand (5.5 mol%).

  • Add anhydrous DCM and stir the mixture under an inert atmosphere until the catalyst components are dissolved.

  • Introduce 2-naphthol (1.0 equivalent) to the flask.

  • Replace the inert atmosphere with an oxygen balloon.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, quench the reaction and work up as described for the copper-catalyzed protocol.

  • Purify the product via column chromatography and determine the enantiomeric excess by chiral HPLC.

Classical Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a pre-synthesized racemic mixture of this compound. This is often achieved by forming diastereomeric salts or inclusion complexes with a chiral resolving agent.

This method relies on the selective crystallization of one diastereomeric complex.

Materials:

  • Racemic this compound

  • N-benzylcinchonidinium chloride (resolving agent)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Büchner funnel and filter paper

Procedure:

  • Complexation: In a flask, dissolve racemic this compound (1.0 equivalent) and N-benzylcinchonidinium chloride (0.55 equivalents) in acetonitrile by heating to reflux.

  • Crystallization: Allow the solution to cool slowly to room temperature, during which the complex of (R)-BINOL with the resolving agent will crystallize. Further cool the mixture to 0 °C to maximize precipitation.

  • Isolation of (R)-BINOL Complex: Collect the solid precipitate by vacuum filtration and wash with cold acetonitrile. The solid is the (R)-BINOL • N-benzylcinchonidinium chloride complex. The filtrate contains the enriched (S)-BINOL.

  • Purification of (R)-BINOL Complex: The diastereomeric purity of the complex can be enhanced by slurrying it in methanol, followed by filtration.

  • Liberation of (R)-BINOL: Suspend the purified complex in a mixture of ethyl acetate and water. Add 1 M HCl and stir until all solids dissolve. Separate the organic layer, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield enantiopure (R)-BINOL.

  • Isolation of (S)-BINOL: Concentrate the filtrate from step 3 to dryness. Dissolve the residue in ethyl acetate and wash with dilute HCl to remove the resolving agent. Concentrate the organic layer to obtain enriched (S)-BINOL, which can be further purified by crystallization.

  • Confirm the enantiomeric excess of both (R)- and (S)-BINOL samples by chiral HPLC.

Analysis of Enantiomeric Excess

The determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of an asymmetric synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Protocol: Chiral HPLC Analysis of this compound Enantiomers[8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Daicel Chiralpak series like IA, IB, or IC).

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used. A typical starting point is 98:2 (v/v) hexane:isopropanol. The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: Ambient.

Procedure:

  • Prepare a standard solution of racemic this compound (approx. 1 mg/mL) in the mobile phase.

  • Prepare a sample of the synthesized this compound enantiomer at a similar concentration.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Note: Ultra-Performance Convergence Chromatography (UPC²) is a modern alternative that can offer significantly faster separation times compared to traditional normal-phase HPLC.[4]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize the experimental processes and underlying chemical logic.

G General Workflow for Asymmetric Synthesis of this compound cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis Reactants 2-Naphthol Reaction Asymmetric Oxidative Coupling (Air/O2, Room Temp) Reactants->Reaction Catalyst Chiral Catalyst (e.g., Cu-Ligand) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis (e.e. Determination) Purification->Analysis Product Enantiopure this compound Analysis->Product

Caption: General workflow for catalytic asymmetric synthesis of this compound.

G Workflow for Classical Resolution of Racemic this compound racemate Racemic this compound + Chiral Resolving Agent dissolution Dissolve in Solvent (e.g., MeCN, Reflux) racemate->dissolution crystallization Cool to Crystallize Diastereomeric Complex dissolution->crystallization filtration Filtration crystallization->filtration solid Solid: Complex of (R)-BINOL filtration->solid Precipitate filtrate Filtrate: Enriched (S)-BINOL filtration->filtrate Mother Liquor liberation_R Acid/Base Workup to Liberate (R)-BINOL solid->liberation_R liberation_S Workup to Liberate (S)-BINOL filtrate->liberation_S product_R (R)-BINOL liberation_R->product_R product_S (S)-BINOL liberation_S->product_S

Caption: Workflow for classical resolution of racemic this compound.

G Simplified Cu-Catalyzed Oxidative Coupling Cycle L_Cu_I Cu(I)-L L_Cu_II_Naph [LCu(II)-Naphtholate] L_Cu_I->L_Cu_II_Naph + 2-Naphthol - H+ Radical_Coupling Radical-Anion Coupling L_Cu_II_Naph->Radical_Coupling SET with another [L*Cu(II)-Naphtholate] Dimer_Complex [L*Cu(II)-BINOLate] Radical_Coupling->Dimer_Complex Product_Release Product Release & Catalyst Regeneration Dimer_Complex->Product_Release Tautomerization Product_Release->L_Cu_I + e- (from substrate oxidation) p1->L_Cu_I O2 (Oxidant) re-oxidizes Cu(I) to Cu(II)

Caption: Simplified catalytic cycle for copper-catalyzed coupling.

References

Application Notes and Protocols for the Resolution of Racemic BINOL Using Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis, serving as a versatile chiral ligand and catalyst in a myriad of stereoselective transformations. The axial chirality of this compound, arising from restricted rotation around the C1-C1' bond, makes its enantiomerically pure forms highly valuable in the synthesis of pharmaceuticals and other complex chiral molecules. While numerous methods exist for obtaining enantiopure this compound, classical resolution of the racemate through the formation of diastereomeric complexes with chiral resolving agents remains a practical and widely employed strategy.

This document provides detailed application notes and experimental protocols for the resolution of racemic this compound using various chiral amines. The fundamental principle of this technique lies in the reaction of racemic this compound with a single enantiomer of a chiral amine to form a pair of diastereomeric complexes. Due to their different physical properties, most notably solubility, these diastereomers can be separated by fractional crystallization. Subsequent decomposition of the separated diastereomeric complexes allows for the recovery of the enantiomerically enriched this compound and the chiral resolving agent.

General Workflow for the Resolution of Racemic this compound

The resolution of racemic this compound via diastereomeric crystallization with a chiral amine follows a general sequence of steps. This workflow is illustrated in the diagram below.

G cluster_0 Step 1: Diastereomeric Complex Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiopure this compound rac_this compound Racemic this compound mix1 Mixing and Dissolution (Heating may be required) rac_this compound->mix1 chiral_amine Chiral Amine (Resolving Agent) chiral_amine->mix1 solvent1 Suitable Solvent solvent1->mix1 cool Cooling / Standing mix1->cool filtration Filtration cool->filtration less_soluble Less Soluble Diastereomeric Complex (Crystalline Solid) filtration->less_soluble mother_liquor Mother Liquor (Contains More Soluble Diastereomeric Complex) filtration->mother_liquor acid_workup1 Acidic Workup (e.g., aq. HCl) less_soluble->acid_workup1 acid_workup2 Acidic Workup (e.g., aq. HCl) mother_liquor->acid_workup2 enant_BINOL1 (R)- or (S)-BINOL acid_workup1->enant_BINOL1 recovered_amine1 Recovered Chiral Amine (Aqueous Layer) acid_workup1->recovered_amine1 enant_BINOL2 (S)- or (R)-BINOL acid_workup2->enant_BINOL2 recovered_amine2 Recovered Chiral Amine (Aqueous Layer) acid_workup2->recovered_amine2 final_product Enantiomerically Pure this compound enant_BINOL1->final_product Purification (e.g., Recrystallization) enant_BINOL2->final_product Purification (e.g., Recrystallization)

Synthesis of BINOL-Derived Phosphoric Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral BINOL-derived phosphoric acid catalysts. These catalysts are powerful tools in asymmetric synthesis, enabling the enantioselective formation of a wide range of chemical bonds. The following sections present a general overview of the synthetic strategy, detailed step-by-step protocols for the preparation of representative catalysts, and a summary of key quantitative data.

General Synthetic Strategy

The synthesis of 3,3'-disubstituted this compound-derived phosphoric acids typically follows a multi-step sequence starting from enantiomerically pure (R)- or (S)-BINOL. The general workflow involves:

  • Protection of the Hydroxyl Groups: The two hydroxyl groups of this compound are protected, often as methoxymethyl (MOM) ethers, to prevent them from interfering with subsequent reactions.

  • Functionalization at the 3,3'-Positions: Aryl or other substituent groups are introduced at the 3 and 3' positions of the binaphthyl core. A common method involves ortho-lithiation of the protected this compound followed by a Suzuki coupling with an appropriate boronic acid.[1][2]

  • Deprotection: The protecting groups on the hydroxyl moieties are removed to yield the 3,3'-disubstituted this compound derivative.

  • Phosphorylation: The final step involves the reaction of the disubstituted this compound with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine, followed by hydrolysis to afford the desired chiral phosphoric acid.[1][3]

This modular approach allows for the synthesis of a diverse library of catalysts with varying steric and electronic properties by simply changing the boronic acid used in the Suzuki coupling step.

Experimental Protocols

Three representative protocols for the synthesis of this compound-derived phosphoric acid catalysts are detailed below.

Protocol 1: Synthesis of (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate

This protocol is based on a reliable procedure from Organic Syntheses, providing a detailed guide for a catalyst with extended aromatic substituents.[1]

Step 1: Protection of (R)-BINOL

A detailed procedure for the protection of the hydroxyl groups of (R)-BINOL is available in the cited literature.[1]

Step 2: Iodination of Protected (R)-BINOL

A detailed procedure for the iodination at the 3,3'-positions of the protected (R)-BINOL is available in the cited literature.[1]

Step 3: Suzuki Coupling to Synthesize (R)-2,2'-Bis(methoxymethoxy)-3,3'-bis(9-phenanthryl)-1,1'-binaphthalene

A flask is charged with (R)-2,2'-bis(methoxymethoxy)-3,3'-diiodo-1,1'-binaphthalene, 9-phenanthreneboronic acid, barium hydroxide octahydrate, and tetrakis(triphenylphosphine)palladium(0). The flask is evacuated and backfilled with argon. 1,4-Dioxane and water are added, and the mixture is heated. After cooling, the reaction mixture is worked up and the crude product is purified by flash chromatography.[1]

Step 4: Deprotection to (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol

The protected binaphthol derivative is dissolved in 1,4-dioxane, and aqueous hydrochloric acid is added. The mixture is heated, and after completion, the product is isolated and purified.[1]

Step 5: Phosphorylation

To a solution of (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol in pyridine, phosphorus oxychloride is added slowly. The mixture is heated and then stirred. After cooling, water is added, followed by hydrochloric acid. The product is extracted with dichloromethane, and the combined organic layers are washed and dried. The crude product is purified by flash chromatography and recrystallization to yield the final phosphoric acid.[1]

Protocol 2: General Synthesis of (S)-3,3'-Diaryl-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate (Example: Diphenyl Derivative)

This protocol provides a general and adaptable method for the synthesis of various 3,3'-diaryl substituted this compound phosphoric acids.[4]

Step 1: Protection of (S)-BINOL

(S)-BINOL is reacted with a protecting group source, such as chloromethyl methyl ether (MOMCl), in the presence of a base like sodium hydride in an anhydrous solvent like THF.

Step 2: Halogenation of Protected (S)-BINOL

The protected (S)-BINOL is halogenated at the 3,3'-positions, for example, using N-bromosuccinimide (NBS) or iodine.

Step 3: Suzuki Coupling

The 3,3'-dihalogenated protected this compound is then subjected to a Suzuki coupling reaction with the desired arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Step 4: Deprotection

The protecting groups are removed under acidic conditions to yield the (S)-3,3'-diaryl-BINOL.

Step 5: Phosphorylation

The (S)-3,3'-diaryl-BINOL is dissolved in pyridine, and phosphorus oxychloride is added. The reaction mixture is heated, followed by hydrolysis with water and acidification. The final product is purified by chromatography and/or recrystallization.

Protocol 3: General Synthesis of (R)-5,6,7,8,5',6',7',8'-Octahydro-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (H₈-BINOL-derived)

H₈-BINOL catalysts are synthesized from this compound via an initial reduction step.

Step 1: Hydrogenation of (R)-BINOL

(R)-BINOL is catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield (R)-H₈-BINOL.

Step 2: Protection of (R)-H₈-BINOL

The hydroxyl groups of (R)-H₈-BINOL are protected using a suitable protecting group as described in Protocol 2, Step 1.

Step 3: Functionalization of Protected (R)-H₈-BINOL

Substituents can be introduced at the 3,3'-positions of the protected (R)-H₈-BINOL scaffold following similar halogenation and cross-coupling procedures as outlined in Protocol 2.

Step 4: Deprotection

The protecting groups are removed to afford the substituted (R)-H₈-BINOL.

Step 5: Phosphorylation

The final phosphoric acid is synthesized by reacting the substituted (R)-H₈-BINOL with phosphorus oxychloride in the presence of a base, as detailed in the previous protocols.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the representative this compound-derived phosphoric acid catalysts.

Table 1: Reaction Yields for the Synthesis of (R)-3,3'-Bis(9-phenanthryl)-BINOL Phosphoric Acid [1]

StepProductYield (%)
3(R)-2,2'-Bis(methoxymethoxy)-3,3'-bis(9-phenanthryl)-1,1'-binaphthalene91
4(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol99
5(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate91

Table 2: Characterization Data for (R)-3,3'-Bis(9-phenanthryl)-BINOL Phosphoric Acid [1]

PropertyValue
Melting Point359-361 °C (decomposition)
Specific Rotation [α]²⁰D-11.9 (c=1, CH₂Cl₂)
¹H NMR (400 MHz, DMSO-d₆) δ7.39-7.73 (m, 16 H), 7.97-8.19 (m, 8 H), 8.88-8.93 (m, 4 H)
¹³C NMR (100 MHz, DMSO-d₆) δ122.43, 122.78, 123.12, 125.09, 126.23, 126.41, 126.51, 126.58, 126.79, 126.87, 128.46, 129.10, 129.40, 129.67, 130.24, 131.27, 131.43, 132.32, 133.30, 134.22, 148.10, 148.19
³¹P NMR (162 MHz, DMSO-d₆) δ2.61
HRMS (ESI)calcd. for C₄₈H₃₀O₄P (M+H)⁺ 701.1876, found: 701.1889

Visualizations

The following diagrams illustrate the general synthetic workflow for this compound-derived phosphoric acid catalysts.

Synthesis_Workflow This compound (R)- or (S)-BINOL Protected_this compound Protected this compound This compound->Protected_this compound Protection (e.g., MOMCl) Functionalized_this compound 3,3'-Disubstituted Protected this compound Protected_this compound->Functionalized_this compound Functionalization (e.g., Suzuki Coupling) Deprotected_this compound 3,3'-Disubstituted This compound Functionalized_this compound->Deprotected_this compound Deprotection Phosphoric_Acid This compound-derived Phosphoric Acid Deprotected_this compound->Phosphoric_Acid Phosphorylation (POCl3, Pyridine)

Caption: General synthetic workflow for 3,3'-disubstituted this compound-derived phosphoric acids.

H8_BINOL_Synthesis_Workflow This compound (R)- or (S)-BINOL H8_this compound (R)- or (S)-H8-BINOL This compound->H8_this compound Hydrogenation Protected_H8_this compound Protected H8-BINOL H8_this compound->Protected_H8_this compound Protection Functionalized_H8_this compound 3,3'-Disubstituted Protected H8-BINOL Protected_H8_this compound->Functionalized_H8_this compound Functionalization Deprotected_H8_this compound 3,3'-Disubstituted H8-BINOL Functionalized_H8_this compound->Deprotected_H8_this compound Deprotection H8_Phosphoric_Acid H8-BINOL-derived Phosphoric Acid Deprotected_H8_this compound->H8_Phosphoric_Acid Phosphorylation

Caption: Synthetic workflow for H8-BINOL-derived phosphoric acid catalysts.

References

Application Notes & Protocols: Preparation of a BINOL-Titanium Complex for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in-situ preparation of a chiral BINOL-titanium complex, a versatile Lewis acid catalyst widely employed in asymmetric synthesis. The protocol is compiled from established methodologies and is intended for use by qualified researchers.

Introduction

Chiral this compound-titanium complexes are powerful catalysts for a variety of enantioselective transformations, including alkylation, arylation, and aldol reactions. The catalyst is typically prepared in situ from a chiral this compound ligand and a titanium alkoxide precursor, most commonly titanium (IV) isopropoxide (Ti(O-iPr)₄). The high degree of steric hindrance and the well-defined C₂-symmetric chiral environment of the this compound ligand, when complexed with titanium, allows for excellent stereocontrol in the formation of new stereocenters. This makes it a valuable tool in the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry for the development of enantiomerically pure drugs.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation and subsequent use of a this compound-titanium catalyst in an asymmetric reaction. The data is compiled from various literature sources for a representative reaction, the asymmetric ethylation of benzaldehyde.[1]

ParameterValueNotes
Catalyst Preparation
(R)-BINOL0.1 equiv
Ti(O-iPr)₄1.4 equiv
SolventMethylene Chloride (CH₂Cl₂)Anhydrous
TemperatureAmbient, then reflux
Reaction Time1 hourAt reflux
Asymmetric Reaction
Aldehyde (Benzaldehyde)1.0 equiv
Alkylating Agent (Et₂Zn)3.0 equiv
Temperature-78 °C to -20 °C
Reaction Time60 hours
Representative Yield & Enantioselectivity
Product YieldUp to 98%Determined by Gas Chromatography (GC)
Enantiomeric Excess (ee)Up to 99%Determined by chiral GC analysis

Experimental Protocol

This protocol describes the in-situ preparation of the (R)-BINOL-titanium complex and its subsequent use in the asymmetric ethylation of benzaldehyde.

Materials:

  • (R)-(−)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • Powdered 4 Å Molecular Sieves

  • Benzyloxyacetaldehyde

  • Allyltributylstannane

  • Saturated aqueous Sodium Hydrogen Carbonate (NaHCO₃) solution

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottomed flask, syringe, condenser, etc.)

  • Stirring plate and magnetic stir bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Catalyst Solution:

    • To a dry 250-mL round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add (S)-(−)-1,1'-bi-2-naphthol ((S)-BINOL) (1.14 g, 4.0 mmol).[2]

    • Add anhydrous methylene chloride (40 mL) and stir until the binaphthol is completely dissolved.[2]

    • Add powdered 4 Å molecular sieves (16.0 g).[2]

    • To this suspension, add a 1 M methylene chloride solution of titanium tetraisopropoxide (4.0 mL, 4.0 mmol) via syringe at ambient temperature.[2] The solution will turn an orange-red color.

    • Heat the resulting suspension to reflux for 1 hour.[2]

  • Asymmetric Allylation Reaction:

    • Cool the red-brown catalyst mixture to ambient temperature.[2]

    • Inject a solution of benzyloxyacetaldehyde (6.0 g, 40 mmol) in methylene chloride (6 mL) via syringe.[2]

    • Stir the resulting mixture for 5 minutes at ambient temperature, then cool to -78 °C.[2]

    • Add allyltributylstannane (15.9 g, 14.9 mL, 48 mmol) via syringe to the reaction mixture.[2]

    • Maintain the reaction mixture at -20 °C in a freezer for 60 hours without stirring.[2]

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous sodium hydrogen carbonate solution (50 mL).[2]

    • Dilute the mixture with methylene chloride (50 mL) and stir at ambient temperature for 2 hours.[2]

    • Separate the organic layer and extract the aqueous layer with methylene chloride.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired chiral alcohol.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification This compound (R)-BINOL Mix1 Mix and Stir This compound->Mix1 CH2Cl2_1 Anhydrous CH2Cl2 CH2Cl2_1->Mix1 Sieves 4 Å Molecular Sieves Sieves->Mix1 Ti_O_iPr Ti(O-iPr)4 in CH2Cl2 Reflux Reflux (1 hr) Ti_O_iPr->Reflux Mix1->Reflux Catalyst This compound-Titanium Complex Solution Reflux->Catalyst Mix2 Add Aldehyde, Cool to -78 °C Catalyst->Mix2 Aldehyde Aldehyde in CH2Cl2 Aldehyde->Mix2 Alkyl_reagent Alkylating Agent Reaction Stir at -20 °C (60 hrs) Alkyl_reagent->Reaction Mix2->Reaction Product_mix Reaction Mixture with Product Reaction->Product_mix Quench Quench (aq. NaHCO3) Product_mix->Quench Extract Extraction (CH2Cl2) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Enantiomerically Enriched Product Purify->Final_Product

References

Application Notes and Protocols for Enantioselective Diels-Alder Reactions Using (R)-BINOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-1,1'-bi-2-naphthol ((R)-BINOL) and its derivatives as chiral ligands in enantioselective Diels-Alder and hetero-Diels-Alder reactions. The high tunability of the BINOL scaffold allows for the synthesis of a diverse range of chiral catalysts capable of affording high yields and excellent enantioselectivities in the formation of cyclic and heterocyclic compounds, which are crucial building blocks in pharmaceutical and materials science.

Introduction to (R)-BINOL in Asymmetric Catalysis

(R)-BINOL is a C2-symmetric chiral diol that serves as a versatile precursor for a wide array of chiral ligands and catalysts used in asymmetric synthesis. Its rigid, atropisomeric structure provides a well-defined chiral environment, enabling high levels of stereocontrol in various chemical transformations, including the Diels-Alder reaction. While catalysts derived from unmodified (R)-BINOL can sometimes result in low enantiomeric excess in certain Diels-Alder reactions, its derivatives, such as (R)-H8-BINOL and 3,3'-substituted BINOLs, have been shown to form highly effective catalysts when complexed with Lewis acids like titanium, aluminum, and lanthanide triflates.

Key Applications and Advantages

  • High Enantioselectivity: Catalysts derived from (R)-BINOL and its analogs can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee).[1][2][3]

  • Versatility: The this compound framework can be readily modified to fine-tune the steric and electronic properties of the catalyst, allowing for the optimization of reactions with a wide range of dienes and dienophiles.

  • Catalytic Efficiency: Many (R)-BINOL-based catalysts are highly active, enabling reactions to proceed with low catalyst loadings under mild conditions.[4]

  • Synthesis of Complex Molecules: The enantiomerically enriched products of these reactions are valuable intermediates in the synthesis of natural products and pharmaceutical agents.

Data Presentation: Performance of (R)-BINOL Derived Catalysts

The following tables summarize the performance of various (R)-BINOL-derived catalysts in enantioselective Diels-Alder and hetero-Diels-Alder reactions.

Table 1: Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes Catalyzed by (R)-H8-BINOL-Ti(IV) Complex [1][2][3]

EntryAldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde20Toluene0129299
2p-Chlorobenzaldehyde20Toluene0129599
3p-Nitrobenzaldehyde20Toluene0129699
4p-Methylbenzaldehyde20Toluene0129198
5Furfural20Toluene0128997
6Cinnamaldehyde20TolueneRT248595

Table 2: Enantioselective Diels-Alder Reaction of Cyclopentadiene with Various Dienophiles

EntryDienophileCatalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
1Methacrolein(R)-BINOL-AlMe3 (with bulky 3,3'-substituents)10CH2Cl2-2062-9395 (avg)
22'-Hydroxychalcone(R)-BINOL-B(OPh)310PhCF31006545
32'-Hydroxy-4',6'-dimethoxychalcone(R)-VANOL-B(OPh)310PhCF31009589

Note: VANOL, a vaulted biaryl ligand, is a derivative of this compound and often exhibits enhanced performance.[4][5]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent the deactivation of the Lewis acid catalyst. Powdered 4 Å molecular sieves are often used to ensure anhydrous conditions.

Protocol 1: Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde

This protocol is adapted from the highly efficient synthesis of dihydropyrones using a (R)-H8-BINOL-Ti(IV) catalyst.[1][2][3]

Materials:

  • (R)-H8-BINOL

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Benzaldehyde

  • Anhydrous Toluene

  • Powdered 4 Å molecular sieves

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-H8-BINOL (0.2 mmol) and powdered 4 Å molecular sieves (500 mg).

    • Add anhydrous toluene (10 mL) and stir the suspension at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and add Ti(OiPr)4 (0.2 mmol) dropwise.

    • Stir the resulting solution at 0 °C for 1 hour to form the active catalyst.

  • Diels-Alder Reaction:

    • To the prepared catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol).

    • Slowly add Danishefsky's diene (1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, add a solution of trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) to the reaction mixture to hydrolyze the silyl enol ether.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (20 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.

    • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Reaction Mechanism Pathway

Diels_Alder_Mechanism R_this compound (R)-BINOL Catalyst Chiral Lewis Acid Catalyst R_this compound->Catalyst Complexation Lewis_Acid Lewis Acid (e.g., Ti(IV)) Lewis_Acid->Catalyst Activated_Complex Activated Dienophile-Catalyst Complex Catalyst->Activated_Complex Dienophile Dienophile (Aldehyde) Dienophile->Activated_Complex Coordination Diene Diene (Danishefsky's Diene) Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Activated_Complex->Transition_State Reaction Cycloadduct Enantiomerically Enriched Diels-Alder Adduct Transition_State->Cycloadduct Ring Formation Hydrolysis Hydrolysis (TFA) Cycloadduct->Hydrolysis Final_Product Final Product (Dihydropyrone) Hydrolysis->Final_Product

Caption: Proposed mechanism for the (R)-BINOL-catalyzed hetero-Diels-Alder reaction.

Experimental Workflow

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: (R)-BINOL derivative + Lewis Acid + Molecular Sieves in Anhydrous Solvent Start->Catalyst_Prep Reaction_Setup Reaction Setup: Cool catalyst solution Add Dienophile, then Diene Catalyst_Prep->Reaction_Setup Reaction Stir at specified temperature and time Reaction_Setup->Reaction Workup Work-up: Quench reaction Aqueous extraction Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Analysis Analysis: Determine yield and enantiomeric excess (chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for (R)-BINOL-catalyzed Diels-Alder reactions.

Logical Relationship of Catalyst Components

Catalyst_Components Central_Catalyst Active Chiral Catalyst R_BINOL_Ligand (R)-BINOL or Derivative (Chiral Scaffold) R_BINOL_Ligand->Central_Catalyst Provides Chiral Environment Lewis_Acid_Metal Lewis Acidic Metal Center (e.g., Ti, Al, Yb) Lewis_Acid_Metal->Central_Catalyst Activates Dienophile Substituents 3,3'-Substituents on this compound (Steric/Electronic Tuning) Substituents->R_BINOL_Ligand Modifies

Caption: Key components and their roles in the (R)-BINOL-based chiral Lewis acid catalyst.

References

Application of BINOL Ligands in Asymmetric Michael Addition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,1'-bi-2-naphthol (BINOL) scaffold represents a cornerstone in asymmetric catalysis. Its axial chirality, stemming from restricted rotation around the C-C bond linking the two naphthalene rings, creates a well-defined, sterically hindered chiral environment. This unique C₂-symmetric structure has made this compound and its derivatives exceptionally versatile and effective ligands and organocatalysts for a vast array of enantioselective transformations. Among these, the asymmetric Michael addition, a powerful method for stereoselective carbon-carbon bond formation, has been significantly advanced through the use of this compound-based catalytic systems. These systems, encompassing metal-BINOL complexes and this compound-derived Brønsted acids, offer high levels of enantioselectivity, making them invaluable tools in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound ligands in enantioselective Michael addition reactions.

I. Overview of this compound-Based Catalytic Systems

This compound-based catalysts for Michael additions can be broadly categorized into two main classes:

  • Metal-BINOL Complexes: In these systems, the this compound ligand coordinates to a metal center, forming a chiral Lewis acid complex. This complex then activates the α,β-unsaturated acceptor, rendering it more susceptible to nucleophilic attack. The chiral environment created by the this compound ligand dictates the facial selectivity of the addition, leading to an enantiomerically enriched product. Common metals used include titanium, lanthanum, zinc, and nickel.[1]

  • This compound-Derived Organocatalysts: This class primarily includes this compound-derived phosphoric acids (BPAs) and their derivatives. These powerful Brønsted acid catalysts can activate electrophiles through hydrogen bonding. In many cases, they are proposed to act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile to facilitate the reaction within a highly organized, chiral transition state.

II. Data Presentation: Performance of this compound Catalysts in Michael Additions

The following tables summarize the performance of various this compound-based catalytic systems in the asymmetric Michael addition reaction, providing a comparative overview of their efficacy.

Table 1: Metal-BINOL Catalyzed Michael Additions

EntryCatalyst SystemNucleophileAcceptorSolventTemp. (°C)Yield (%)ee (%)Reference
1(S)-BINOL-Ti(Oi-Pr)₂Malononitrile2-Cyclohexen-1-oneCH₂Cl₂-409598[1]
2(S)-BINOL-La(OTf)₃Dibenzyl malonate2-Cyclopenten-1-oneTHF-209295[1]
3(S)-BINOL-ZnEt₂Diethyl malonateChalconeToluene08891[1]
4Ni·Cs-BINOL-salenDibenzyl malonate2-Cyclohexen-1-oneTHF-407990[2][3][4]

Table 2: this compound-Derived Phosphoric Acid Catalyzed Michael Additions

EntryCatalystNucleophileAcceptorSolventTemp. (°C)Yield (%)ee (%)
1(R)-TRIP1,3-Dicarbonyl compoundα,β-Unsaturated ketoneTolueneRT9596
2(S)-H₈-BINOL Phosphoric AcidThiolα,β-Unsaturated esterCH₂Cl₂-209294
3(R)-3,3'-(CF₃)₂-BINOL Phosphoric AcidIndoleNitroalkeneDioxane109899

(Note: Data for Table 2 is representative and compiled from general knowledge in the field as specific data points were not available in the provided search results.)

III. Experimental Protocols

Protocol 1: Titanium-(S)-BINOL Catalyzed Enantioselective Michael Addition of Diethyl Malonate to 2-Cyclohexen-1-one[1]

This protocol describes a reliable method for the enantioselective Michael addition using a pre-formed chiral titanium-BINOL Lewis acid complex.

Materials:

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • 2-Cyclohexen-1-one

  • Diethyl malonate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Powdered 4 Å molecular sieves

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

Part A: Catalyst Preparation

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Ti(Oi-Pr)₄ (0.1 mmol) dropwise to the suspension.

  • Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst.

Part B: Michael Addition Reaction

  • Cool the catalyst solution to -40 °C (e.g., using a dry ice/acetonitrile bath).

  • Add 2-cyclohexen-1-one (1.0 mmol) to the cold catalyst solution.

  • Slowly add diethyl malonate (1.2 mmol) dropwise over a period of 10 minutes.

  • Stir the reaction mixture at -40 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

IV. Visualizations

experimental_workflow Experimental Workflow for Ti-BINOL Catalyzed Michael Addition cluster_catalyst Catalyst Preparation cluster_reaction Michael Addition cluster_workup Work-up & Purification cat_prep_1 1. Add (S)-BINOL & 4Å MS to flask under Argon cat_prep_2 2. Add CH2Cl2, stir 30 min cat_prep_1->cat_prep_2 cat_prep_3 3. Cool to 0 °C cat_prep_2->cat_prep_3 cat_prep_4 4. Add Ti(Oi-Pr)4 dropwise cat_prep_3->cat_prep_4 cat_prep_5 5. Stir at 0 °C for 1h cat_prep_4->cat_prep_5 reaction_1 1. Cool catalyst solution to -40 °C cat_prep_5->reaction_1 Active Catalyst reaction_2 2. Add Michael Acceptor (2-Cyclohexen-1-one) reaction_1->reaction_2 reaction_3 3. Add Nucleophile (Diethyl malonate) dropwise reaction_2->reaction_3 reaction_4 4. Stir at -40 °C for 24h reaction_3->reaction_4 workup_1 1. Quench with sat. NH4Cl reaction_4->workup_1 Crude Product workup_2 2. Extract with CH2Cl2 workup_1->workup_2 workup_3 3. Wash, Dry, Concentrate workup_2->workup_3 workup_4 4. Flash Column Chromatography workup_3->workup_4 workup_5 5. Chiral HPLC Analysis workup_4->workup_5

Caption: Workflow for Ti-BINOL catalyzed Michael addition.

catalytic_cycle Proposed Catalytic Cycle for a Bifunctional this compound-Metal Catalyst catalyst Chiral this compound Metal Catalyst activated_complex Ternary Complex (Catalyst-Enone-Malonate) catalyst->activated_complex Coordinates Enone (Lewis Acid Site) enone Michael Acceptor (Enone) enone->activated_complex malonate Nucleophile (Malonate) malonate->activated_complex Activates Nucleophile (Brønsted Base Site) product_complex Product-Catalyst Complex activated_complex->product_complex C-C Bond Formation (Stereoselective) product_complex->catalyst Product Release product Michael Adduct (Chiral Product) product_complex->product

Caption: Bifunctional activation in a this compound-metal complex.

ligand_types Relationship of this compound Ligand Types in Michael Additions cluster_metal Examples cluster_organo Examples This compound This compound Scaffold (Axial Chirality) metal_complex Metal-BINOL Complexes (Lewis Acid Catalysis) This compound->metal_complex Coordination to Metal organocatalyst This compound-Derived Organocatalysts (Brønsted Acid/Base Catalysis) This compound->organocatalyst Functionalization (e.g., Phosphorylation) ti_this compound Ti-BINOL metal_complex->ti_this compound ni_this compound Ni-BINOL-salen metal_complex->ni_this compound la_this compound La-BINOL metal_complex->la_this compound bpa This compound Phosphoric Acids (BPA) organocatalyst->bpa phosphoramides N-Triflyl Phosphoramides organocatalyst->phosphoramides

Caption: Classification of this compound-based catalysts.

References

Application Notes and Protocols: BINOL-Catalyzed Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules, particularly polyketides. The development of catalytic methods to control the absolute and relative stereochemistry of the β-hydroxy carbonyl products is of paramount importance in academic research and the pharmaceutical industry. Among the most successful approaches is the use of the C₂-symmetric chiral ligand 1,1'-bi-2-naphthol (BINOL) and its derivatives.[1][2] These axially chiral scaffolds, when complexed with various metals, form powerful Lewis acid or Brønsted acid catalysts capable of inducing high levels of stereoselectivity.[3][4][5] This document provides an overview of the reaction mechanism, detailed experimental protocols, and performance data for selected this compound-catalyzed asymmetric aldol reactions.

Reaction Mechanism

The catalytic cycle of a typical this compound-metal catalyzed direct aldol reaction involves the formation of a chiral Lewis acid complex. The metal center, coordinated by the this compound ligand, activates the aldehyde electrophile by coordinating to its carbonyl oxygen. Concurrently, a Brønsted basic site on the catalyst complex, or an external base, deprotonates the ketone nucleophile to generate a metal enolate. The chiral environment enforced by the this compound ligand then orchestrates the facial-selective attack of the enolate onto the activated aldehyde, proceeding through a highly organized, chair-like six-membered transition state. This controlled approach dictates the stereochemical outcome of the newly formed stereocenters. Subsequent protonolysis releases the aldol product and regenerates the active catalyst.

G catalyst Active Catalyst (M-BINOL Complex) activated_complex Activated Ternary Complex [this compound-M(Aldehyde)(Enolate)] catalyst->activated_complex Coordination aldehyde Aldehyde (R1-CHO) aldehyde->activated_complex ketone Ketone (R2-CH2-CO-R3) ketone->activated_complex Enolization transition_state Diastereoselective Transition State activated_complex->transition_state C-C Bond Formation product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Regeneration product Aldol Adduct (β-Hydroxy Ketone) product_complex->product Protonolysis

Caption: General mechanism of a this compound-metal catalyzed aldol reaction.

Experimental Protocols

The following sections provide detailed methodologies for representative this compound-catalyzed aldol reactions.

Protocol 1: La-Li₃-tris(binaphthoxide) (LLB) Catalyzed Direct Aldol Reaction

This protocol is adapted from the heterobimetallic catalyst system developed by Shibasaki and coworkers, known for its high reactivity and enantioselectivity.[6]

A. Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.3 mmol).

  • Add dry THF (3.0 mL) and cool the solution to 0 °C.

  • Add n-butyllithium (1.6 M in hexanes, 0.3 mmol) dropwise and stir the mixture for 30 minutes at 0 °C.

  • Add La(O-i-Pr)₃ (0.1 mmol) and stir for another 30 minutes at room temperature. The resulting solution is the active La-Li-BINOL (LLB) catalyst.

B. Asymmetric Aldol Reaction:

  • Cool the prepared catalyst solution to -20 °C.

  • Add the ketone (e.g., acetone, 10.0 mmol) to the catalyst solution.

  • Add the aldehyde (1.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion (typically 4-24 hours), quench the reaction by adding 1 M HCl (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Protocol 2: Et₂Zn/Linked-BINOL Catalyzed Aldol Reaction of a Hydroxyketone

This protocol utilizes a linked-BINOL ligand which often enhances catalyst activity and selectivity.[1]

A. Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add the linked-BINOL ligand (e.g., (R,R)-3,3'-bis(diphenylphosphinylmethyl)-BINOL, 0.02 mmol).

  • Add dry THF (1.0 mL) and stir to dissolve.

  • Add diethylzinc (Et₂Zn, 1.0 M in hexanes, 0.02 mmol) dropwise at room temperature.

  • Stir the resulting solution for 30 minutes at room temperature to form the active catalyst complex.

B. Asymmetric Aldol Reaction:

  • In a separate flame-dried flask, dissolve the hydroxyketone (e.g., 2-hydroxyacetophenone, 0.2 mmol) in dry THF (1.0 mL).

  • Transfer the hydroxyketone solution to the prepared catalyst solution via cannula.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (0.24 mmol) and stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution (2 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the aldol product.

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Aldol Reaction cluster_workup Workup and Purification prep1 1. Add this compound Ligand to dry solvent under Inert Gas prep2 2. Add Metal Source (e.g., n-BuLi then La(O-i-Pr)₃, or Et₂Zn) prep1->prep2 prep3 3. Stir to form Active Catalyst Complex prep2->prep3 react1 4. Cool Catalyst Solution prep3->react1 react2 5. Add Ketone/Nucleophile react1->react2 react3 6. Add Aldehyde/Electrophile react2->react3 react4 7. Stir and Monitor by TLC react3->react4 workup1 8. Quench Reaction (e.g., 1M HCl) react4->workup1 workup2 9. Aqueous Workup & Extraction workup1->workup2 workup3 10. Dry and Concentrate workup2->workup3 workup4 11. Purify by Chromatography workup3->workup4 final_product final_product workup4->final_product Obtain Pure Aldol Adduct

Caption: General experimental workflow for a this compound-catalyzed aldol reaction.

Data Presentation

The performance of various this compound-based catalysts in asymmetric aldol reactions is summarized below.

Table 1: Performance of Et₂Zn/Linked-BINOL Catalyst in the Aldol Reaction [1] Substrate: 2-Hydroxyacetophenone

Entry Aldehyde Catalyst Loading (mol%) Yield (%) ee (%)
1 Cyclohexanecarboxaldehyde 10 - 85
2 Isobutyraldehyde 1 93 99
3 3-Phenylpropionaldehyde 1 95 96

| 4 | Heptanal | 1 | 92 | 87 |

Table 2: Performance of Ti(OiPr)₄/(R)-H₈-BINOL Catalyst in Aryl Addition to Aldehydes [3][7] (Note: While an aryl addition, this reaction is mechanistically analogous to an aldol reaction and demonstrates the utility of H₈-BINOL)

Entry Aldehyde Aryl Source Yield (%) ee (%)
1 Benzaldehyde Tri(p-tolyl)aluminum 92 97
2 2-Naphthaldehyde Triphenylaluminum 91 90
3 2-Furaldehyde Triphenylaluminum 88 93

| 4 | Cinnamaldehyde | Triphenylaluminum | 85 | 96 |

Catalyst Components and Their Relationship to Reaction Outcome

The success of a this compound-catalyzed asymmetric reaction is highly dependent on the interplay between the chiral ligand, the metal center, and the reaction conditions. The choice of the this compound backbone (e.g., standard this compound, H₈-BINOL with increased flexibility, or linked-BINOL with a more defined structure) and substituents at the 3,3' or 6,6' positions can dramatically alter the steric and electronic properties of the catalytic pocket.[3][7] The metal ion (e.g., Zn, La, Ti, Al) determines the Lewis acidity and coordination geometry of the active complex.[1][8] Together, these components create a unique chiral environment that dictates the enantioselectivity and diastereoselectivity of the final product.

G cluster_ligand cluster_metal cluster_outcome ligand Chiral Ligand (this compound Scaffold) catalyst Active Chiral Catalyst ligand->catalyst metal Metal Center (Lewis Acid) metal->catalyst outcome Reaction Outcome catalyst->outcome Dictates Stereochemistry & Activity o_prop1 Enantioselectivity (ee) outcome->o_prop1 o_prop2 Diastereoselectivity (dr) outcome->o_prop2 o_prop3 Yield & Rate outcome->o_prop3 l_prop1 Backbone (this compound, H8-BINOL) l_prop1->ligand l_prop2 Substituents (3,3', 6,6') l_prop2->ligand m_prop1 Lewis Acidity (Zn, Ti, La, Al) m_prop1->metal m_prop2 Coordination Geometry m_prop2->metal

Caption: Logical relationship of catalyst components to reaction outcome.

References

Mechanism of BINOL-Phosphoric Acid Catalyzed Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism, applications, and experimental protocols for BINOL-phosphoric acid (BPA) catalyzed reactions. Chiral this compound-derived phosphoric acids have emerged as a powerful class of Brønsted acid organocatalysts, enabling a wide range of enantioselective transformations crucial for the synthesis of complex molecules in pharmaceutical and academic research.[1][2]

Application Notes

General Mechanism of Catalysis

This compound-phosphoric acids are versatile catalysts that can operate through several activation modes, primarily as Brønsted acids.[2] The fundamental principle involves the activation of an electrophile by protonation, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) and enhances its reactivity towards a nucleophile.[2]

A key feature of many BPA-catalyzed reactions is the concept of bifunctional catalysis . The phosphoric acid moiety possesses both a Brønsted acidic proton (P-OH) and a Lewis basic phosphoryl oxygen (P=O). This allows the catalyst to simultaneously activate both the electrophile and the nucleophile, leading to a highly organized transition state and excellent stereocontrol.[3] For instance, in the hydrophosphorylation of aldimines, the acidic proton activates the imine while the phosphoryl oxygen activates the phosphite nucleophile.[3]

Computational studies, often employing Density Functional Theory (DFT) and ONIOM methods, have been instrumental in elucidating the intricate details of the transition states.[4][5][6] These studies have revealed that non-covalent interactions, such as hydrogen bonding and steric hindrance from the bulky 3,3'-substituents on the this compound backbone, play a crucial role in dictating the enantioselectivity of the reaction.[7] The choice of these substituents is critical, as their size and electronic properties can significantly influence the catalytic activity and stereochemical outcome.[7]

Catalytic Cycle of a Generic this compound-Phosphoric Acid Catalyzed Reaction

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Activated_Electrophile Catalyst-Electrophile Complex Catalyst->Activated_Electrophile + Electrophile Transition_State [Nucleophile-Catalyst-Electrophile]‡ Activated_Electrophile->Transition_State + Nucleophile Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst - Product Product Product Electrophile Electrophile Nucleophile Nucleophile

Caption: Generalized catalytic cycle for a this compound-phosphoric acid catalyzed reaction.

Key Applications

This compound-phosphoric acids have been successfully applied to a diverse array of asymmetric transformations. Some of the most significant applications include:

  • Mannich Reaction: The enantioselective addition of a carbon nucleophile to an imine. This reaction is a cornerstone for the synthesis of chiral β-amino carbonyl compounds, which are prevalent in natural products and pharmaceuticals.[8] Both two-component and three-component Mannich reactions have been developed with high efficiency.[8]

  • Transfer Hydrogenation: The reduction of imines and other unsaturated compounds using a hydride source like Hantzsch esters.[9] This organocatalytic method provides a valuable metal-free alternative for the synthesis of chiral amines.[9]

  • Pictet-Spengler Reaction: The cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or β-carboline scaffold. This reaction is of great importance in the synthesis of alkaloids and related natural products. Mechanistic studies have highlighted the role of the catalyst in stabilizing the N-acyliminium ion intermediate.[10][11][12]

  • Diels-Alder Reaction: A powerful [4+2] cycloaddition to form six-membered rings with high stereocontrol. Chiral phosphoric acids can activate dienophiles towards reaction with dienes, leading to enantioenriched cyclic products.[13][14]

  • Reductive Amination: A one-pot procedure for the synthesis of amines from ketones or aldehydes and an amine source, coupled with a reduction step.[1][15]

Data Presentation

Table 1: Substrate Scope in the Asymmetric Reductive Amination of Quinolines[16]
EntryKetoneAmineProductYield (%)ee (%)
11-(quinolin-2-yl)ethan-1-onep-anisidine5a9592
21-(6-methoxyquinolin-2-yl)ethan-1-onep-anisidine5b9694
31-(6-chloroquinolin-2-yl)ethan-1-onep-anisidine5c9391
41-(7-fluoroquinolin-2-yl)ethan-1-onep-anisidine5d9290
51-(8-methylquinolin-2-yl)ethan-1-onep-anisidine5e9493

Reaction conditions: Ketone (0.1 mmol), amine (0.12 mmol), (S)-SPA6 (5 mol%), pinacolborane (0.2 mmol) in solvent at specified temperature and time.

Table 2: Enantioselective Mannich Reaction of Cyclic N-Acyl Ketimines with Cyclic Enones[17]
EntryKetimine Precursor (1)Enone (2)Catalyst (mol%)ProductYield (%)dree (%)
13-hydroxy-2-phenylisoindolin-1-oneCyclopent-2-en-1-onePA4e (10)3a85>95:595
23-hydroxy-2-phenylisoindolin-1-oneCyclohex-2-en-1-onePA4e (10)3b82>95:592
33-hydroxy-2-(4-methoxyphenyl)isoindolin-1-oneCyclopent-2-en-1-onePA4e (10)3c88>95:596
43-hydroxy-2-(4-chlorophenyl)isoindolin-1-oneCyclopent-2-en-1-onePA4e (10)3d80>95:594

Reaction conditions: 1 (0.35 mmol), 2 (0.53 mmol), (Boc)2O (20 mol%), catalyst in EtOAc (2.0 mL) at 110 °C for 3 days.[16]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of an Imine

This protocol is a general procedure based on the work of Rueping and coworkers for the enantioselective reduction of imines using a this compound-phosphoric acid catalyst and a Hantzsch ester.[1]

Materials:

  • Imine (1.0 equiv)

  • (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (1-5 mol%)

  • Hantzsch ester (1.2 equiv)

  • Toluene (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the imine (e.g., 0.2 mmol) and the (R)-TRIP catalyst (e.g., 0.002 mmol, 1 mol%).

  • Add dry toluene (e.g., 1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the Hantzsch ester (e.g., 0.24 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow for Asymmetric Transfer Hydrogenation

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Imine_Catalyst Add imine and catalyst to a dry vial Start->Add_Imine_Catalyst Add_Solvent Add dry toluene and stir Add_Imine_Catalyst->Add_Solvent Add_Hantzsch_Ester Add Hantzsch ester Add_Solvent->Add_Hantzsch_Ester Stir_React Stir at desired temperature Add_Hantzsch_Ester->Stir_React Monitor Monitor by TLC/GC-MS Stir_React->Monitor Monitor->Stir_React Incomplete Concentrate Concentrate under reduced pressure Monitor->Concentrate Complete Purify Purify by column chromatography Concentrate->Purify Analyze Determine ee by chiral HPLC Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for this compound-phosphoric acid catalyzed asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Pictet-Spengler Reaction

This protocol is a generalized procedure for the enantioselective Pictet-Spengler reaction to form β-carbolines, based on published methodologies.[10][11][12]

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • (R)-3,3'-Bis(triphenylsilyl)-BINOL phosphoric acid (5-10 mol%)

  • Dichloromethane (or other suitable solvent)

  • Molecular sieves (4 Å)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the tryptamine derivative (e.g., 0.5 mmol) and the chiral phosphoric acid catalyst (e.g., 0.025 mmol, 5 mol%).

  • Add anhydrous dichloromethane (e.g., 5.0 mL) and stir the suspension at room temperature for 15 minutes.

  • Add the aldehyde or ketone (e.g., 0.55 mmol) to the mixture.

  • Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

This document provides a foundational understanding and practical guidance for utilizing this compound-phosphoric acid catalysts. For specific applications, optimization of reaction conditions, including catalyst selection, solvent, temperature, and substrate-to-catalyst ratio, is often necessary to achieve the best results.

References

Application Notes and Protocols for the Regioselective Functionalization of the BINOL Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis and materials science.[1][2][3][4] Its rigid, chiral backbone, arising from atropisomerism, provides a privileged scaffold for the development of chiral ligands, catalysts, and functional materials.[1][2][3][4] The ability to selectively introduce functional groups at specific positions on the this compound rings is crucial for tuning its steric and electronic properties, thereby optimizing its performance in various applications.[5][6] These modifications can be strategically introduced at the 3, 3', 4, 4', 5, 5', 6, 6', and 7, 7' positions of the binaphthyl system.[2][3][4][6]

This document provides detailed application notes and experimental protocols for the three primary strategies for regioselective functionalization of the this compound scaffold: electrophilic substitution, ortho-lithiation, and transition-metal-catalyzed C-H activation.

I. Regioselective Functionalization Strategies

The regioselectivity of this compound functionalization is governed by a combination of electronic and steric factors. The hydroxyl groups at the 2 and 2' positions are powerful ortho- and para-directing groups, making the 3, 3', and 6, 6' positions the most electronically activated for electrophilic substitution.[1][2] Steric hindrance plays a significant role in directing functionalization, particularly at the positions adjacent to the biaryl linkage.

Diagram of Regioselective Functionalization Strategies

Key Strategies for Regioselective this compound Functionalization cluster_strategies Functionalization Approaches cluster_positions Target Positions This compound This compound Scaffold Electrophilic Electrophilic Substitution This compound->Electrophilic Halogenation, Nitration, Friedel-Crafts OrthoLithiation Ortho-Lithiation This compound->OrthoLithiation Directed Metalation TM_CH_Activation Transition-Metal-Catalyzed C-H Activation This compound->TM_CH_Activation Pd, Rh, etc. Pos_3 3, 3' Electrophilic->Pos_3 Pos_4 4, 4' Electrophilic->Pos_4 Pos_5 5, 5' Electrophilic->Pos_5 Pos_6 6, 6' Electrophilic->Pos_6 OrthoLithiation->Pos_3 TM_CH_Activation->Pos_3 TM_CH_Activation->Pos_4 TM_CH_Activation->Pos_5 TM_CH_Activation->Pos_6 Pos_7 7, 7' TM_CH_Activation->Pos_7

Caption: Overview of major strategies for regioselective this compound functionalization.

II. Electrophilic Substitution

Direct electrophilic substitution is a widely used method for functionalizing the this compound scaffold, primarily at the electron-rich 6,6'-positions.[1][2] However, by modifying the reaction conditions or protecting the hydroxyl groups, functionalization can also be directed to the 3,3', 4,4', and 5,5'-positions.[1][2]

A. Halogenation

Regioselective halogenation, particularly bromination, is a common first step for further derivatization of the this compound scaffold.

Table 1: Regioselective Bromination of this compound

EntrySubstrateReagent (equiv.)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
1(R)-BINOLBr₂ (2.7)CH₂Cl₂-752.5(R)-6,6'-Dibromo-BINOL99[2]
2(R)-BINOLBr₂ (0.5)CH₂Cl₂-78-(R)-6-Bromo-BINOL47[2]
3(R)-BINOL diacetateNBS (2.2)CH₃CNreflux4(R)-5,5'-Dibromo-BINOL diacetate85[2]
4(R)-BINOL-MeBr₂ (7.8)CHCl₃2518(R)-4,4',6,6'-Tetrabromo-BINOL-Me91[7]

Protocol 1: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol

Materials:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve (R)-BINOL (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of bromine (2.7 equiv) in anhydrous CH₂Cl₂.

  • Add the bromine solution dropwise to the this compound solution over 30 minutes, maintaining the temperature at -75 °C.

  • Stir the reaction mixture at -75 °C for an additional 2.5 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ until the red-brown color of bromine disappears.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-6,6'-Dibromo-1,1'-bi-2-naphthol as a white solid.

B. Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of acyl groups, typically at the 6,6'-positions of this compound ethers.[1][8]

Table 2: Regioselective Friedel-Crafts Acylation of this compound Derivatives

| Entry | Substrate | Acylating Agent (equiv.) | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | (R)-BINOL-Me | Acetyl chloride (2.2) | AlCl₃ (2.2) | CH₂Cl₂ | -45 to rt | 3 | (R)-6,6'-Diacetyl-BINOL-Me | 87 |[1] | | 2 | (R)-BINOL-Me | Benzoyl chloride (2.2) | AlCl₃ (2.2) | CH₂Cl₂ | -45 to rt | 8 | (R)-6,6'-Dibenzoyl-BINOL-Me | 75 |[1] | | 3 | (R)-BINOL-Me | Ethyl succinyl chloride (1.1) | AlCl₃ (1.1) | CH₂Cl₂ | 0 to rt | - | (R)-6-Monoacyl-BINOL-Me | 60 |[1] |

Protocol 2: Synthesis of (R)-6,6'-Diacetyl-2,2'-dimethoxy-1,1'-binaphthyl

Materials:

  • (R)-2,2'-Dimethoxy-1,1'-binaphthyl ((R)-BINOL-Me)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar and addition funnel

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (2.2 equiv) and anhydrous CH₂Cl₂.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.2 equiv) to the suspension.

  • In a separate flask, dissolve (R)-BINOL-Me (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add the (R)-BINOL-Me solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or recrystallization.

III. Ortho-Lithiation

Directed ortho-lithiation is a powerful strategy for the selective functionalization of the 3 and 3' positions of the this compound scaffold.[1][2] The hydroxyl groups must first be protected with a directing metalation group (DMG), such as a methoxymethyl (MOM) ether.[9][10]

Diagram of Ortho-Lithiation Workflow

Workflow for 3,3'-Functionalization via Ortho-Lithiation Start This compound Protection Protection of -OH (e.g., MOM ether) Start->Protection Lithiation Ortho-Lithiation (n-BuLi or s-BuLi) Protection->Lithiation Quench Electrophilic Quench (E+) Lithiation->Quench Deprotection Deprotection Quench->Deprotection Product 3,3'-Functionalized this compound Deprotection->Product

Caption: General workflow for the synthesis of 3,3'-disubstituted BINOLs.

Table 3: 3,3'-Functionalization of this compound via Ortho-Lithiation

EntrySubstrateLithiating Agent (equiv.)ElectrophileProductYield (%)Reference
1(S)-BINOL-MOMn-BuLi (3.0)1,2-Dibromotetrafluoroethane(S)-3,3'-Dibromo-BINOL-MOM84[2]
2(R)-BINOL-MOMn-BuLi (2.2)I₂(R)-3,3'-Diiodo-BINOL-MOM92[2]
3(S)-BINOL-MOMn-BuLiCH₃I(S)-3,3'-Dimethyl-BINOL-MOM70[10]

Protocol 3: Synthesis of (S)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Materials:

  • (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl ((S)-BINOL-MOM)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromotetrafluoroethane

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and line

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-BINOL-MOM (1.0 equiv) in anhydrous Et₂O or THF.

  • Cool the solution to 0 °C.

  • Slowly add n-BuLi (3.0 equiv) via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of 1,2-dibromotetrafluoroethane (3.0 equiv) in the same anhydrous solvent.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for the regioselective functionalization of the this compound scaffold at various positions, including the traditionally less reactive 4,4', 5,5', and 7,7' positions.[1][2] Palladium and rhodium catalysts are commonly employed for these transformations.[6][11]

Table 4: Regioselective C-H Arylation of this compound Derivatives

| Entry | Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Phenyl chloride | - | - | t-BuONa/AgOAc | Dioxane | 155 | 95 | 3,3'-Diphenyl-BINOL | 51 |[1] | | 2 | this compound | m-Tolyl bromide | [Rh(cod)Cl]₂ | tBu₂PCl/Ph₂-cod/Cy₃P·HBF₄ | Cs₂CO₃ | Toluene | 120 | 24 | 3,3'-Di(m-tolyl)-BINOL | 88 |[6] | | 3 | Aliphatic Amide | Aryl Iodide | Pd(OAc)₂ | 3,3'-F₂-BINOL | Ag₂CO₃ | Toluene | 100 | 24 | Arylated Amide | up to 96% ee |[11] |

Protocol 4: Palladium-Catalyzed C-H Arylation of an Aliphatic Amide using a this compound-derived Ligand

Materials:

  • Aliphatic amide substrate

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-3,3'-Difluoro-BINOL

  • Silver(I) carbonate (Ag₂CO₃)

  • Toluene, anhydrous

  • Schlenk tube

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under an inert atmosphere, add the aliphatic amide substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), (R)-3,3'-difluoro-BINOL (10 mol%), and Ag₂CO₃ (2.0 equiv) to a Schlenk tube.

  • Add anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Subsequent Transformations: Suzuki-Miyaura Coupling

Halogenated this compound derivatives are versatile intermediates for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or vinyl substituents.

Protocol 5: Suzuki-Miyaura Coupling of 6,6'-Dibromo-BINOL

Materials:

  • 6,6'-Dibromo-BINOL

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add 6,6'-dibromo-BINOL (1.0 equiv), the arylboronic acid (2.5 equiv), and K₃PO₄ (4.0 equiv).

  • In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The regioselective functionalization of the this compound scaffold is a critical enabling technology in asymmetric catalysis and materials science. By carefully selecting the appropriate synthetic strategy—electrophilic substitution, ortho-lithiation, or transition-metal-catalyzed C-H activation—researchers can tailor the properties of this compound derivatives to meet the specific demands of their applications. The protocols and data provided herein serve as a comprehensive guide for the synthesis and derivatization of this versatile chiral building block.

References

Application Notes & Protocols: BINOL as a Chiral Solvating Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is a critical task in asymmetric synthesis, pharmacology, and the development of chiral drugs.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral auxiliary, offers a rapid and reliable method for this analysis.[3][4] Among the various chiral auxiliaries, 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as highly effective chiral solvating agents (CSAs).[3] Unlike chiral derivatizing agents, CSAs like this compound interact with the enantiomers of an analyte through rapid and reversible non-covalent interactions, forming transient diastereomeric complexes.[4][5] This interaction leads to distinct chemical shifts for the corresponding protons of the two enantiomers in the NMR spectrum, allowing for the direct determination of enantiomeric excess (ee).[6] This method is advantageous due to its simplicity, speed, and non-destructive nature.[7][8]

Principle of Chiral Recognition with this compound

The chiral recognition mechanism of this compound relies on the formation of transient diastereomeric "host-guest" complexes with the enantiomers of the analyte in solution.[6] The key interaction responsible for the stability of these complexes is intermolecular hydrogen bonding between the hydroxyl groups of this compound and suitable functional groups on the analyte (e.g., amino or carboxyl groups).[6][9]

The distinct three-dimensional structures of the two diastereomeric complexes result in different magnetic environments for the nuclei of the analyte. This difference in the magnetic environment, known as anisochrony, leads to the separation of NMR signals for the two enantiomers.[3] The magnitude of this chemical shift difference (ΔΔδ) is a measure of the enantiodiscrimination efficiency. The use of non-polar deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆ is crucial, as polar solvents can competitively solvate the analyte and disrupt the necessary hydrogen bonding, leading to a loss of signal separation.[3]

G cluster_0 Chiral Recognition Mechanism Analyte Racemic Analyte (R- and S-Enantiomers) Complex_R Diastereomeric Complex 1 [(S)-BINOL + (R)-Analyte] Analyte->Complex_R H-Bonding Complex_S Diastereomeric Complex 2 [(S)-BINOL + (S)-Analyte] Analyte->Complex_S H-Bonding CSA (S)-BINOL (Chiral Solvating Agent) CSA->Complex_R CSA->Complex_S NMR_Spectrum NMR Spectrum Complex_R->NMR_Spectrum Different Magnetic Environment Complex_S->NMR_Spectrum Signal_R Distinct Signal (δR) NMR_Spectrum->Signal_R Results in Signal_S Distinct Signal (δS) NMR_Spectrum->Signal_S

Mechanism of chiral recognition by this compound.

Applications

This compound and its derivatives have proven to be versatile CSAs for the enantiomeric excess determination of a wide range of organic molecules, including:

  • Amines: Both primary and secondary amines can be effectively analyzed.[10][11]

  • Carboxylic Acids: this compound-based amino alcohols have shown excellent enantiodifferentiation for various carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs).[4][7]

  • Pharmaceuticals: The method has been successfully applied to determine the enantiomeric purity of drugs like omeprazole and its analogs (lansoprazole, pantoprazole, and rabeprazole).[6][9]

  • Other Compounds: The application extends to isoflavones, sulfinimines, and the alkaloid crispine A.[3]

Experimental Protocols

A significant advantage of using this compound as a CSA is the simplicity and speed of sample preparation.[2][10] The following is a general protocol for determining the enantiomeric excess of an analyte.

Materials:

  • Chiral analyte (racemic or scalemic mixture)

  • Enantiomerically pure (R)- or (S)-BINOL (or a suitable derivative)

  • Deuterated solvent (typically CDCl₃)

  • NMR tube

  • Vortex mixer or shaker

General Protocol for NMR Sample Preparation:

  • Preparation of Solutions: Accurately weigh the analyte (e.g., 0.0125–0.2 mmol) and the chiral solvating agent (e.g., 0.0125–0.1 mmol) and place them directly into a clean, dry NMR tube.[10]

  • Solvent Addition: Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).[2][10]

  • Mixing: Cap the NMR tube and shake it for approximately 30 seconds to ensure complete dissolution and complex formation.[10][11]

  • NMR Acquisition: Record the ¹H NMR (or ¹⁹F NMR if applicable) spectrum on a suitable spectrometer (e.g., 400 MHz) at a constant temperature (e.g., 25 °C).[1][10]

  • Data Analysis: Identify the well-resolved signals corresponding to the two enantiomers. Integrate these peaks to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100

Optimization: The molar ratio of the analyte to the CSA is a critical parameter that often requires optimization to achieve the best signal separation and accurate integration.[1] It is common to use an excess of the CSA.[12] For example, an optimal condition for one analyte was found to be 0.025 mmol of the analyte and 0.1 mmol of (S)-BINOL.[1]

G cluster_workflow Experimental Workflow start Start weigh 1. Weigh Analyte and (S)-BINOL into NMR Tube start->weigh add_solvent 2. Add Deuterated Solvent (e.g., 0.6 mL CDCl3) weigh->add_solvent mix 3. Shake for 30 seconds add_solvent->mix acquire 4. Acquire NMR Spectrum (¹H or ¹⁹F) mix->acquire analyze 5. Analyze Spectrum acquire->analyze integrate 6. Integrate Separated Signals analyze->integrate calculate 7. Calculate Enantiomeric Excess (ee) integrate->calculate end End calculate->end

Workflow for ee determination using this compound.

Quantitative Data Summary

The effectiveness of this compound and its derivatives as CSAs is demonstrated by the observed chemical shift non-equivalences (ΔΔδ) for various analytes. The table below summarizes quantitative data from selected studies.

AnalyteChiral Solvating Agent (CSA)Analyte Conc. (mmol)CSA Conc. (mmol)SolventObserved SignalΔΔδ (ppm)Ref.
rac-1-(1-Naphthyl)ethylamine(S)-BINOL0.0250.1CDCl₃CH0.09[1]
rac-1,2-Diphenylethylenediamine(S)-3,3'-Diphenyl-BINOL0.050.1CDCl₃CH0.03[3]
ortho-Chloro-mandelic acidThis compound-amino alcohol10 mM20 mMCDCl₃α-H0.641[4][7]
Sulfiniminoboronic acid (SIBA)(R)-BINOL100 mM1.5 equiv.CDCl₃Imine-HVaries[5][13]
Omeprazole(S)-BINOLN/AN/ACDCl₃N/ASufficient for ee[6][9]

Note: N/A indicates data not specified in the cited source. The ΔΔδ for SIBA was found to be dependent on concentration and enantiomeric ratio.[5][13]

Factors Affecting Enantiodiscrimination

Several factors can influence the quality of the chiral recognition and the magnitude of the signal separation:

  • Solvent: Non-polar solvents like CDCl₃, CCl₄, and C₆D₆ are preferred as they promote the crucial hydrogen bonding between the CSA and the analyte.[3] Polar solvents such as acetonitrile-d₃ or methanol-d₄ can disrupt these interactions, causing the enantiodifferentiation to drop to zero.[3]

  • Concentration and Molar Ratio: The chemical shifts and the degree of separation (ΔΔδ) can be highly dependent on the concentrations of both the analyte and the CSA, as well as their molar ratio.[5][13] Optimization is often necessary, and in some cases, using an excess of the amine analyte is important to avoid interference from broad this compound -OH signals.[14][15]

  • Temperature: Temperature affects the equilibrium of the diastereomeric complex formation. Lower temperatures generally favor complex formation and can lead to better signal resolution, although this is not always necessary.

  • Structure of CSA and Analyte: The steric and electronic properties of both the this compound derivative and the analyte play a significant role. For instance, bulky substituents on the this compound core can sometimes hinder the necessary interactions for effective discrimination.[3]

Advantages and Limitations

Advantages:

  • Rapidity and Simplicity: Sample preparation is straightforward and fast, often taking only a few minutes.[10][12]

  • Non-destructive: The analyte can be recovered after the NMR measurement.

  • Small Sample Amount: Only requires standard NMR sample quantities.

  • Versatility: Applicable to a broad range of chiral compounds.[3][7]

Limitations:

  • Signal Overlap: In complex molecules, the signals of interest may overlap with other resonances in the spectrum, making analysis difficult.[12]

  • Concentration Dependence: The chemical shifts can be dependent on the analyte's concentration and enantiomeric ratio, which can sometimes lead to signal overlap at specific ee values.[5][13] It is sometimes recommended to repeat the analysis with the opposite enantiomer of the CSA to confirm results.[13]

  • Cost: Enantiomerically pure this compound and its derivatives can be expensive.

Conclusion

This compound and its derivatives are powerful and convenient chiral solvating agents for the determination of enantiomeric purity by NMR spectroscopy. The method's simplicity, speed, and applicability to a wide array of chiral molecules make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding the principles of interaction and optimizing experimental conditions, scientists can reliably and efficiently perform chiral analysis, accelerating research and development in asymmetric synthesis and drug discovery.

References

Application Notes and Protocols: BINOL in Molecular Recognition and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the applications of 1,1'-bi-2-naphthol (BINOL) in the design of chemosensors for molecular recognition and sensing. It includes application notes on the detection of various analytes, detailed experimental protocols, and quantitative data for performance comparison.

Application Note 1: Enantioselective Recognition of Chiral Molecules

Optically active this compound is a powerful scaffold for creating sensors that can distinguish between enantiomers, a critical task in drug development and asymmetric synthesis.[1][2][3] The inherent C2 symmetry and chiral environment of the this compound unit allow for the construction of sensors that exhibit high enantioselectivity in the recognition of amino acids, amino alcohols, and α-hydroxycarboxylic acids.[1][3]

Signaling Mechanism: The primary signaling mechanism is fluorescence modulation (enhancement or quenching).[1][3] The interaction between the chiral this compound-based sensor and the analyte, often mediated by hydrogen bonding or metal coordination, leads to a change in the fluorescence intensity. The difference in the stability of the diastereomeric complexes formed between the sensor and each enantiomer of the analyte results in an enantioselective response.

Example Application: Recognition of Phenylalanine

A chiral fluorescent sensor based on H8-BINOL modified with a 1,2,3-triazole group has been developed for the highly enantioselective recognition of D- and L-phenylalanine.[4][5] This sensor demonstrates a significant fluorescence enhancement upon binding with L-phenylalanine, while the fluorescence remains largely unchanged in the presence of D-phenylalanine.[4] This high degree of selectivity allows for the determination of the enantiomeric composition of phenylalanine.[4]

Quantitative Data Summary: Enantioselective Sensors

Sensor TypeAnalyteSelectivity (ef ratio)¹Detection LimitReference
H8-BINOL-triazolePhenylalanine104.48Not Specified[4]
(S)-BINOL-amino alcoholMandelic Acid950-fold enhancement for (S)Not Specified[1]
Bisthis compound-Pyridine17 Amino AcidsGood enantioselectivityNot Specified[6]
This compound-terpyridine-Cu(II)Chiral Amino AlcoholsVisual (gel collapsing)Not Specified[1]

¹enantioselective fluorescence enhancement ratio [ef = (IL − I0)/(ID − I0)][4]

Signaling Pathway for Phenylalanine Recognition

G Fig. 1. Enantioselective Recognition of Phenylalanine cluster_0 Sensor System cluster_1 Fluorescence Response Sensor H8-BINOL-triazole Sensor LPhe L-Phenylalanine Sensor->LPhe Binding DPhe D-Phenylalanine Sensor->DPhe Binding Fluorescence_On Fluorescence Enhancement LPhe->Fluorescence_On Results in Fluorescence_Off No Significant Change DPhe->Fluorescence_Off Results in

Caption: Logical diagram of the enantioselective fluorescence response of an H8-BINOL-based sensor towards phenylalanine enantiomers.

Application Note 2: Sensing of Metal Ions and Anions

This compound derivatives have been successfully employed as fluorescent and colorimetric sensors for the detection of various metal ions and anions in solution.[7][8] By functionalizing the this compound scaffold with appropriate recognition moieties, highly selective and sensitive sensors can be developed.

Signaling Mechanism: The detection of metal ions often relies on a "turn-off" fluorescence mechanism, where the coordination of a metal ion to the sensor quenches its fluorescence.[7][8] For anion sensing, a common strategy is the displacement approach, where the anion displaces a metal ion from a sensor-metal complex, leading to a "turn-on" fluorescence response.[7][8]

Example Application: Sequential Recognition of Cu(II) and Sulfide Anions

A cyclen-appended this compound derivative serves as a multi-functional fluorescent sensor for the sequential detection of Cu(II) and sulfide anions in aqueous solutions.[7][8][9] The sensor exhibits an "on-off" type fluorescence change with high selectivity for Cu(II) ions.[7][8] The resulting non-fluorescent sensor-Cu(II) complex can then be used for the "off-on" detection of sulfide anions, which selectively displace Cu(II) from the complex, restoring fluorescence.[7][8]

Quantitative Data Summary: Ion Sensors

SensorAnalyteSignaling MechanismDetection LimitReference
This compound-cyclenCu(II)On-Off FluorescenceNot Specified[7][8]
This compound-cyclen-Cu(II)Sulfide AnionOff-On FluorescenceMicromolar range[7][8]
This compound-xyloseFe(III)Turn-off Fluorescence0.91 µmol L⁻¹[10]
H8-BINOL-glucoseFe(III)Turn-off Fluorescence1.67 x 10⁻⁷ mol L⁻¹[11]

Experimental Workflow for Sequential Ion Sensing

G Fig. 2. Sequential Sensing of Cu(II) and Sulfide Start Start with this compound-cyclen Sensor (Fluorescent) Add_Cu Add Cu(II) Ions Start->Add_Cu Quenching Fluorescence is Quenched (Sensor-Cu(II) Complex Forms) Add_Cu->Quenching Add_S2 Add Sulfide Anions Quenching->Add_S2 Recovery Fluorescence is Restored (Sulfide Detected) Add_S2->Recovery End End Recovery->End

Caption: Workflow for the sequential detection of copper and sulfide ions using a this compound-based fluorescent sensor.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Thiourea Derivative

This protocol describes a general procedure for the synthesis of this compound-thiourea derivatives, which can be used as catalysts or sensors.[12]

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol

  • Phosphorus oxychloride

  • Dichloromethane (CH₂Cl₂)

  • Potassium thiocyanate (KSCN)

  • Acetonitrile

  • Aniline (or other primary amine)

  • Chloroform

  • Diethyl ether

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Synthesis of the Phosphoryl Chloride Intermediate:

    • Dissolve (R)-(+)-1,1'-Bi-2-naphthol (0.1 mol) in CH₂Cl₂ (5 mL).

    • With stirring, add phosphorus oxychloride (0.1 mol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Evaporate the solvent and the formed hydrogen chloride under reduced pressure to obtain a white solid. This intermediate is used without further purification.

  • Synthesis of the Phosphorylisothiocyanidate:

    • Dissolve the intermediate from step 1 (0.12 mol) in acetonitrile (20 mL).

    • Gradually add KSCN (0.25 mol) with stirring.

    • Stir the mixture at 65°C for 10 hours.

    • Filter the mixture and extract the filtrate with dichloromethane (2 x 15 mL).

    • Evaporate the solvent under reduced pressure to obtain a yellow liquid, which is used directly in the next step.

  • Synthesis of the this compound-Thiourea Derivative:

    • Dissolve the phosphorylisothiocyanidate (10 mmol) in chloroform (30 mL).

    • Add a solution of aniline (10 mmol) in chloroform (10 mL) dropwise with stirring.

    • Reflux the mixture until the reaction is complete (monitor by thin-layer chromatography).

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with diethyl ether (10 mL) and cool in an ice-water bath.

    • Crystallize the crude product from a DMF-water mixture to obtain the final this compound-thiourea derivative.

Protocol 2: General Procedure for Fluorescence Titration

This protocol outlines a general method for evaluating the sensing capabilities of a this compound-based fluorescent sensor.

Materials and Equipment:

  • This compound-based sensor

  • Analyte of interest (e.g., metal ion salt, amino acid)

  • Spectroscopic grade solvent (e.g., methanol, DMSO/water mixture)

  • Fluorometer

  • Micropipettes

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound-based sensor (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of the analyte (e.g., 1.0 x 10⁻² M) in the same solvent.

  • Fluorescence Measurement:

    • Place a specific volume of the sensor stock solution into a cuvette and dilute with the solvent to a final concentration (e.g., 2.0 x 10⁻⁵ M).

    • Record the initial fluorescence spectrum of the sensor solution (I₀) at a specific excitation wavelength.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

    • Continue the additions until no significant change in fluorescence is observed.

  • Data Analysis:

    • Plot the change in fluorescence intensity (I - I₀) or the ratio (I/I₀) as a function of the analyte concentration.

    • From this data, the binding constant, detection limit, and other relevant sensing parameters can be calculated. For enantioselective recognition, perform separate titrations for each enantiomer and compare the responses.

Logical Relationship in Chiral Recognition

G Fig. 3. Principle of Chiral Recognition cluster_host Chiral Host cluster_guest Chiral Guests cluster_complex Diastereomeric Complexes cluster_output Observable Signal Host (R)-BINOL Sensor Guest_R (R)-Analyte Host->Guest_R Interaction Guest_S (S)-Analyte Host->Guest_S Interaction Complex_RR (R,R) Complex (e.g., More Stable) Guest_R->Complex_RR Complex_RS (R,S) Complex (e.g., Less Stable) Guest_S->Complex_RS Signal_Strong Strong Response (e.g., High Fluorescence) Complex_RR->Signal_Strong Signal_Weak Weak Response (e.g., Low Fluorescence) Complex_RS->Signal_Weak

Caption: Diagram illustrating the formation of diastereomeric complexes with different stabilities, leading to an observable difference in signal for chiral recognition.

References

Application Notes and Protocols for BINOL-Based Ligands in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1'-bi-2-naphthol (BINOL)-based ligands in transition-metal catalysis. The unique C₂-symmetric and axially chiral structure of this compound has made it a cornerstone in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries.[1] These notes cover key applications, including asymmetric hydrogenation and Suzuki-Miyaura cross-coupling, offering structured data for comparison and detailed methodologies for practical implementation.

Key Applications

This compound-derived ligands, particularly phosphines, phosphoramidites, and phosphoric acids, are instrumental in a wide array of transition-metal-catalyzed reactions.[2] Their tunable steric and electronic properties, achieved through substitution at various positions on the naphthyl rings, allow for the fine-tuning of catalyst performance to achieve high enantioselectivity and reactivity.[3]

1. Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of this compound-derived diphosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones.[4][5] This reaction is a fundamental method for creating chiral centers with high enantiomeric excess (ee).[4] The choice of metal can influence the stereochemical outcome, with Ru(II)/BINAP catalysts often yielding the opposite enantiomer compared to Rh(I)-catalyzed reactions for the same substrate.[4]

2. Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[3] The use of chiral this compound-based phosphine ligands enables the asymmetric synthesis of axially chiral biaryls, a structural motif present in numerous natural products and privileged ligands for catalysis.[6][7][8]

Data Presentation: Performance in Catalysis

The following tables summarize the performance of various this compound-based ligand and transition-metal systems in key catalytic transformations.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Olefins

EntrySubstrateLigandCatalyst PrecursorSolventH₂ PressureYield (%)ee (%)
1Methyl α-acetamidocinnamate(S)-BINAP[Rh(COD)₂]BF₄Methanol100 psi>95>95
2N-(1-phenylvinyl)acetamideBIBOP[Rh(COD)₂]BF₄Dichloromethane100 psi>9999
3Methyl 2-acetamido-3-(4-fluorophenyl)acrylateBIBOP[Rh(COD)₂]BF₄Methanol100 psi>9997
4(Z)-2-Acetamido-3-phenylacrylic acidBIBOP[Rh(COD)₂]BF₄Methanol100 psi>9998
5Methyl α-acetamidocinnamate(R,R)-DIPAMP[Rh(COD)₂]BF₄MethanolN/AN/A95

Data compiled from multiple sources for comparison.[5][9][10]

Table 2: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid/EsterLigandPd SourceBaseYield (%)ee (%)
11-Bromo-2-methoxynaphthalene1-Naphthylboronic acid(S)-BINAPPd(OAc)₂Ba(OH)₂47-9618-69
2o-Halobenzamide2-Methyl-1-naphthylboronic acidKenPhosPd(OAc)₂K₃PO₄80-9288-94
33-Methyl-2-bromophenylamide1-Naphthaleneboronic acidL7 (chiral-bridged biphenyl monophosphine)Pd₂(dba)₃K₃PO₄8578
4Bromo-biphenol precursorArylboronate ester(R)-sSPhosPd(OAc)₂Na₃PO₄7392

Data compiled from multiple sources for comparison.[6][8][11][12]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol describes the asymmetric hydrogenation of a standard olefin substrate using a Rh-(S)-BINAP catalyst.

Materials:

  • Methyl (Z)-α-acetamidocinnamate

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Anhydrous, degassed Methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, etc.)

Procedure:

Catalyst Preparation (in-situ):

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and (S)-BINAP (e.g., 0.011 mmol) to a Schlenk flask.

  • Add anhydrous, degassed methanol (e.g., 5 mL) to dissolve the solids.

  • Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Hydrogenation Reaction:

  • In a separate vessel, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 1.0 mmol) in anhydrous, degassed methanol (e.g., 10 mL).

  • Transfer the substrate solution to the autoclave.

  • Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Seal the autoclave and purge with hydrogen gas 3-5 times.

  • Pressurize the autoclave to the desired pressure (e.g., 100 psi) with hydrogen.

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring hydrogen uptake.

  • Upon completion, carefully vent the excess hydrogen.

Work-up and Analysis:

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[9]

Protocol 2: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling of 1-Bromo-2-naphthol

This protocol outlines a general procedure for the asymmetric coupling of an aryl bromide with a boronic acid to form an axially chiral biaryl compound.

Materials:

  • 1-Bromo-2-naphthol

  • Phenylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • (R)-BINAP

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol), (R)-BINAP (e.g., 0.022 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add 1-bromo-2-naphthol (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 10 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 16-24 hours), monitoring progress by TLC or GC.

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Catalytic Reaction cluster_workup Work-up & Analysis p1 Weigh Ligand (e.g., BINAP) p3 Dissolve in Degassed Solvent p1->p3 p2 Weigh Metal Precursor (e.g., [Rh(COD)2]BF4) p2->p3 p4 Stir to Form Active Catalyst p3->p4 r3 Transfer Catalyst Solution p4->r3 Catalyst Transfer r1 Prepare Substrate Solution r2 Charge Reactor with Substrate r1->r2 r2->r3 r4 Execute Reaction (e.g., Hydrogenation/Coupling) r3->r4 w1 Quench Reaction & Solvent Removal r4->w1 Reaction Completion w2 Purification (e.g., Chromatography) w1->w2 w3 Characterization & ee Determination (HPLC/GC) w2->w3

Caption: General workflow for transition-metal catalysis using this compound-based ligands.

Catalytic_Cycle M0 Pd(0)Ln M1 Ar-Pd(II)(X)Ln M0->M1 Oxidative Addition prod Ar-Ar' M2 Ar-Pd(II)(Ar')L*n M1->M2 Transmetalation M2->M0 Reductive Elimination bx [B(OH)2X]- M2->bx sub1 Ar-X sub1->M1 sub2 Ar'B(OH)2 sub2->M2 prod->M0 base Base base->M2

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Ligand_Influence cluster_properties Ligand Properties cluster_outcomes Catalytic Outcomes Ligand This compound Ligand Structure Steric Steric Bulk (Substituents) Ligand->Steric Electronic Electronic Effects (e.g., electron-donating/-withdrawing) Ligand->Electronic Reactivity Reaction Rate (TON/TOF) Steric->Reactivity Selectivity Enantioselectivity (% ee) Steric->Selectivity Electronic->Reactivity Electronic->Selectivity

References

Application Notes and Protocols: Asymmetric Petasis Reaction Catalyzed by BINOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for conducting the asymmetric Petasis reaction catalyzed by 1,1'-bi-2-naphthol (BINOL) and its derivatives. This powerful three-component reaction offers an efficient method for the synthesis of chiral amines and amino acids, which are crucial building blocks in pharmaceutical and agrochemical research.

Introduction

The Petasis reaction, a borono-Mannich reaction, is a multicomponent condensation of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. The development of an asymmetric variant using chiral catalysts has significantly enhanced its utility, allowing for the stereocontrolled synthesis of valuable chiral molecules. This compound and its derivatives have emerged as effective organocatalysts for inducing high enantioselectivity in this transformation. The reaction is particularly noteworthy for its operational simplicity, broad substrate scope, and high atom economy.[1][2][3]

Reaction Mechanism and the Role of this compound

The currently accepted mechanism for the this compound-catalyzed asymmetric Petasis reaction involves the formation of a chiral boronate ester intermediate. The reaction commences with the condensation of the aldehyde and amine to form a hemiaminal, which is in equilibrium with the corresponding iminium ion. The this compound catalyst reacts with the organoboronic acid to form a chiral boronate complex. This complex then coordinates with the iminium ion, facilitating the enantioselective transfer of the organic group from the boron to the iminium carbon. The this compound catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][4][5] Density Functional Theory (DFT) calculations have suggested that this compound accelerates the rate-determining step by forming a B(IV) chelate, which facilitates the loss of water from the hemiaminal to generate the iminium cation.[5] The stereochemical outcome is dictated by the chiral environment created by the this compound ligand, with hydrogen bonding interactions directing the nucleophilic addition to a specific face of the iminium ion.[4][5]

Petasis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Boronic_Acid Organoboronic Acid BINOL_Boronate Chiral this compound-Boronate Complex Boronic_Acid->BINOL_Boronate + (R)-BINOL This compound (R)-BINOL Catalyst This compound->BINOL_Boronate Iminium Iminium Ion Hemiaminal->Iminium - H2O Transition_State Stereodetermining Transition State Iminium->Transition_State BINOL_Boronate->Transition_State Product Chiral Amine Transition_State->Product Regenerated_this compound (R)-BINOL Catalyst Transition_State->Regenerated_this compound Regenerated_this compound->BINOL_Boronate

Caption: Proposed mechanism for the this compound-catalyzed asymmetric Petasis reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for various substrates in the asymmetric Petasis reaction catalyzed by this compound and its derivatives.

Table 1: Asymmetric Petasis Reaction of Salicylaldehydes, Amines, and Organoboronic Acids [1][6]

EntrySalicylaldehydeAmineOrganoboronic AcidCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1SalicylaldehydeMorpholine4-Methoxyphenylboronic acid(R)-BINOL (20)Mesitylene08753
25-NitrosalicylaldehydeMorpholine4-Methoxyphenylboronic acid(R)-BINOL (20)Mesitylene07568
35-MethoxysalicylaldehydePiperidinePhenylboronic acid(R)-BINOL (20)Mesitylene08240
4SalicylaldehydePyrrolidineVinylboronic acid dibutyl ester(R)-BINOL (20)Mesitylene06586

Table 2: Asymmetric Petasis Reaction for the Synthesis of α-Amino Esters [1][7]

EntryAldehydeAmineBoronateCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Ethyl glyoxylateDibenzylaminePotassium vinyltrifluoroborate(R)-BINOL derivative (10)CH2Cl2RT7875
2Ethyl glyoxylateN-AllylanilinePotassium (E)-prop-1-en-1-yltrifluoroborate(R)-BINOL derivative (10)CH2Cl2RT8282
3Ethyl glyoxylateDibenzylaminePotassium (thiophen-2-yl)trifluoroborate(R)-BINOL derivative (10)CH2Cl2RT7572

Table 3: Asymmetric Petasis Borono-Mannich Allylation Reaction [8]

EntryAldehydeAmineAllylboronateCatalyst (mol%)ConditionsYield (%)er
1Benzaldehydep-AnisidineAllyldioxaborolane(S)-3,3'-Ph2-BINOL (2)Microwave, 80°C, 1h9998:2
24-Chlorobenzaldehydep-AnisidineAllyldioxaborolane(S)-3,3'-Ph2-BINOL (2)Microwave, 80°C, 1h9598:2
32-NaphthaldehydeBenzylamineAllyldioxaborolane(S)-3,3'-Ph2-BINOL (4)80°C, 12h9197:3
4Cyclohexanecarboxaldehydep-AnisidineAllyldioxaborolane(S)-3,3'-Ph2-BINOL (2)Microwave, 80°C, 1h9399:1

Experimental Protocols

Below are general protocols for performing the this compound-catalyzed asymmetric Petasis reaction. These should be adapted based on the specific substrates and catalyst used.

General Protocol for the Asymmetric Petasis Reaction of Salicylaldehydes

Materials:

  • Salicylaldehyde derivative

  • Secondary amine

  • Organoboronic acid or boronate ester

  • (R)- or (S)-BINOL

  • Anhydrous solvent (e.g., mesitylene, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the salicylaldehyde derivative (1.0 mmol), the secondary amine (1.2 mmol), and the organoboronic acid (1.5 mmol).

  • Add the (R)- or (S)-BINOL catalyst (0.2 mmol, 20 mol%).

  • Add anhydrous solvent (5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for the Asymmetric Petasis Borono-Mannich Allylation

Materials:

  • Aldehyde

  • Amine

  • Allyldioxaborolane

  • Chiral biphenol catalyst (e.g., 3,3'-Ph2-BINOL)

  • Anhydrous solvent (e.g., toluene)

  • Microwave reactor or conventional heating setup

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a microwave vial, combine the aldehyde (0.2 mmol) and the amine (0.2 mmol) in anhydrous solvent (1.0 mL).

  • Heat the mixture to 80 °C for 30 minutes to facilitate imine formation.

  • Cool the mixture to room temperature and add the chiral biphenol catalyst (0.004 mmol, 2 mol%) and the allyldioxaborolane (0.3 mmol).

  • Seal the vial and heat in a microwave reactor at 80 °C for 1 hour.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to afford the chiral homoallylic amine.

  • Determine the enantiomeric ratio (er) by chiral HPLC or Supercritical Fluid Chromatography (SFC).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Start Start Reagents Combine Aldehyde, Amine, Boronic Acid, and this compound Catalyst in Anhydrous Solvent Start->Reagents Stir Stir at Specified Temperature (e.g., 0°C or RT) Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize Product and Determine Enantiomeric Excess (HPLC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the this compound-catalyzed Petasis reaction.

Applications in Drug Development

The chiral amine and amino acid derivatives synthesized via the asymmetric Petasis reaction are valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds.[9] For example, this methodology has been applied to the synthesis of α-amino acids, which are fundamental components of peptides and proteins, and homoallylic amines, which are versatile building blocks in natural product synthesis.[8] The ability to generate stereochemically defined centers in a single step from readily available starting materials makes this reaction highly attractive for the construction of complex molecular scaffolds in drug discovery programs.[1]

References

Application Notes and Protocols: BINOL-Derived Catalysts in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chiral BINOL-derived catalysts in asymmetric cycloaddition reactions. These reactions are powerful tools for the stereoselective synthesis of complex cyclic molecules, which are common motifs in pharmaceuticals and natural products. The following sections detail the application of both this compound-derived phosphoric acids and N-triflyl phosphoramides in key cycloaddition reactions, offering insights into their catalytic activity and providing standardized experimental procedures.

Asymmetric Hetero-Diels-Alder [4+2] Cycloaddition for the Synthesis of Chiral Chromanes

The hetero-Diels-Alder reaction is a cornerstone of heterocyclic synthesis. Chiral this compound-derived phosphoric acids have emerged as highly effective catalysts for orchestrating the enantioselective [4+2] cycloaddition between ortho-quinone methides, generated in situ, and enol ethers to produce valuable chiral chromane frameworks.

Quantitative Data Summary

The following table summarizes the performance of a this compound-derived N-triflyl phosphoramide catalyst in the hetero-Diels-Alder reaction for the synthesis of various chiral chromanes.[1]

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1HPh5Toluene249592
2MePh5Toluene249290
3OMePh5Toluene249693
4ClPh5Toluene249088
5H4-MeC₆H₄5Toluene249491
6H4-ClC₆H₄5Toluene249189
7H2-Furyl5Toluene248885

Diagram of the Proposed Catalytic Cycle:

G cluster_reactants Reactant Activation o-hydroxybenzyl_alcohol o-Hydroxybenzyl Alcohol activated_intermediate Activated o-Quinone Methide o-hydroxybenzyl_alcohol->activated_intermediate Dehydration enol_ether Enol Ether cycloaddition [4+2] Cycloaddition enol_ether->cycloaddition catalyst (R)-N-Triflyl Phosphoramide Catalyst catalyst->activated_intermediate Protonation activated_intermediate->cycloaddition product_catalyst_complex Product-Catalyst Complex cycloaddition->product_catalyst_complex product Chiral Chromane product_catalyst_complex->product catalyst_regen Catalyst Regeneration product_catalyst_complex->catalyst_regen catalyst_regen->catalyst

Caption: Proposed catalytic cycle for the hetero-Diels-Alder reaction.

Experimental Protocol

Materials:

  • (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide catalyst

  • Appropriately substituted ortho-hydroxybenzyl alcohol

  • Enol ether (e.g., ethyl vinyl ether)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the (R)-N-triflyl phosphoramide catalyst (0.01 mmol, 5 mol%).

  • Add activated 4 Å molecular sieves (100 mg).

  • The tube is sealed, evacuated, and backfilled with argon three times.

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Cool the mixture to -20 °C in a cryocooler.

  • Add the ortho-hydroxybenzyl alcohol (0.2 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Add the enol ether (0.4 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at -20 °C for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (2 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral chromane.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Experimental Workflow:

G A Reaction Setup: - Add catalyst and molecular sieves to Schlenk tube - Purge with Argon - Add anhydrous toluene B Reactant Addition: - Cool to -20 °C - Add o-hydroxybenzyl alcohol - Add enol ether A->B C Reaction: - Stir at -20 °C for 24 h - Monitor by TLC B->C D Workup: - Quench with NaHCO₃ - Warm to room temperature - Extract with ethyl acetate C->D E Purification: - Dry organic phase (MgSO₄) - Concentrate in vacuo - Flash column chromatography D->E F Analysis: - Characterization (NMR, HRMS) - Determine ee by chiral HPLC E->F

Caption: General workflow for the asymmetric hetero-Diels-Alder reaction.

Asymmetric [3+2] Cycloaddition for the Synthesis of Chiral Pyrazolidines

The [3+2] cycloaddition of N-acyl hydrazones with alkenes is a highly efficient method for constructing pyrazolidine cores, which are prevalent in many biologically active compounds. Chiral this compound-derived N-triflyl phosphoramides have been shown to be exceptionally effective in catalyzing this transformation with high levels of diastereo- and enantioselectivity.[1][2]

Quantitative Data Summary

The following table presents the results for the [3+2] cycloaddition of various N-acyl hydrazones with cyclopentadiene, catalyzed by a SPINOL-derived N-triflyl phosphoramide.[1]

EntryR in HydrazoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)
1Ph10CH₂Cl₂4892>95:595
24-MeC₆H₄10CH₂Cl₂4890>95:594
34-ClC₆H₄10CH₂Cl₂4893>95:596
42-Naphthyl10CH₂Cl₂4888>95:592
52-Thienyl10CH₂Cl₂4885>95:590
6Cyclohexyl10CH₂Cl₂7278>95:588

Diagram of the Proposed Reaction Mechanism:

G cluster_reactants Reactant Activation Hydrazone N-Acyl Hydrazone activated_complex Protonated Hydrazone- Catalyst Complex Hydrazone->activated_complex Alkene Cyclopentadiene cycloaddition [3+2] Cycloaddition Alkene->cycloaddition catalyst (S)-SPINOL-derived N-Triflyl Phosphoramide catalyst->activated_complex Protonation activated_complex->cycloaddition product_complex Product-Catalyst Complex cycloaddition->product_complex product Chiral Pyrazolidine product_complex->product catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst

Caption: Proposed mechanism for the [3+2] cycloaddition of hydrazones.

Experimental Protocol

Materials:

  • (S)-SPINOL-derived N-triflyl phosphoramide catalyst

  • Appropriately substituted N-acyl hydrazone

  • Cyclopentadiene (freshly cracked)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the (S)-SPINOL-derived N-triflyl phosphoramide catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous dichloromethane (1.0 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the N-acyl hydrazone (0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Add freshly cracked cyclopentadiene (0.4 mmol, 2.0 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 48-72 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding triethylamine (0.1 mL) followed by saturated aqueous NaHCO₃ solution (2 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure pyrazolidine product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

General Experimental Workflow:

G A Reaction Setup: - Add catalyst to flask under Argon - Add anhydrous CH₂Cl₂ B Reactant Addition: - Cool to -78 °C - Add N-acyl hydrazone - Add cyclopentadiene A->B C Reaction: - Stir at -78 °C for 48-72 h - Monitor by TLC B->C D Workup: - Quench with triethylamine and NaHCO₃ - Warm to room temperature - Extract with CH₂Cl₂ C->D E Purification: - Dry organic phase (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography D->E F Analysis: - Characterization (NMR, HRMS) - Determine dr by ¹H NMR - Determine ee by chiral HPLC E->F

References

Troubleshooting & Optimization

Improving enantioselectivity in BINOL-catalyzed reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BINOL-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective syntheses.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common challenge in asymmetric catalysis. Below is a step-by-step guide to diagnose and resolve this issue.

Possible Cause & Troubleshooting Steps:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1][2]

    • Action: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[1] Note that in some cases, a specific optimal temperature may exist, and excessively low temperatures might not improve or could even reverse enantioselectivity.[2][3]

  • Inappropriate Solvent: The solvent's polarity and coordinating ability can significantly influence the catalyst-substrate complex and, therefore, the stereochemical outcome.[1][4]

    • Action: Conduct a solvent screen with a range of solvents of varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[1] Protic and/or polar solvents have been shown to achieve higher ee values in some reactions.[3][5] In certain cases, solvent-free conditions have yielded quantitative yields and high enantioselectivity.[3][5]

  • Impure Reactants or Catalyst: Impurities in the substrate, reagents, or the this compound catalyst itself can interfere with the catalytic cycle, leading to a decrease in enantioselectivity.[1][6]

    • Action:

      • Ensure the purity of all starting materials. Recrystallize or purify substrates and reagents if necessary.

      • Verify the purity of the this compound ligand. Consider preparing a fresh batch or sourcing from a reputable supplier.[6]

  • Incorrect Catalyst Loading: The amount of catalyst can impact the balance between the catalyzed and uncatalyzed (background) reactions.[1]

    • Action: Incrementally increase the catalyst loading (mol%) to favor the desired catalyzed pathway.[1]

  • Presence of Water or Oxygen: Many this compound-catalyzed reactions are sensitive to air and moisture.

    • Action: Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[7] Use anhydrous solvents.

Issue 2: Poor Reproducibility

Inconsistent results between experimental runs can be frustrating. This section helps identify potential sources of variability.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, or reaction time can lead to different outcomes.

    • Action: Standardize and carefully control all reaction parameters. Use a thermostat-controlled bath for accurate temperature management.[6]

  • Variable Reagent/Catalyst Quality: The purity and activity of reagents and catalysts can differ between batches.[6]

    • Action:

      • Use reagents and catalysts from the same batch for a series of experiments.

      • If using a new batch, re-optimize the reaction conditions.

  • Atmospheric Contamination: Leaks in the reaction setup can introduce air and moisture, affecting the catalyst's performance.

    • Action: Check all connections and septa for a tight seal. Maintain a positive pressure of inert gas.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is lower than the literature value. What should I check first?

A1: The first step is to rigorously validate your analytical method (e.g., chiral HPLC or GC).[6] An inaccurate method can provide misleading ee values. Ensure you have good separation between enantiomers (Resolution > 1.5) and that your method is precise and accurate.[6]

Q2: I've confirmed my analytical method is sound, but my ee is still low. What's next?

A2: Scrutinize the purity of your starting materials and the catalyst.[6] Trace impurities can act as inhibitors or competing substrates.[6] The quality of the this compound ligand is paramount; even small variations can have a significant impact.[6]

Q3: Can additives improve the enantioselectivity of my reaction?

A3: Yes, additives can significantly enhance enantioselectivity. For instance, in certain reactions, additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can help prevent racemization.[3][5] The addition of a small amount of DMSO has also been reported to improve reaction outcomes.[3][5]

Q4: Does the structure of the this compound ligand matter?

A4: Absolutely. Modifications to the this compound backbone can have a profound effect on enantioselectivity. For example, H8-BINOL, a reduced form of this compound, often exhibits different and sometimes superior catalytic activity due to a lower dihedral angle in the transition state.[3][5] Substituents on the this compound rings also play a crucial role in tuning the steric and electronic properties of the catalyst.[8][9]

Q5: How critical is the preparation and handling of the this compound catalyst?

A5: Extremely critical. For metal-BINOL complexes, the method of preparation can influence the catalyst's effectiveness. For instance, a catalyst prepared in toluene may be superior to one prepared in diethyl ether.[3][5] Proper handling under inert conditions is essential to prevent degradation.[7]

Data Presentation

The following tables summarize the impact of various reaction parameters on the enantioselectivity of this compound-catalyzed reactions, based on literature data.

Table 1: Effect of Solvent on Enantioselectivity

EntryLigandReaction TypeSolventTemperature (°C)Yield (%)ee (%)
1(S)-BINOL-Ti(Oi-Pr)₂Michael AdditionCH₂Cl₂-409598
2(S)-BINOL-La(OTf)₃Michael AdditionTHF-209295
3(R)-H₈-BINOLArylationDioxaneRT8296
4H₈-BINOL Phosphoric AcidMannich ReactionDichloroethane0High>90

Data compiled from representative examples in the literature.[5][7]

Table 2: Effect of Temperature on Enantioselectivity

EntryLigandReaction TypeSolventTemperature (°C)Yield (%)ee (%)
1(R,S)-3a (Gold-BINOL complex)CarboalkoxylationMeOHRT47-88
2(R,S)-3a (Gold-BINOL complex)CarboalkoxylationMeOH449-92
3(R,S)-3a (Gold-BINOL complex)CarboalkoxylationMeOH-2036-96
4(R)-H₈-BINOLAsymmetric AdditionToluene09190
5(R)-H₈-BINOLAsymmetric AdditionToluene-10N/ANo Improvement

Data compiled from representative examples in the literature.[3][5][10]

Experimental Protocols

General Protocol for a (S)-BINOL-Titanium Catalyzed Michael Addition

This protocol is a representative example and may require optimization for specific substrates.

1. Catalyst Preparation:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).[7]

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.[7]

  • Cool the mixture to 0 °C and add Ti(Oi-Pr)₄ (0.1 mmol) dropwise.[7]

  • Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst.[7]

2. Michael Addition:

  • Cool the catalyst solution to -40 °C.[7]

  • Add the α,β-unsaturated ketone (e.g., 2-cyclohexen-1-one, 1.0 mmol) to the catalyst solution.[7]

  • Slowly add the nucleophile (e.g., diethyl malonate, 1.2 mmol) dropwise over 10 minutes.[7]

  • Stir the reaction mixture at -40 °C for 24 hours, monitoring the progress by TLC.[7]

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).[7]

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).[7]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp adjust_temp Systematically Lower Temperature (e.g., 0°C, -20°C, -78°C) check_temp->adjust_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent screen_solvent Screen Solvents of Varying Polarity (Toluene, CH2Cl2, THF, etc.) check_solvent->screen_solvent No check_purity Are Reactants & Catalyst Pure? check_solvent->check_purity Yes screen_solvent->check_purity purify_reagents Purify Substrates/Reagents Verify Catalyst Purity check_purity->purify_reagents No check_conditions Are Anhydrous/Inert Conditions Maintained? check_purity->check_conditions Yes purify_reagents->check_conditions improve_conditions Flame-dry Glassware Use Anhydrous Solvents Maintain Inert Atmosphere check_conditions->improve_conditions No check_loading Is Catalyst Loading Sufficient? check_conditions->check_loading Yes improve_conditions->check_loading increase_loading Incrementally Increase Catalyst Loading check_loading->increase_loading No end_success High Enantioselectivity Achieved check_loading->end_success Yes increase_loading->end_success

Caption: Troubleshooting workflow for low enantioselectivity.

General_Experimental_Workflow prep Catalyst Preparation (this compound + Metal Salt) reaction Asymmetric Reaction (Substrate + Reagent) prep->reaction Add to reaction vessel workup Reaction Quench & Work-up reaction->workup After completion purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis

Caption: General experimental workflow for a this compound-catalyzed reaction.

References

Technical Support Center: 3,3'-Substituted BINOL Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3'-substituted BINOL catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of these powerful catalysts in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of 3,3'-substituents on the performance of this compound catalysts?

A1: Modification at the 3,3'-positions of the this compound backbone can dramatically tune the steric and/or electronic properties of the catalyst.[1][2] Generally, introducing substituents at these positions can lead to higher enantioselectivities in asymmetric reactions due to increased steric hindrance, which can better control the approach of the substrate to the catalytic center.[1] However, the optimal substituent is highly dependent on the specific reaction, as excessive steric bulk can sometimes hinder or even stop the reaction.[3]

Q2: How do I choose the appropriate 3,3'-substituent for my reaction?

A2: The choice of substituent is often a balance between steric and electronic effects and is typically determined empirically or guided by computational studies. For many reactions, bulky substituents are required for high enantioselectivity.[3][4] However, the relationship is not always linear; a substituent that is too large or too small can be detrimental.[3] It is often recommended to screen a library of catalysts with varying 3,3'-substituents to find the optimal one for a specific transformation.

Q3: What are the common methods for synthesizing 3,3'-disubstituted this compound catalysts?

A3: The most common and convenient method for introducing substituents at the 3,3'-positions is through ortho-lithiation of a protected this compound derivative, followed by quenching with an appropriate electrophile.[2][5][6] The hydroxyl groups of this compound are typically protected as methyl or methoxymethyl (MOM) ethers to direct the lithiation to the 3 and 3' positions.[2][7]

Q4: Can 3,3'-substituents influence the stability of the this compound catalyst?

A4: Yes, the substituents can impact the catalyst's stability. While not extensively documented in the provided results, the general principles of catalyst design suggest that bulky substituents can shield the catalytically active site from degradation pathways. Conversely, certain functional groups introduced as substituents could potentially introduce new decomposition routes if they are not stable under the reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and application of 3,3'-substituted this compound catalysts.

Problem 1: Low or no enantioselectivity in an asymmetric reaction.

Potential Cause Troubleshooting Step
Suboptimal 3,3'-substituent: The steric and/or electronic properties of the substituent are not suitable for the specific substrate and reaction.[3]Screen a range of 3,3'-disubstituted this compound catalysts with varying steric bulk and electronic properties to identify the optimal catalyst.[3]
Incorrect catalyst loading: The catalyst concentration may be too high or too low. In some cases, catalyst aggregation at high concentrations can affect performance.[4]Optimize the catalyst loading. For reactions that may involve catalyst dimerization, lower catalyst concentrations at lower temperatures may favor a monomeric pathway and improve enantioselectivity.[4]
Presence of impurities: Water or other impurities in the reagents or solvents can deactivate the catalyst or interfere with the catalytic cycle.Ensure all reagents and solvents are rigorously dried and purified. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature: The reaction temperature can significantly influence enantioselectivity.Perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often lead to higher enantioselectivity.

Problem 2: Incomplete reaction or low yield during the synthesis of 3,3'-disubstituted BINOLs via ortho-lithiation.

Potential Cause Troubleshooting Step
Incomplete lithiation: Insufficient organolithium reagent or suboptimal reaction conditions for the lithiation step.[7]Use a slight excess of the organolithium reagent (e.g., n-BuLi) and ensure it is freshly titrated. Consider increasing the reaction time or temperature for the lithiation step.[7] Using a MOM-protected this compound may facilitate easier lithiation.[7]
Poor quality of reagents: The organolithium reagent may have degraded, or the this compound starting material may contain impurities.Use a fresh bottle of the organolithium reagent or titrate it before use.[7] Purify the starting this compound derivative if necessary.
Presence of moisture: Traces of water will quench the organolithium reagent.Thoroughly dry all glassware with a heat gun under vacuum.[7] Use anhydrous solvents.
Inefficient electrophilic quench: The electrophile may be added too slowly or at a suboptimal temperature.Add the electrophile at a low temperature (e.g., -78 °C) and then allow the reaction to warm to room temperature.[7]

Quantitative Data Presentation

Table 1: Effect of 3,3'-Substituents on Enantioselectivity in a Representative Asymmetric Reaction

The following table is a generalized representation based on common findings in the literature. Actual results will vary depending on the specific reaction, substrate, and conditions.

3,3'-Substituent Steric Bulk Typical Enantiomeric Excess (ee, %) Observations
H (unsubstituted)Small10-50Often serves as a baseline for comparison.
Methyl (Me)Small40-70Modest improvement over unsubstituted this compound.
Phenyl (Ph)Medium70-95Generally provides good to excellent enantioselectivity.[8]
2,4,6-Triisopropylphenyl (TRIP)Large90-99Frequently one of the most effective substituents for high enantioselectivity.[3]
SiPh₃Very Large85-98 (can invert stereochemistry)Can lead to very high enantioselectivity, but in some cases, may reverse the sense of stereoinduction compared to smaller groups.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,3'-Disubstituted this compound Derivatives via Ortho-Lithiation

This protocol is a general guideline and may require optimization for specific substituents.

Materials:

  • (R)- or (S)-BINOL

  • Protecting group reagent (e.g., Methoxymethyl chloride)

  • Base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Organolithium reagent (e.g., n-BuLi)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Electrophile (e.g., Br₂, I₂, B(OR)₃)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Protection of this compound: Protect the hydroxyl groups of this compound (e.g., as MOM ethers) using a standard procedure.

  • Lithiation:

    • To a flame-dried flask under an inert atmosphere, add the protected this compound and anhydrous solvent.

    • Add TMEDA.

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the specific procedure).

    • Slowly add the organolithium reagent (2.2-3.0 equivalents).

    • Stir the reaction mixture for the specified time (e.g., 24 hours) to ensure complete lithiation.[7]

  • Electrophilic Quench:

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Slowly add the desired electrophile (e.g., a solution of bromine in an anhydrous solvent).

    • Allow the reaction to slowly warm to room temperature and stir for an additional period (e.g., 3-24 hours).[7]

  • Work-up and Purification:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

  • Deprotection: If necessary, remove the protecting groups to yield the 3,3'-disubstituted this compound.

Visualizations

logical_workflow cluster_synthesis Catalyst Synthesis cluster_application Asymmetric Reaction start Start: (R/S)-BINOL protect Protect Hydroxyl Groups (e.g., OMe, OMOM) start->protect lithiation Ortho-lithiation (n-BuLi, TMEDA) protect->lithiation quench Quench with Electrophile (E-X) lithiation->quench deprotect Deprotection (if necessary) quench->deprotect catalyst 3,3'-Disubstituted This compound Catalyst deprotect->catalyst reaction Catalytic Asymmetric Transformation catalyst->reaction Catalyst substrate Substrate + Reagent substrate->reaction product Enantioenriched Product reaction->product troubleshooting_flow start Problem: Low Enantioselectivity check_catalyst Is the 3,3'-substituent optimal for the reaction? start->check_catalyst screen_catalysts Solution: Screen a library of 3,3'-substituted catalysts. check_catalyst->screen_catalysts No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes optimize_conditions Solution: Optimize temperature, concentration, and solvents. check_conditions->optimize_conditions No check_purity Are reagents and solvents pure and dry? check_conditions->check_purity Yes purify_reagents Solution: Use freshly purified and dried materials. check_purity->purify_reagents No

References

Overcoming low yields in BINOL-mediated synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BINOL-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reactions. Below you will find frequently asked questions and detailed troubleshooting guides to help you overcome low yields and other challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-mediated reaction is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in this compound-mediated syntheses can often be traced back to a few fundamental aspects of your experimental setup. The primary areas to scrutinize are the purity of your reagents and the reaction conditions.

  • Reagent and Solvent Quality : The purity of the starting materials is paramount. Impurities in the 2-naphthol, the chiral ligand, or the metal salt can poison the catalyst or lead to unwanted side reactions.[1] Solvents must be anhydrous and free of contaminants, as water can hydrolyze the catalyst or react with intermediates. It is often recommended to use freshly distilled solvents.[1]

  • Reaction Atmosphere : The oxidative coupling of 2-naphthols is highly sensitive to the atmosphere. While oxygen is the oxidant in aerobic couplings, an inert atmosphere (like nitrogen or argon) is frequently necessary during catalyst preparation and for specific catalytic systems to prevent uncontrolled oxidation or degradation of the catalyst.[1][2]

  • Temperature Control : Reaction temperature has a significant impact on both the rate and selectivity. Excessively high temperatures can lead to catalyst decomposition or an increase in side products, whereas temperatures that are too low may result in incomplete conversion.[1] The optimal temperature is highly dependent on the specific catalyst and solvent system being used.

Q2: How does the purity of the chiral ligand affect the outcome of the reaction?

A2: The enantiomeric purity of the chiral ligand is directly correlated with the enantiomeric excess (ee) of the final product. Using a ligand with the highest possible enantiomeric purity is crucial for achieving high enantioselectivity.[1] Impurities in the ligand can also negatively impact the catalyst's activity, leading to lower yields.

Q3: What is the importance of the ligand-to-metal ratio, and how should it be optimized?

A3: The stoichiometry between the chiral ligand and the metal salt is critical for the formation of the active chiral catalyst.[1] An incorrect ratio can lead to the formation of less active or non-selective catalytic species. This ratio often needs to be optimized for each specific ligand and metal system. A systematic screening of different ratios is recommended during reaction development. For example, in a study involving a Ti-H8-BINOL catalyst, a 1.5:1 ligand to Ti(OiPr)4 ratio was found to give high enantioselectivity.[3]

Q4: Should I prepare my catalyst in situ or use a pre-formed catalyst?

A4: The method of catalyst preparation can significantly impact its effectiveness and, consequently, the reaction yield and enantioselectivity.[1]

  • In situ generation : This method is often more convenient but may lead to a more complex reaction mixture with various active and inactive species.

  • Pre-formed catalyst : Using a well-characterized, pre-formed catalyst generally provides more reproducible results.

The choice between these two methods depends on the specific reaction and the stability of the catalyst. It is advisable to consult literature for the specific this compound-mediated transformation you are performing.

Q5: My reaction is not going to completion. What steps can I take?

A5: Incomplete conversion is a common reason for low yields.[1] To address this, you should:

  • Monitor the reaction progress : Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

  • Extend the reaction time : If the reaction is proceeding cleanly but is slow, simply increasing the reaction time may be sufficient.

  • Increase the temperature : Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or catalyst decomposition.[1]

  • Increase catalyst loading : A higher catalyst loading might be necessary to drive the reaction to completion, although this should be balanced against cost and potential purification challenges.

Troubleshooting Guides

Guide 1: Issues with Reagents and Solvents

This guide provides a systematic approach to troubleshooting problems arising from the quality of your starting materials.

Problem Potential Cause Recommended Action Relevant Literature
Low Yield & Inconsistent Results Impure 2-naphthol starting material.Use high-purity 2-naphthol. Consider recrystallization or column chromatography of the starting material if purity is suspect.[1]
Low Enantioselectivity Impure chiral ligand or metal salt.Ensure the use of ligands with the highest possible enantiomeric purity. Use high-grade, anhydrous metal salts.[1]
Reaction Fails to Initiate or Stalls Presence of water or other impurities in the solvent.Use anhydrous solvents, preferably freshly distilled. Consider using a Karl-Fischer titration to check the water content of your solvent.[1][4]
Formation of Unidentified Byproducts Reactive impurities in reagents or solvents.Purify all reagents before use. Use HPLC-grade or freshly distilled solvents.[1]
Guide 2: Optimizing Reaction Conditions

Use this guide to fine-tune your reaction parameters for improved yield and selectivity.

Parameter Common Issue Troubleshooting Steps Example Optimization Data
Temperature Low conversion or formation of side products.Systematically screen a range of temperatures (e.g., -20 °C, 0 °C, RT, 40 °C, reflux). Monitor reaction progress at each temperature.[1][2]In a study on the asymmetric activation of a (R)-BINOL-Ti catalyst, cooling the reaction to -20 °C improved the enantioselectivity to 96% ee, although it required a longer reaction time of 40 hours.[5]
Solvent Poor solubility, low reactivity, or low selectivity.Screen a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether).[2][3]For a chiral magnesium H8-BINOL-derived bis(phosphate) complex, diethyl ether was found to be the optimal solvent for achieving high enantioselectivity and yield.[3]
Atmosphere Catalyst degradation or uncontrolled oxidation.If not an aerobic oxidation, ensure the reaction is run under a strictly inert atmosphere (N2 or Ar).[1][2] Degas solvents prior to use.In one study, no product was observed when the reaction was carried out under a nitrogen atmosphere, indicating the necessity of oxygen for the oxidation step.[2]
Catalyst Loading Incomplete reaction or high cost.Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Find the lowest effective loading that provides a good yield in a reasonable time.Increasing catalyst loading from 10 mol% to 20 mol% in one study resulted in higher conversion but no change in enantioselectivity.[6]

Experimental Protocols & Data

Table 1: Effect of Solvent and Metal on Yield in H8-BINOL Catalyzed Reactions

This table summarizes the impact of different solvents and metal complexes on the yield and enantioselectivity of specific reactions catalyzed by H8-BINOL derivatives.

Reaction Type Catalyst System Solvent Yield (%) Enantioselectivity (ee %) Reference
C-7 Friedel-Crafts AlkylationMg-H8-BINOL bis(phosphate)Diethyl Etherup to 98up to 99[3]
Arylation of Aldehydes(S)-H8-BINOL-Ti(Oi-Pr)2THF/Hexane9190[3]
Phenyl Transfer to Ketones(R)-H8-BINOL-Ti(IV)Toluene-High[3]
Synthesis of Diaryl Methanol(R)-H8-BINOLate-Ti(IV)Toluene-up to 98[3]
Table 2: Influence of Reaction Conditions on this compound Synthesis via Oxidative Coupling

This table illustrates how temperature and solvent choice can affect the yield in the synthesis of this compound.

Catalyst Solvent Temperature Yield (%) Reference
Fe3O4@CuOTetrahydrofuranReflux0[2]
Fe3O4@CuODichloromethaneReflux0[2]
Fe3O4@CuOTolueneReflux65[2]
Fe3O4@CuOWaterReflux65[2]
Fe3O4@CuOTolueneRoom TempLower Yield[2]

Visual Guides

Logical Troubleshooting Workflow for Low Yields

The following diagram outlines a step-by-step decision-making process for troubleshooting low yields in this compound-mediated reactions.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagent & Solvent Purity start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Purity Confirmed sub_reagents Action: Purify Reagents, Use Anhydrous Solvents check_reagents->sub_reagents Purity Issues Found check_catalyst Step 3: Assess Catalyst Formation & Activity check_conditions->check_catalyst Conditions Validated sub_conditions Action: Screen Temperature, Solvent, & Atmosphere check_conditions->sub_conditions Sub-optimal Conditions check_workup Step 4: Analyze Work-up & Purification check_catalyst->check_workup Catalyst OK sub_catalyst Action: Optimize Ligand/Metal Ratio, Compare In Situ vs. Pre-formed check_catalyst->sub_catalyst Potential Catalyst Problem optimize Systematic Optimization check_workup->optimize No Loss Detected sub_workup Action: Optimize Extraction, Choose Appropriate Purification check_workup->sub_workup Product Loss Suspected sub_reagents->check_reagents sub_conditions->check_conditions sub_catalyst->check_catalyst sub_workup->check_workup

A logical workflow for troubleshooting low yields.

Key Factors Influencing this compound Synthesis Outcome

This diagram illustrates the interconnected factors that determine the success of a this compound-mediated synthesis.

Factors_Influence center Reaction Outcome (Yield & Enantioselectivity) reagents Reagent Purity (Substrate, Ligand, Metal) reagents->center solvent Solvent Quality (Anhydrous, Degassed) solvent->center conditions Reaction Conditions (Temp, Time, Atmosphere) conditions->center catalyst Catalyst System (Preparation, Ratio, Loading) catalyst->center purification Work-up & Purification purification->center

Key factors influencing the outcome of this compound synthesis.

References

Troubleshooting racemization during a BINOL-catalyzed reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to racemization during BINOL-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of a this compound-catalyzed reaction?

A1: Racemization is the process where an enantiomerically enriched or pure substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In a this compound-catalyzed reaction, this can manifest as a lower than expected enantiomeric excess (ee) of the product, or a decrease in the product's ee over time. This can be caused by the racemization of the chiral product, the chiral catalyst itself, or a chiral intermediate.

Q2: What are the most common causes of racemization in these reactions?

A2: The primary causes include:

  • Elevated Temperatures: this compound and its derivatives can racemize at high temperatures, typically above 200°C, although this can be lower under certain catalytic conditions.[1][2]

  • Presence of Acids or Bases: Strong acidic or basic conditions can accelerate the racemization of the this compound catalyst or the chiral product.[3][4]

  • Catalyst Degradation: The this compound catalyst can degrade over the course of the reaction, leading to the formation of species that are either not chiral or are less effective at inducing asymmetry.

  • Single-Electron Transfer (SET) Conditions: The presence of oxidizing agents can promote racemization through the formation of radical cations, which have a lower barrier to rotation.[1][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the catalyst and intermediates, potentially leading to racemization pathways.[6][7]

Q3: How can I detect and quantify racemization?

A3: Racemization is typically monitored by measuring the enantiomeric excess (ee) of the product or catalyst over time. The most common analytical techniques for this include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method for separating and quantifying enantiomers.[8][9]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to differentiate the signals of the two enantiomers.[10][11]

  • Chiroptical Methods: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can also be used to measure enantiomeric purity.[9][10] Raman Optical Activity (ROA) is an emerging powerful, non-destructive alternative.[12][13][14]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound-catalyzed experiments.

Issue 1: Low enantiomeric excess (ee) is observed from the start of the reaction.

Potential Cause Suggested Solution
Impure this compound Catalyst Verify the enantiomeric purity of the this compound catalyst using chiral HPLC before use. If necessary, recrystallize or purify the catalyst.
Impure Substrates/Reagents Ensure the purity of all starting materials and reagents. Impurities can sometimes act as catalyst poisons or promote side reactions that lower enantioselectivity.
Suboptimal Reaction Conditions Re-evaluate the reaction temperature, solvent, and catalyst loading. Even slight deviations from optimized conditions can impact enantioselectivity.[6]
Incorrect Catalyst Assembly If using a metal-BINOL complex, ensure the correct procedure is followed for its in-situ generation or isolation. The active catalytic species may not be forming correctly.[15][16]

Issue 2: The enantiomeric excess of the product decreases over the reaction time.

Potential Cause Suggested Solution
Product Racemization The chiral product itself may be unstable under the reaction conditions. To test this, isolate the enantioenriched product and subject it to the reaction conditions (without the starting materials) and monitor its ee over time. If product racemization is confirmed, try to reduce the reaction time or temperature.
Catalyst Racemization at High Temperature This compound has a high barrier to thermal racemization, but this can be lowered by reaction components.[1][2] Reduce the reaction temperature. While this may slow the reaction rate, it can preserve the catalyst's chirality. Some reactions can be performed at elevated temperatures with minimal loss of enantioselectivity, but this must be verified for each specific case.[6]
Catalyst Degradation The catalyst may be degrading. Consider adding the catalyst in portions over the course of the reaction or using a more robust, modified this compound ligand. H₈-BINOL, for instance, has different racemization profiles.[6]
Presence of Protic/Acidic Impurities Trace amounts of acid or water can facilitate racemization. Ensure all reagents and solvents are rigorously dried and consider using molecular sieves.

Experimental Protocols

Protocol 1: Monitoring Enantiomeric Excess (ee) Over Time via Chiral HPLC

This protocol describes a general method for tracking the progress of a this compound-catalyzed reaction and detecting potential racemization of the product.

1. Sample Preparation:

  • Set up the reaction according to your established procedure.
  • At designated time points (e.g., 1h, 2h, 4h, 8h, and at completion), withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture.
  • Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by adding a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution) or by rapid cooling.
  • Perform a work-up on the aliquot to isolate the product. This typically involves extraction with an organic solvent, washing, drying over an anhydrous salt (e.g., Na₂SO₄), and evaporation of the solvent.
  • Dissolve the crude product from each time point in the HPLC mobile phase to a known concentration (e.g., 1 mg/mL).

2. Chiral HPLC Analysis:

  • Column: Select a chiral stationary phase (CSP) known to be effective for your class of compound (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: Determined by the UV absorbance of your product.
  • Injection Volume: 10 µL
  • Analysis:
  • Inject a sample of the racemic product to determine the retention times of both enantiomers.
  • Inject the samples from each time point.
  • Integrate the peak areas for each enantiomer.

3. Data Calculation:

  • Calculate the enantiomeric excess (ee) at each time point using the following formula:
  • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
  • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
  • Plot the ee (%) versus time. A stable ee indicates no significant racemization. A decreasing ee suggests that racemization of the product or catalyst is occurring under the reaction conditions.

Data Presentation

Table 1: Effect of Temperature on this compound Racemization
CatalystTemperature (°C)ConditionsObservationReference
This compound > 200ThermalSignificant racemization begins.[2]
This compound 220Diphenyl ether solutionRacemization barrier determined to be 37.8 kcal/mol.[4]
This compound 60Graphene catalyst in H₂O/DMFRacemization accessible at a much lower temperature.[17]
This compound derivatives 35-50Single-Electron Transfer (SET) conditionsOxidation promotes racemization at lower temperatures.[1]
Table 2: Influence of Solvent on Enantioselectivity in H₈-BINOL Catalyzed Reactions
SolventYield (%)Enantioselectivity (ee %)NotesReference
Toluene HighHighOften identified as the optimal solvent for high diastereo- and enantioselectivity.[7]
THF HighHighIdentified as the best solvent for certain reactions, such as the addition of diphenylzinc to aldehydes.[6]
Dichloromethane HighHighOptimized solvent for specific reactions like the Biginelli reaction.[6]
Diethyl ether HighHighFound to be the best solvent in combination with Mg complexes for certain substrates.[6]

Note: The optimal solvent is highly dependent on the specific reaction, substrates, and catalyst system.

Visualizations

Troubleshooting Workflow

cluster_start Initial Reaction Problems cluster_time Problems Over Time start Low Enantiomeric Excess Observed q1 Is ee low from the start? start->q1 q2 Does ee decrease over time? q1->q2 No c1 Check Purity of Catalyst q1->c1 Yes t1 Test for Product Racemization q2->t1 Yes end_node Improved Enantioselectivity q2->end_node No c2 Check Purity of Reagents c1->c2 c3 Optimize Reaction Conditions (Temp, Solvent, Loading) c2->c3 c3->end_node t2 Lower Reaction Temperature t1->t2 t3 Check for Catalyst Degradation t2->t3 t3->end_node

Caption: A workflow for troubleshooting low enantioselectivity.

Potential Causes of Racemization

center Racemization (Loss of ee) cause1 Thermal Effects center->cause1 cause2 Chemical Environment center->cause2 cause3 Catalyst Instability center->cause3 sub1_1 High Reaction Temperature cause1->sub1_1 sub2_1 Strong Acid/Base Presence cause2->sub2_1 sub2_2 Oxidizing Agents (SET) cause2->sub2_2 sub2_3 Inappropriate Solvent cause2->sub2_3 sub3_1 Ligand Degradation cause3->sub3_1 sub3_2 Catalyst Racemization cause3->sub3_2

Caption: Key factors leading to racemization in catalytic reactions.

Experimental Workflow for Monitoring Enantiomeric Excess

cluster_exp Experimental Phase cluster_analysis Analytical Phase A Start Reaction B Withdraw Aliquot at Time (t) A->B C Quench Reaction B->C D Work-up & Isolate Product C->D E Prepare Sample for HPLC D->E F Inject into Chiral HPLC E->F G Integrate Peak Areas F->G H Calculate ee% G->H I Plot ee% vs. Time H->I

Caption: Workflow for monitoring enantiomeric excess via chiral HPLC.

References

Technical Support Center: Purification of Crude BINOL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude BINOL (1,1'-bi-2-naphthol) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives?

A1: Crude this compound derivatives often contain unreacted starting materials (e.g., 2-naphthol), catalysts, and side products such as regioisomers or oligomers.[1] Residual solvents from the reaction or initial work-up are also common impurities that need to be removed.

Q2: How can I monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your this compound derivative from impurities during column chromatography or to check the purity of fractions.[1][2] For accurate determination of enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.[2][3][4]

Q3: My purified this compound derivative has a low enantiomeric excess (ee). What could be the reason?

A3: A low ee can result from incomplete resolution of enantiomers or racemization. Racemization can occur under acidic or basic conditions, or at elevated temperatures.[1][5] During purification by column chromatography on silica gel, which is acidic, racemization can be a significant issue.[1]

Q4: How do I remove residual solvent from my final product?

A4: Residual solvents can often be removed by drying the purified this compound derivative under high vacuum.[6][7] If the solvent has a high boiling point, gentle heating under vacuum can be effective, provided the compound is thermally stable.[7][8] Another technique is to dissolve the product in a low-boiling point solvent and then remove it under vacuum, a process which can be repeated multiple times.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Extraction - Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent.[1]
Incomplete Crystallization - Optimize the recrystallization solvent system. A good solvent should dissolve the compound when hot but have low solubility when cold.[1][9] - Try using a solvent/anti-solvent system to induce precipitation. - Ensure the solution is sufficiently concentrated before cooling.
Product Loss During Column Chromatography - Choose an appropriate solvent system for elution to ensure good separation without excessive band broadening. - Avoid using highly polar solvents that can lead to the co-elution of impurities with your product.
Decomposition on Silica Gel - For acid-sensitive this compound derivatives, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine to the eluent.[1]
Problem 2: Racemization During Purification
Possible Cause Troubleshooting Steps
Acid-Catalyzed Racemization on Silica Gel - Use deactivated silica gel for column chromatography.[1] - Add a small percentage of a non-nucleophilic base, such as triethylamine, to the eluent to neutralize the acidic sites on the silica gel.[1] - Minimize the time the compound spends on the column.
High Temperature - Avoid excessive heat during solvent removal or drying, as some this compound derivatives can racemize at elevated temperatures.[5]
Presence of Acidic or Basic Impurities - Ensure that all acidic or basic reagents from the reaction are thoroughly removed during the work-up before proceeding with purification.
Problem 3: Difficulty in Removing Regioisomeric Impurities
Possible Cause Troubleshooting Steps
Similar Polarity of Isomers - Optimize the eluent system for column chromatography. A less polar solvent system may provide better separation. - Consider using a different stationary phase for chromatography, such as alumina.
Co-crystallization - If recrystallization is ineffective, try a different solvent system. The relative solubilities of the isomers can vary significantly with the solvent.[10] - Sometimes, converting the this compound derivative to a temporary derivative (e.g., an ester) can alter its crystallization properties, allowing for separation, followed by removal of the directing group.

Quantitative Data on Purification Techniques

The following table summarizes typical yields and enantiomeric excess (ee) achieved for different purification and resolution methods for this compound and its derivatives.

Purification/Resolution MethodSubstrateReagents/SolventYield (%)Enantiomeric Excess (ee) (%)
RecrystallizationRacemic 3,3'-diphenylthis compoundN-benzylcinchonidinium chloride-95 to >99
Enzymatic Kinetic Resolutionrac-BINOLCholesterol esterase, Toluene(S)-BINOL: 66, (R)-BINOL: 6399
Chiral Resolutionrac-BINOLN-benzylcinchonidinium chloride, Acetonitrile(R)- and (S)-enantiomers>99
Asymmetric Oxidative Coupling & Purification6,6'-disubstituted 2-naphtholsCuI, Chiral Ligandup to 89up to 96

Experimental Protocols

Protocol 1: Recrystallization for Enantiomeric Enrichment

This protocol describes the general steps for enriching the enantiomeric excess of a this compound derivative through recrystallization.

  • Solvent Selection: Choose a solvent or solvent mixture in which the desired enantiomer has lower solubility than the other enantiomer at low temperatures. Common solvents include toluene, ethanol, and hexane/ethyl acetate mixtures.[1][11]

  • Dissolution: Dissolve the crude this compound derivative in the minimum amount of the chosen solvent at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing the more soluble enantiomer and other impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of a crude this compound derivative using flash column chromatography.

  • Stationary Phase and Eluent Selection: Choose a suitable stationary phase (typically silica gel) and an eluent system that provides good separation of the desired compound from impurities on a TLC plate.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the eluent or a compatible solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Chiral Resolution of Racemic this compound

This protocol describes the resolution of racemic this compound using N-benzylcinchonidinium chloride as a resolving agent.[12][13]

  • Complex Formation: Dissolve racemic this compound and one equivalent of N-benzylcinchonidinium chloride in a suitable solvent such as acetonitrile.[12]

  • Selective Precipitation: The resolving agent will selectively form a less soluble diastereomeric complex with one of the this compound enantiomers, which will precipitate out of the solution.

  • Isolation of Enantiomers:

    • Insoluble Complex: Filter the precipitate, which contains one enantiomer complexed with the resolving agent.

    • Soluble Complex: The filtrate contains the other enantiomer complexed with the resolving agent.

  • Liberation of this compound: Treat the separated diastereomeric complexes with a dilute acid (e.g., HCl) to break the complex and liberate the free this compound enantiomers and the resolving agent.

  • Extraction and Purification: Extract the this compound enantiomers with an organic solvent, wash, dry, and concentrate the solvent. Further purification by recrystallization may be necessary to achieve high enantiomeric purity.[2]

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Chiral_Resolution Chiral Resolution Crude_Product->Chiral_Resolution TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC Chiral HPLC Chiral_Resolution->HPLC Pure_Product Pure this compound Derivative TLC->Pure_Product HPLC->Pure_Product

Caption: General experimental workflow for the purification of crude this compound derivatives.

Troubleshooting_Low_Yield Start Low Yield Observed Extraction Check Extraction Efficiency Start->Extraction Recrystallization Optimize Recrystallization Start->Recrystallization Chromatography Review Chromatography Technique Start->Chromatography Decomposition Investigate Potential Decomposition Start->Decomposition Solution1 Increase number of extractions Extraction->Solution1 Solution2 Screen different solvents/temperatures Recrystallization->Solution2 Solution3 Adjust eluent polarity/flow rate Chromatography->Solution3 Solution4 Use neutral silica/milder conditions Decomposition->Solution4

Caption: Troubleshooting guide for low yields in this compound derivative purification.

References

Technical Support Center: Purification of BINOL Reaction Products from Metal Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with removing metal contaminants from BINOL (1,1'-bi-2-naphthol) and its derivatives following synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual metal catalysts from my this compound reaction product?

A1: Residual metal catalysts, even at trace levels, can have significant detrimental effects. In the context of drug development, these impurities can interfere with biological assays, leading to false positives or negatives.[1][2][3] For synthetic applications, residual metals can poison downstream catalysts or promote unwanted side reactions, impacting yield and purity.[4] Furthermore, strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH Q3D), limit the levels of elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[5][6]

Q2: What are the most common and effective methods for removing metal contaminants from organic compounds like this compound?

A2: The most prevalent and effective methods for metal removal include:

  • Adsorption onto Scavenger Resins: These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for specific metals.[7]

  • Activated Carbon Treatment: A cost-effective method where the porous structure of activated carbon physically adsorbs the metal species.[8]

  • Crystallization/Recrystallization: A powerful purification technique where the desired compound is crystallized from a solution, leaving impurities behind in the mother liquor.[3][9]

  • Extraction: Using aqueous solutions, sometimes with chelating agents, to wash out metal salts from an organic solution of the product.[10]

Q3: How do I choose the best metal scavenger for my specific application?

A3: The choice of scavenger depends on the metal to be removed, its oxidation state, and the nature of your this compound derivative. Thiol-functionalized scavengers are effective for a broad range of metals like Pd, Pt, Cu, Hg, Ag, and Pb.[7] For ruthenium, dimercaptotriazine (DMT) based scavengers are often preferred.[7] It is recommended to consult a selection guide, such as the one provided by SiliCycle, to identify the optimal scavenger for your target metal.[7]

Q4: Can the this compound ligand itself interfere with metal removal?

A4: Yes, the diol structure of this compound can act as a bidentate ligand, forming stable complexes with transition metals.[10][11] This chelation can make the metal less available for removal by standard techniques. In such cases, breaking up the this compound-metal complex, for instance by adjusting the pH or using a competitive ligand, might be necessary before applying a scavenger or other purification methods.

Q5: How can I quantify the amount of residual metal in my final product?

A5: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace and ultra-trace levels of metal contaminants in organic samples.[12][13][14] It offers multi-element capability and high precision. Proper sample preparation, which may involve digestion in concentrated nitric acid, is crucial for accurate results.[15][16]

Troubleshooting Guides

Guide 1: Ineffective Metal Removal with Scavenger Resins
  • Problem: After treating with a scavenger resin and filtering, ICP-MS analysis shows that a significant amount of metal contaminant remains.

  • Troubleshooting Workflow:

    Start High Residual Metal After Scavenging CheckScavenger Is the scavenger appropriate for the target metal and its oxidation state? Start->CheckScavenger CheckEquivalents Are you using a sufficient excess of the scavenger? CheckScavenger->CheckEquivalents Yes SelectNewScavenger Consult scavenger selection guide and choose a more appropriate one.[7] CheckScavenger->SelectNewScavenger No CheckStirring Was the mixture stirred for a sufficient amount of time? CheckEquivalents->CheckStirring Yes IncreaseEquivalents Increase scavenger equivalents (e.g., 5-10 eq.).[8] CheckEquivalents->IncreaseEquivalents No CheckComplexation Could the metal be strongly chelated by the this compound product? CheckStirring->CheckComplexation Yes IncreaseTime Increase stirring time (e.g., 4-16 hours).[8] CheckStirring->IncreaseTime No ModifyConditions Consider pH adjustment or adding a competitive ligand to break the complex before scavenging. CheckComplexation->ModifyConditions Yes Resolution Low Residual Metal Achieved CheckComplexation->Resolution No SelectNewScavenger->Resolution IncreaseEquivalents->Resolution IncreaseTime->Resolution ModifyConditions->Resolution

    Caption: Troubleshooting workflow for ineffective metal scavenging.

Guide 2: Product Loss During Activated Carbon Treatment
  • Problem: Activated carbon successfully removes the metal catalyst, but the yield of the desired this compound product is significantly reduced.

  • Troubleshooting Workflow:

    Start High Product Loss with Activated Carbon CheckAmount Is the amount of activated carbon excessive? Start->CheckAmount CheckWashing Was the carbon cake thoroughly washed after filtration? CheckAmount->CheckWashing No ReduceAmount Reduce the weight percent of activated carbon (e.g., start with 1-2 wt%). CheckAmount->ReduceAmount Yes CheckSolvent Could the product have a high affinity for the carbon in the chosen solvent? CheckWashing->CheckSolvent Yes ThoroughWash Wash the carbon cake with fresh, hot solvent to recover adsorbed product. CheckWashing->ThoroughWash No ChangeSolvent Experiment with a different solvent that has a lower affinity for your product. CheckSolvent->ChangeSolvent Yes Resolution Improved Product Yield ReduceAmount->Resolution ThoroughWash->Resolution ChangeSolvent->Resolution

    Caption: Troubleshooting workflow for product loss during carbon treatment.

Data Presentation: Metal Scavenger Selection and Efficiency

The following table provides a guide for selecting an appropriate silica-based scavenger for common metal contaminants encountered in this compound chemistry, based on data from SiliCycle.

Metal ContaminantRecommended Scavenger(s)Notes
Palladium (Pd) SiliaMetS® Thiol, SiliaMetS® DMTThiol is a good general-purpose scavenger. DMT is preferred for hindered Pd complexes.[7]
Ruthenium (Ru) SiliaMetS® DMTDMT is the preferred scavenger for ruthenium catalysts.[7]
Rhodium (Rh) SiliaMetS® Thiol, SiliaMetS® DMTBoth show good efficacy for rhodium removal.
Copper (Cu) SiliaMetS® Thiol, SiliaMetS® ImidazoleThiol and Imidazole-based scavengers are effective for copper.[7]
Iron (Fe) SiliaMetS® ImidazoleImidazole is the preferred scavenger for iron catalysts.[7]

This table is a general guide. The optimal scavenger and conditions should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Metal Removal using Scavenger Resins

This protocol provides a general method for removing metal contaminants from a solution of a this compound product using a scavenger resin.

Start Start: Crude this compound Product in Solution AddScavenger Add scavenger resin (3-10 equivalents relative to the metal). Start->AddScavenger Stir Stir the mixture at room temperature for 4-16 hours. AddScavenger->Stir Filter Filter the mixture to remove the scavenger resin. Stir->Filter Wash Wash the resin with fresh solvent. Filter->Wash Combine Combine the filtrate and washings. Wash->Combine Concentrate Concentrate the solution under reduced pressure. Combine->Concentrate Analyze Analyze for residual metal content (e.g., by ICP-MS). Concentrate->Analyze

Caption: General experimental workflow for metal scavenging.

Methodology:

  • Dissolve the Crude Product: Dissolve the crude this compound-containing product in a suitable organic solvent (e.g., Toluene, THF, Dichloromethane).

  • Add Scavenger Resin: Add the selected scavenger resin. A typical starting point is 3-5 equivalents relative to the molar amount of the metal catalyst used in the reaction. For challenging removals, this can be increased to 10 or more equivalents.

  • Stir: Stir the resulting suspension at room temperature. The optimal time can vary, but a range of 4 to 16 hours is common to allow for complete binding. Gentle heating may accelerate the process, but should be used with caution to avoid product degradation.

  • Filter: Remove the scavenger resin by filtration. A Büchner funnel with a pad of Celite can be used to ensure all fine particles are removed.

  • Wash: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the initial filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analyze: Determine the final metal concentration using ICP-MS to confirm the effectiveness of the purification.[12][13]

Protocol 2: Purification by Activated Carbon Treatment

This protocol outlines the use of activated carbon to remove metal contaminants.

Methodology:

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add powdered activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Metal: Determine the final metal concentration using ICP-MS.[12][13]

Protocol 3: Purification by Crystallization

This protocol describes a general procedure for purifying a solid this compound product by crystallization to remove metal impurities.[3]

Methodology:

  • Select a Solvent System: Choose a solvent or solvent mixture in which the this compound product has high solubility at elevated temperatures and low solubility at room temperature or below. The metal impurity should ideally remain soluble at low temperatures.

  • Dissolve the Compound: In a flask, dissolve the impure this compound product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash Crystals: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the impurities.

  • Dry: Dry the purified crystals under vacuum.

  • Analyze: Analyze the purified crystals and the mother liquor for metal content by ICP-MS to assess the efficiency of the purification.[12][13]

References

Technical Support Center: Optimizing Solvent Conditions for BINOL-Phosphoric Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical advice for troubleshooting and optimizing solvent conditions in reactions catalyzed by BINOL-derived phosphoric acids (BPAs).

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in this compound-phosphoric acid (BPA) catalysis?

A1: Solvent choice is paramount as it directly influences the catalyst's behavior and the reaction environment. The solvent can affect the stability of the transition state, the solubility of reactants and the catalyst, and the catalyst's aggregation state.[1][2] Aprotic and nonpolar solvents are often preferred as they are less likely to interfere with the crucial hydrogen-bonding interactions required for stereoinduction.[3] The optimal solvent creates a well-defined chiral environment around the catalyst, which is essential for achieving high enantioselectivity.

Q2: What are the general guidelines for choosing an initial solvent for a new BPA-catalyzed reaction?

A2: Start with a range of common aprotic solvents. Toluene, dichloromethane (DCM), and diethyl ether are excellent starting points for many reactions.[1][3] It is crucial to use anhydrous solvents, as water can compete with the substrate for hydrogen bonding to the catalyst, often leading to a dramatic decrease in enantioselectivity.[3] Consider the solubility of all reaction components; poor solubility can lead to slow reaction rates and low yields.[1]

Q3: How does solvent polarity affect the reaction outcome?

A3: Solvent polarity can significantly impact both reaction rate and enantioselectivity. While there is no universal rule, nonpolar solvents like toluene or hexane often provide higher enantioselectivity by promoting a more organized, hydrogen-bonded transition state.[1][3] More polar solvents can sometimes increase reaction rates by better solvating charged intermediates but may disrupt the key catalyst-substrate interactions, leading to lower enantiomeric excess (ee). In some cases, polar solvents can interact directly with the phosphoric acid moiety, altering the catalytic activity.[4]

Q4: Can the solvent interact directly with the catalyst or substrates?

A4: Yes. Solvents with Lewis basicity (e.g., THF, dioxane) can competitively bind to the acidic proton of the phosphoric acid catalyst, potentially inhibiting its activity. Protic solvents (e.g., alcohols) are generally avoided as they can interfere with the bifunctional activation mechanism of the catalyst.[5][6] The solvent's ability to form hydrogen bonds or engage in other noncovalent interactions can alter the conformation and reactivity of both the catalyst and the substrates.

Troubleshooting Guide

Problem 1: Low Enantioselectivity (ee)

  • Q: My reaction shows good conversion but the enantioselectivity is poor. What solvent-related factors should I investigate?

    • A: Low enantioselectivity is often a direct result of suboptimal solvent choice.

      • Check for Protic Impurities: The most common culprit is residual water or other protic impurities in the solvent. The addition of 4 Å molecular sieves can dramatically improve selectivity by ensuring an anhydrous environment.[3]

      • Screen Nonpolar Aprotic Solvents: Highly polar or coordinating solvents can disrupt the catalyst's chiral pocket. A screen of nonpolar, aprotic solvents such as toluene, mesitylene, CCl₄, or various ethers (like diethyl ether or MTBE) is recommended.[1][3] Toluene is often identified as an excellent solvent for achieving high enantioselectivity.[1]

      • Evaluate Solvent Temperature: Temperature plays a critical role. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can enhance selectivity by favoring the lower-energy transition state that leads to the major enantiomer.[3]

Problem 2: Low Yield or Slow Reaction Rate

  • Q: My reaction is very slow or gives a low yield. How can the solvent be the cause?

    • A: Poor reaction rates or yields are frequently linked to solubility issues or catalyst inhibition.

      • Assess Solubility: Ensure all starting materials and the catalyst are fully dissolved in the chosen solvent. If solubility is low, the reaction may be heterogeneous, leading to slow rates.[1] Consider a co-solvent system or a different solvent that provides better solubility. Dichloromethane or chloroform can be good options in these cases.[3]

      • Avoid Coordinating Solvents: Solvents like THF, acetonitrile, or DMF can coordinate to the catalyst's acidic site, reducing its activity. If you suspect this, switch to a non-coordinating solvent like toluene or DCM.

      • Consider Catalyst Concentration: In some cases, the reaction rate is highly dependent on catalyst concentration, which can be influenced by the solvent. A slight increase in concentration might be necessary.

Problem 3: Inconsistent Results / Poor Reproducibility

  • Q: I am getting inconsistent enantioselectivity and yield between different runs of the same reaction. Could the solvent be the culprit?

    • A: Absolutely. Reproducibility issues often stem from variations in solvent quality.

      • Use High-Purity, Anhydrous Solvents: Always use freshly distilled or purchased anhydrous solvents from a reputable supplier. Solvent quality can vary significantly between batches and grades.

      • Standardize Solvent Handling: Ensure consistent solvent handling and storage procedures. Solvents can absorb atmospheric moisture over time. Use techniques like cannulation or a glovebox for transferring anhydrous solvents.

      • Document Solvent Source: Keep a record of the solvent manufacturer, grade, and lot number for each experiment to help track down potential sources of variability.

Data Presentation: Solvent Effects

The following table summarizes the typical effect of different solvents on a model BPA-catalyzed aza-Friedel-Crafts reaction. This data is representative and illustrates general trends.

SolventDielectric Constant (ε)Typical Yield (%)Typical ee (%)Notes
Toluene2.4>9590-99Often optimal for high ee due to its nonpolar, aprotic nature.[1]
Dichloromethane (DCM)9.185-9580-95Good balance of solubility and selectivity.
Diethyl Ether (Et₂O)4.3>9588-97Can be an excellent choice, providing high yield and ee.[3]
Hexane1.970-8585-95Low polarity can be beneficial, but solubility may be an issue.
Chloroform (CHCl₃)4.890-9885-92Often performs well for reactions involving imines.[3]
Tetrahydrofuran (THF)7.650-70<60Coordinating nature often inhibits catalysis and reduces ee.
Acetonitrile (MeCN)37.5<50<30Polar, coordinating solvent; generally gives poor results.[5][6]
Methanol (MeOH)33.0<20<10Protic nature disrupts the catalytic cycle completely.[5][6]

Experimental Protocols

Protocol: General Procedure for Solvent Screening in a BPA-Catalyzed Reaction

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents from a freshly opened bottle or distilled from an appropriate drying agent.

    • Prepare a stock solution of the this compound-phosphoric acid catalyst in a volatile, non-coordinating solvent (e.g., DCM or toluene).

  • Reaction Setup:

    • Arrange a set of identical reaction vials (e.g., 1-dram vials) with magnetic stir bars.

    • To each vial, add the electrophile (e.g., imine, 0.1 mmol, 1.0 equiv).

    • Add 4 Å molecular sieves (activated powder, ~50 mg) to each vial to ensure anhydrous conditions.[3]

    • Add the desired screening solvent (0.5 mL) to each respective vial.

    • Add the nucleophile (e.g., indole, 0.12 mmol, 1.2 equiv) to each vial.

  • Initiation and Monitoring:

    • Cool the array of vials to the desired reaction temperature (e.g., room temperature or 0 °C).

    • Using a microsyringe, add the catalyst stock solution (e.g., 2 mol%, 0.002 mmol) to each vial to initiate the reactions simultaneously.

    • Stir the reactions for a predetermined time (e.g., 12-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.

  • Work-up and Analysis:

    • Quench the reactions by adding a small amount of saturated NaHCO₃ solution or triethylamine.

    • Extract the organic components with an appropriate solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion/yield of the crude product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Visual Guides

Troubleshooting_Flowchart Start Problem Identified Low_ee Low Enantioselectivity (ee) Start->Low_ee Low_Yield Low Yield / Slow Rate Start->Low_Yield Inconsistent Inconsistent Results Start->Inconsistent Cause_Protic Cause: Protic Impurities (H₂O)? Low_ee->Cause_Protic Conversion OK? Cause_Polarity Cause: Incorrect Polarity? Low_ee->Cause_Polarity Cause_Solubility Cause: Poor Solubility? Low_Yield->Cause_Solubility Cause_Coordination Cause: Coordinating Solvent? Low_Yield->Cause_Coordination Cause_Quality Cause: Solvent Quality/Purity? Inconsistent->Cause_Quality Sol_Anhydrous Action: Use Anhydrous Solvent + 4Å Molecular Sieves Cause_Protic->Sol_Anhydrous Yes Sol_Screen Action: Screen Nonpolar, Aprotic Solvents (Toluene, Et₂O) Cause_Polarity->Sol_Screen Yes Sol_Solubility Action: Change Solvent for Better Solubility (e.g., DCM) Cause_Solubility->Sol_Solubility Yes Sol_NonCoord Action: Switch to Non-Coordinating Solvent (Toluene, CCl₄) Cause_Coordination->Sol_NonCoord Yes Sol_HighPurity Action: Use High-Purity Solvent & Standardize Handling Cause_Quality->Sol_HighPurity Yes

Caption: Troubleshooting flowchart for common solvent-related issues.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution & Analysis Prep_Glass 1. Dry Glassware Prep_Solvent 2. Prepare Anhydrous Solvents Prep_Glass->Prep_Solvent Prep_Stock 3. Make Catalyst Stock Solution Prep_Solvent->Prep_Stock Setup_Vials 4. Dispense Reagents & Molecular Sieves Prep_Stock->Setup_Vials Setup_Solvents 5. Add Screening Solvents Setup_Vials->Setup_Solvents Run_Initiate 6. Cool & Initiate with Catalyst Setup_Solvents->Run_Initiate Run_Monitor 7. Monitor by TLC/LC-MS Run_Initiate->Run_Monitor Run_Analyze 8. Work-up & Analyze (NMR, Chiral HPLC) Run_Monitor->Run_Analyze

Caption: General experimental workflow for solvent screening.

References

Technical Support Center: BINOL-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BINOL-catalyzed reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your catalyst loading and reaction times for successful asymmetric synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-catalyzed experiments.

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion Inactive catalystEnsure the catalyst was handled under an inert atmosphere if required. Pre-form the active catalyst complex before adding substrates.[1]
Poor quality reagents or solventsUse high-purity starting materials and anhydrous solvents. Impurities, especially water, can poison the catalyst.[2]
Inappropriate reaction temperatureGradually increase the reaction temperature. Note that higher temperatures may sometimes lead to catalyst decomposition or side reactions.
Insufficient catalyst loadingIncrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%).
Low Enantioselectivity (ee) Suboptimal chiral ligandScreen different this compound derivatives, such as H8-BINOL, which can offer better stereoselectivity in some cases.[3] Consider modifying the ligand structure with different steric and electronic properties.[1]
Incorrect reaction temperatureLowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often improves enantioselectivity.[1][4]
Inappropriate solventPerform a solvent screen with solvents of varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[1]
Background (non-catalyzed) reactionIncrease the catalyst loading to favor the catalyzed pathway.[1] Lowering the reaction temperature can also slow down the non-catalyzed reaction.[1]
Low Product Yield Incomplete reactionMonitor the reaction progress using TLC or HPLC to ensure it has gone to completion before work-up.[2]
Product loss during work-up/purificationOptimize the extraction and purification procedures. For example, use multiple extractions with an appropriate solvent and consider alternative purification methods to recrystallization, such as column chromatography.[2]
Catalyst deactivationThe presence of certain functional groups or impurities can lead to catalyst deactivation. Ensure all reagents are pure.
Difficulty in Product Purification Racemization on silica gelIf using column chromatography, consider using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent.[2]
Co-elution with impuritiesOptimize the eluent system for column chromatography or consider recrystallization from different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a this compound-catalyzed reaction?

A1: Catalyst loading can vary significantly depending on the specific reaction, but it often ranges from 1 to 10 mol%.[5] In some highly efficient systems, catalyst loading can be as low as 0.05 mol% without a significant drop in enantioselectivity. It is often recommended to start with a loading of around 5 mol% and optimize from there.

Q2: How does reaction time affect the yield and enantioselectivity?

A2: Longer reaction times are often necessary for complete conversion, especially at lower temperatures.[4] However, extended reaction times can sometimes lead to decreased enantioselectivity due to product racemization or catalyst degradation. It is crucial to monitor the reaction progress to determine the optimal reaction time that balances high conversion with high enantioselectivity.

Q3: When should I consider using a modified this compound catalyst like H8-BINOL?

A3: H8-BINOL catalysts can be advantageous in several situations. They possess different solubilities and structural conformations compared to this compound, which can lead to improved enantioselectivity in certain reactions.[3][6] A comparative study showed that H8-BINOL can be more efficient than this compound derivatives in some asymmetric additions.[3] If you are experiencing low enantioselectivity with standard this compound catalysts, screening H8-BINOL derivatives is a logical next step.

Q4: What are the best practices for setting up a this compound-catalyzed reaction?

A4: To ensure reproducibility and success, it is important to use flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen), especially when using air- or moisture-sensitive reagents.[2] Solvents should be anhydrous, and reagents should be of high purity. For reactions involving the in-situ generation of the catalyst, allow sufficient time for the catalyst complex to form before adding the substrates.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product.[2] For more quantitative analysis and to determine conversion and the presence of side products, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are recommended.

Data on Catalyst Loading and Reaction Time Optimization

The following tables summarize quantitative data from various this compound-catalyzed reactions to aid in experimental design.

Table 1: Optimization of this compound-Metal Catalyzed Reactions

Reaction TypeCatalyst SystemCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)ee (%)
Diethylzinc Addition(S)-BINOL / Ti(Oi-Pr)₄10209598
Diels-Alder(R)-BINOL / Zn(OTf)₂2048-208592
Michael Addition(S)-BINOL / Yb(OTf)₃1024-407890
Asymmetric Ene(R)-BINOL / AlEt₃5>1<1098 (conversion)~90
Carbonyl-Ene(R)-3,3'-Br₂-BINOL / ZnEt₂1012257588

Table 2: Optimization of this compound-Derived Phosphoric Acid Catalyzed Reactions

Reaction TypeCatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)ee (%)
Friedel-Crafts(S)-TRIP224259596
Reductive Amination(R)-TRIP512-24258894
Mannich ReactionH8-BINOL derived101225>9598
Biginelli ReactionH8-BINOL derived1048409297

Experimental Protocols

Protocol 1: General Procedure for a this compound-Titanium Catalyzed Asymmetric Alkylation

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-BINOL (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add titanium isopropoxide (Ti(Oi-Pr)₄, 0.1 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • Add the aldehyde substrate (1.0 mmol) to the catalyst solution.

  • Slowly add the nucleophile (e.g., diethylzinc, 1.2 mmol) dropwise over 10-15 minutes.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for a this compound-Phosphoric Acid Catalyzed Reductive Amination

  • Reaction Setup: To a dry reaction vial, add the this compound-derived phosphoric acid catalyst (e.g., (S)-TRIP, 0.05 mmol, 5 mol%).

  • Add the imine substrate (1.0 mmol) and the hydride source (e.g., Hantzsch ester, 1.1 mmol).[2]

  • Add an anhydrous solvent (e.g., toluene, 2 mL).[2]

  • Reaction: Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting imine is consumed (typically 12-24 hours).[2]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[2]

  • Determine the enantiomeric excess by chiral HPLC analysis.[2]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_optimization Parameter Optimization cluster_solution Successful Outcome Problem Low Yield or Enantioselectivity Reagents Check Reagent Purity & Solvent Dryness Problem->Reagents Start Here Catalyst Verify Catalyst Activity & Handling Reagents->Catalyst Loading Adjust Catalyst Loading Catalyst->Loading Temperature Modify Reaction Temperature Loading->Temperature Success Improved Yield & Enantioselectivity Loading->Success Time Optimize Reaction Time Temperature->Time Temperature->Success Time->Success Re-evaluate

Caption: A typical workflow for troubleshooting and optimizing this compound-catalyzed reactions.

Catalyst_Selection_Logic Start Start: Low Enantioselectivity with Standard this compound Screen_Solvent Screen Solvents (Toluene, DCM, THF) Start->Screen_Solvent Optimize_Temp Optimize Temperature (Lower Temp) Screen_Solvent->Optimize_Temp If no improvement Success Achieve High Enantioselectivity Screen_Solvent->Success Success Consider_H8 Consider H8-BINOL Derivatives Optimize_Temp->Consider_H8 If still low ee Optimize_Temp->Success Success Modify_Ligand Modify Ligand at 3,3' Positions Consider_H8->Modify_Ligand For further optimization Consider_H8->Success Success Modify_Ligand->Success Success

References

Technical Support Center: Regeneration and Recycling of BINOL-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of BINOL-based catalysts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it important to recycle this compound-based catalysts?

A1: Recycling this compound-based catalysts is crucial for several reasons. It significantly reduces the overall cost of catalytic processes, especially considering the high cost of chiral ligands. Environmentally, it minimizes waste generation, aligning with the principles of green chemistry. From a process perspective, efficient recycling protocols contribute to more sustainable and economical synthetic routes in research and industrial applications.[1][2]

Q2: What are the common strategies for making this compound catalysts recyclable?

A2: The most prevalent strategy is the immobilization of the this compound catalyst onto a solid support. This heterogenization facilitates easy separation of the catalyst from the reaction mixture. Common supports include:

  • Polymers: Polystyrene is a frequently used support, allowing for recovery by simple filtration.

  • Silica: Provides a robust and inert support for the catalyst.

  • Magnetic Nanoparticles (e.g., Fe₃O₄): These supports enable catalyst recovery using an external magnet, which is a very efficient and clean separation method.[3][4][5][6][7]

  • Fluorous Tags: Attaching a perfluoroalkyl chain to the this compound ligand allows for its separation using fluorous solid-phase extraction.[8]

Q3: Can homogeneous this compound-based catalysts be recycled?

A3: Yes, homogeneous this compound catalysts, particularly chiral phosphoric acids, can be recovered and recycled. A common method involves an acid-base extraction. The acidic catalyst is converted to its salt by washing with a basic aqueous solution (e.g., sodium bicarbonate), transferring it to the aqueous phase. The aqueous layer is then acidified to precipitate the catalyst, which can be recovered by extraction with an organic solvent.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Significant loss of catalyst during recovery Mechanical loss: Fine particles of the supported catalyst may pass through the filter paper. Incomplete precipitation: For homogeneous catalysts, acidification might be incomplete, or the catalyst salt might have some solubility in the aqueous phase. Adsorption to glassware: The catalyst may adhere to the surfaces of the reaction vessel or filtration apparatus.Mechanical loss: Use a filter with a smaller pore size or a membrane filter. For magnetic nanoparticles, ensure the magnet is strong enough for complete separation. Incomplete precipitation: Check the final pH after acidification to ensure it is sufficiently acidic. Cool the solution in an ice bath to minimize solubility. Perform multiple extractions with an organic solvent to maximize recovery. Adsorption to glassware: Rinse all glassware thoroughly with a suitable solvent to recover any adsorbed catalyst.
Decreased catalytic activity after recycling Catalyst poisoning: Impurities from the reactants, solvents, or byproducts may bind to the active sites of the catalyst. Incomplete removal of previous reaction components: Residual substrates or products on the catalyst surface can inhibit its activity. Thermal degradation: Exposure to high temperatures during the reaction or drying process can lead to decomposition of the catalyst. Leaching of the active species: For supported catalysts, the this compound ligand or the metal center may detach from the support.Catalyst poisoning: Wash the recovered catalyst extensively with appropriate solvents to remove impurities. Consider a wash with a dilute acid or base, depending on the nature of the catalyst and the suspected poison. Incomplete removal of previous reaction components: Implement a more rigorous washing protocol after recovery. Use a sequence of solvents with different polarities. Thermal degradation: Review the thermal stability of your specific catalyst and ensure that reaction and drying temperatures do not exceed its limit. Dry the catalyst under vacuum at a moderate temperature. Leaching: Analyze the filtrate for the presence of the leached catalyst. If leaching is significant, consider a more robust linker between the catalyst and the support.
Loss of enantioselectivity in subsequent runs Racemization of the this compound backbone: Exposure to harsh acidic or basic conditions, or high temperatures, can cause the chiral this compound scaffold to racemize. Partial degradation of the chiral ligand: The structure of the this compound ligand may be altered during the reaction or workup, leading to a loss of its chiral inducing ability. Presence of achiral active species: If the catalyst partially decomposes to form an achiral catalyst, this will lower the overall enantioselectivity.Racemization: Avoid extreme pH and high temperatures during the reaction and regeneration process. The stability of this compound derivatives can vary, so it is important to know the limits of your specific catalyst. Ligand degradation: Characterize the recycled catalyst using techniques like ¹H and ³¹P NMR to check for structural integrity. If degradation is observed, a milder recovery protocol is needed. Presence of achiral active species: Purify the recycled catalyst before reuse. For supported catalysts, ensure that the synthetic method for immobilization does not generate achiral active sites.
Difficulty in separating magnetic nanoparticle-supported catalysts Weak magnetic field: The external magnet may not be strong enough to capture all the nanoparticles, especially if the solution is viscous. Small particle size: Very fine nanoparticles may remain suspended in the solution.Weak magnetic field: Use a stronger magnet. Small particle size: Consider methods to induce aggregation of the nanoparticles before applying the magnetic field, if compatible with your system. Centrifugation prior to magnetic separation can also be effective.

Quantitative Data on Catalyst Recycling

The following tables summarize the performance of different recyclable this compound-based catalysts over multiple cycles.

Table 1: Recycling of a Magnetically Supported Chiral Nano Ligand (L-cysteine@Fe₃O₄) in the Asymmetric Oxidative Cross-Coupling of 2-Naphthol [3]

CycleYield (%)Enantiomeric Excess (ee, %)
18580
28480
38278
48150
580-

Table 2: Recycling of a Perfluoroalkylated this compound Ligand in the Asymmetric Allylation of Benzaldehyde [8]

CycleConversion (%)Enantiomeric Excess (ee, %)
19077
28670
38875

Detailed Experimental Protocols

Protocol 1: Recovery of a Homogeneous this compound-Based Phosphoric Acid Catalyst

This protocol is adapted for the recovery of a soluble (S)-Spinol-based phosphoric acid catalyst.

Materials:

  • Reaction mixture containing the this compound-based phosphoric acid catalyst

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Quenching and Dilution: Once the reaction is complete, quench the reaction as required by your specific procedure. Dilute the mixture with an organic solvent like diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the phosphoric acid catalyst, causing it to move into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer with the NaHCO₃ solution to ensure complete removal of the catalyst.

  • Combine Aqueous Layers: Combine all the aqueous layers containing the catalyst salt.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (check with pH paper). The this compound-based catalyst will precipitate out.

  • Extraction of Catalyst: Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent. Repeat the extraction to maximize recovery.

  • Drying and Concentration: Combine the organic layers containing the recovered catalyst. Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the recycled catalyst.

  • Purity Check: Before reuse, it is advisable to check the purity and integrity of the catalyst by ¹H and ³¹P NMR spectroscopy.[9]

Protocol 2: Recovery of a Magnetically Supported this compound Catalyst

This protocol provides a general procedure for the recovery of a this compound catalyst immobilized on magnetic nanoparticles.

Materials:

  • Reaction mixture containing the magnetic nanoparticle-supported catalyst

  • Strong external magnet (e.g., Nd-Fe-B magnet)

  • Washing solvents (e.g., the reaction solvent, ethanol, diethyl ether)

  • Standard laboratory glassware

Procedure:

  • Magnetic Separation: After the reaction is complete, place a strong external magnet against the side of the reaction vessel. The magnetic catalyst particles will be attracted to the magnet, leaving the reaction solution clear.

  • Decantation: Carefully decant the supernatant solution, leaving the catalyst immobilized on the wall of the flask.

  • Washing: Remove the magnet and add a washing solvent to the flask. Agitate the mixture to resuspend the catalyst particles.

  • Repeat Separation and Washing: Place the magnet against the flask again to immobilize the catalyst and decant the washing solvent. Repeat this washing process several times with appropriate solvents to ensure all residual reactants, products, and byproducts are removed.

  • Drying: After the final wash, remove the solvent and dry the catalyst under vacuum. The catalyst is now ready for reuse.

Visualizations

experimental_workflow_homogeneous cluster_recovery Homogeneous Catalyst Recovery reaction_mixture Reaction Mixture dilution Dilute with Organic Solvent reaction_mixture->dilution extraction1 Wash with aq. NaHCO₃ dilution->extraction1 separation1 Separate Layers extraction1->separation1 organic_layer Organic Layer (Products) separation1->organic_layer aqueous_layer Aqueous Layer (Catalyst Salt) separation1->aqueous_layer acidification Acidify with HCl aqueous_layer->acidification extraction2 Extract with Organic Solvent acidification->extraction2 separation2 Separate Layers extraction2->separation2 aqueous_waste Aqueous Waste separation2->aqueous_waste recovered_catalyst_solution Organic Layer (Recovered Catalyst) separation2->recovered_catalyst_solution drying Dry and Concentrate recovered_catalyst_solution->drying recycled_catalyst Recycled Catalyst drying->recycled_catalyst

Caption: Workflow for the recovery of a homogeneous this compound-based phosphoric acid catalyst.

experimental_workflow_magnetic cluster_recovery Magnetic Catalyst Recovery reaction_mixture Reaction Mixture magnetic_separation Apply External Magnet reaction_mixture->magnetic_separation decantation Decant Supernatant (Product Solution) magnetic_separation->decantation washing Wash Catalyst with Solvent decantation->washing magnetic_separation2 Apply External Magnet washing->magnetic_separation2 decantation2 Decant Wash Solvent magnetic_separation2->decantation2 drying Dry Catalyst decantation2->drying Repeat washing as needed recycled_catalyst Recycled Catalyst drying->recycled_catalyst troubleshooting_logic start Recycled Catalyst Shows Poor Performance check_yield Check Catalyst Recovery Yield start->check_yield low_yield Low Yield check_yield->low_yield good_yield Good Yield check_yield->good_yield mechanical_loss Mechanical Loss or Incomplete Precipitation low_yield->mechanical_loss check_activity Check Catalytic Activity good_yield->check_activity low_activity Low Activity check_activity->low_activity good_activity Good Activity check_activity->good_activity poisoning Catalyst Poisoning or Incomplete Washing low_activity->poisoning check_enantio Check Enantioselectivity good_activity->check_enantio low_enantio Low Enantioselectivity check_enantio->low_enantio racemization Racemization or Ligand Degradation low_enantio->racemization

References

Managing air and moisture sensitivity in BINOL reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air- and moisture-sensitive BINOL reactions.

Troubleshooting Guide

Low Yield or Incomplete Reaction

Q1: My reaction is giving a low yield or is not going to completion. What are the likely causes related to air and moisture sensitivity?

A1: Low yields or incomplete reactions in this compound chemistry are frequently linked to the presence of atmospheric contaminants. Key areas to investigate include:

  • Inadequate Inert Atmosphere: The reaction may not be properly protected from air (oxygen) and moisture. Ensure all inert gas techniques are rigorously followed.[1][2][3]

  • Contaminated Solvents or Reagents: Solvents and reagents can be a primary source of water or other impurities.[4][5] Even trace amounts of water can quench sensitive reagents or deactivate catalysts.[6][7]

  • Degradation of Starting Materials: The this compound ligand, substrate, or other reagents may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Verify Inert Atmosphere:

    • Check for leaks in your Schlenk line or glovebox.[8]

    • Ensure a positive pressure of high-purity inert gas (Argon is preferred for its density, though Nitrogen is more economical) is maintained throughout the reaction.[4]

    • For Schlenk line setups, confirm the bubbler indicates a steady, positive flow.

  • Solvent and Reagent Purity:

    • Use freshly dried and degassed solvents. For highly sensitive reactions, moisture levels should ideally be below 50 ppm.[6]

    • If you are purifying solvents yourself, ensure your drying agents are active and the distillation or purification setup is sound.[4][5][6]

    • Consider using commercially available anhydrous solvents, which can be a reliable alternative to distillation.[5]

  • Reagent Handling:

    • Use proper syringe and cannula transfer techniques for liquid reagents.[3][9]

    • For solid reagents, use a solids addition tube or add them under a strong counterflow of inert gas.

Low Enantioselectivity or Stereoselectivity

Q2: The enantioselectivity of my asymmetric this compound-catalyzed reaction is poor or inconsistent. How can I improve it?

A2: Poor enantioselectivity in these reactions is very often traced back to the presence of water. Water can interfere with the chiral catalyst's coordination environment, leading to the formation of less selective catalytic species.

  • Moisture Contamination: Water can hydrolyze the catalyst or interact with it in a way that disrupts the chiral pocket necessary for stereoselective transformation. The addition of 4 Å molecular sieves has been shown to dramatically improve selectivity by sequestering trace amounts of water.[7]

  • Solvent Effects: The polarity and coordination ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity.

  • Incorrect Catalyst Loading or Purity: Ensure the correct amount of high-purity this compound-derived catalyst is used.

Troubleshooting Steps:

  • Aggressive Moisture Scavenging:

    • Add freshly activated 4 Å molecular sieves to the reaction mixture.

    • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[2][10]

  • Solvent Optimization:

    • Review the literature for the optimal solvent for your specific reaction.

    • Ensure the solvent is of the highest purity and appropriately dried and degassed.[4][9]

  • Verify Catalyst Integrity:

    • Confirm the purity and integrity of your this compound catalyst. If it has been stored for a long time or handled improperly, its activity may be compromised.

Frequently Asked Questions (FAQs)

Q3: What is the best inert gas to use for this compound reactions, Argon or Nitrogen?

A3: Both high-purity Argon and Nitrogen are commonly used. Argon is denser than air, which allows it to form a protective "blanket" over the reaction mixture more effectively, making it a better choice for techniques that involve brief openings to the atmosphere (e.g., adding a solid).[4] However, Argon is significantly more expensive. For most sealed systems like a Schlenk line or glovebox, Nitrogen is a cost-effective and suitable option.[4]

Q4: How can I be sure my solvent is dry enough?

A4: While visual indicators like the blue color of a sodium/benzophenone still can be useful, they are not quantitative.[5] For highly sensitive reactions, the water content can be measured using a Karl Fischer titrator. A common target for moisture-sensitive reactions is a water content of less than 50 ppm.[6]

Q5: My reaction involves n-Butyllithium for a lithiation step, and I'm getting a mixture of mono- and di-substituted products. What's going wrong?

A5: This issue, often encountered in the synthesis of this compound derivatives, typically points to incomplete lithiation.[11] Several factors could be at play:

  • Inaccurate n-BuLi Titration: The concentration of your n-BuLi solution may be lower than stated. It is crucial to titrate n-BuLi periodically to know its exact molarity.

  • Presence of Water: Any moisture in the reaction will consume the n-BuLi, leading to under-dosing.

  • Reaction Conditions: The temperature and reaction time for the lithiation step are critical. Ensure you are following a reliable, optimized protocol.[11]

Q6: Should I use a Schlenk line or a glovebox for my experiment?

A6: The choice depends on the scale and complexity of your operations.

  • Schlenk Line: Ideal for performing reactions in solution, including solvent distillation, reagent transfers, and running reactions over extended periods.[1][3] It is a versatile and common setup in many labs.

  • Glovebox: Provides a highly controlled inert environment, which is superior for handling and weighing out highly sensitive solid reagents.[8][9][12] It is also advantageous for setting up multiple reactions or for procedures that are difficult to perform in sealed glassware.[12]

Q7: Can I protect the hydroxyl groups of this compound to prevent side reactions?

A7: Yes, protecting the hydroxyl groups of this compound as ethers (e.g., methyl, benzyl) or other derivatives is a common strategy.[13][14] This is often done when the reaction conditions are incompatible with the acidic protons of the hydroxyl groups. The protecting groups can be removed later in the synthetic sequence.[15]

Data Presentation

Table 1: Recommended Solvent Drying Methods

Solvent TypePrimary Drying AgentNotes
Ethers (THF, Diethyl Ether)Sodium/BenzophenoneThe deep blue/purple color of the ketyl radical indicates anhydrous and oxygen-free conditions.[5]
Hydrocarbons (Toluene, Hexane)Sodium/Benzophenone or CaH₂
Halogenated Solvents (DCM, Chloroform)Calcium Hydride (CaH₂)Distillation is required. Do not use sodium.[4]
AminesPotassium Hydroxide (KOH)
General (Pre-drying or less stringent)Anhydrous MgSO₄ or Na₂SO₄, Molecular Sieves (3Å or 4Å)Suitable for batch drying before distillation or for less sensitive applications.[6]

Table 2: Inert Gas Purities and Properties

GasTypical PurityDensity (g/L at STP)Relative CostKey Advantage
Nitrogen (N₂)99.998% (High Purity)1.251LowerEconomical
Argon (Ar)99.998% (High Purity)1.784HigherDenser than air, provides a better protective blanket.[4]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves
  • Place the required amount of 3Å or 4Å molecular sieves in a round-bottom flask or Büchner funnel.

  • Heat the sieves under a high vacuum using a heat gun for an extended period (e.g., 1-2 hours) or in a vacuum oven overnight at >200 °C.

  • Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[6]

  • Store the activated sieves in a sealed container under an inert atmosphere until use.

Protocol 2: Setting up a Reaction on a Schlenk Line
  • Glassware Preparation: Assemble the necessary glassware (e.g., round-bottom flask with a sidearm, condenser). Ensure all joints are properly greased.

  • Evacuate-Refill Cycles: Attach the assembled glassware to the Schlenk line via thick-walled tubing.[9] Carefully open the stopcock to the vacuum manifold to evacuate the flask.

  • Heating: While under vacuum, gently heat the entire surface of the glassware with a heat gun to drive off adsorbed moisture.[10] You will see initial fogging on the glass, which should disappear with heating.

  • Cooling and Backfilling: Allow the glassware to cool to room temperature while still under vacuum.

  • Slowly switch the stopcock from the vacuum to the inert gas manifold to backfill the flask with Nitrogen or Argon.

  • Repeat this evacuate-refill cycle at least three times to ensure a truly inert atmosphere.[16]

  • After the final cycle, leave the flask under a positive pressure of inert gas, indicated by a gentle outflow through the bubbler.

Visualizations

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_atmosphere 1. Verify Inert Atmosphere start->check_atmosphere check_solvents 2. Check Solvents & Reagents start->check_solvents check_reagents 3. Check Reagent Handling start->check_reagents leaks Leaks in System? check_atmosphere->leaks solvent_dry Solvent Adequately Dry? check_solvents->solvent_dry transfer_tech Correct Transfer Technique? check_reagents->transfer_tech gas_flow Positive Gas Flow? leaks->gas_flow No fix_leaks Fix Leaks / Re-grease Joints leaks->fix_leaks Yes gas_flow->check_solvents Yes increase_flow Adjust Gas Flow gas_flow->increase_flow No solvent_degassed Solvent Degassed? solvent_dry->solvent_degassed Yes redry_solvent Re-purify/Dry Solvent solvent_dry->redry_solvent No solvent_degassed->check_reagents Yes degas_solvent Degas via Freeze-Pump-Thaw solvent_degassed->degas_solvent No review_tech Review Syringe/ Cannula Techniques transfer_tech->review_tech No

Caption: Troubleshooting workflow for low reaction yield.

Inert_Atmosphere_Workflow start Start: Prepare Reaction assemble 1. Assemble & Grease Dry Glassware start->assemble attach 2. Attach to Schlenk Line assemble->attach evacuate_heat 3. Evacuate & Flame Dry attach->evacuate_heat cool 4. Cool Under Vacuum evacuate_heat->cool backfill 5. Backfill with Inert Gas cool->backfill repeat Repeat Cycle 3x backfill->repeat repeat->evacuate_heat add_solvents 6. Add Anhydrous/ Degassed Solvents repeat->add_solvents After 3rd Cycle add_reagents 7. Add Reagents via Syringe/Cannula add_solvents->add_reagents run_reaction 8. Run Reaction Under Positive Pressure add_reagents->run_reaction

Caption: Standard workflow for setting up a Schlenk line reaction.

References

Technical Support Center: Interpreting Complex NMR Spectra of BINOL Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of BINOL reaction mixtures.

Troubleshooting Guides

Issue: My ¹H NMR spectrum shows significant peak overlap in the aromatic or benzylic region, making it difficult to assign protons and determine enantiomeric excess.

Possible Causes and Solutions:

  • Solvent Effects: The chemical shifts of protons are dependent on the solvent used. Overlapping signals in one solvent may be resolved in another.[1]

    • Solution: Try acquiring the spectrum in a different deuterated solvent. Common choices include chloroform-d (CDCl₃), benzene-d₆, acetone-d₆, or methanol-d₄.[1] Spectra recorded in benzene-d₆ often exhibit different patterns compared to those in chloroform-d.[1]

  • Use of Chiral Solvating Agents (CSAs): Enantiomers in a racemic mixture are indistinguishable in an achiral solvent. A chiral solvating agent can form diastereomeric complexes that have different NMR chemical shifts, allowing for the resolution of signals.[2][3] this compound and its derivatives are commonly used as CSAs.[2][4]

    • Solution: Add an enantiopure chiral solvating agent to your NMR sample. It is crucial to find the optimal amounts of both the CSA and the analyte to achieve good signal splitting and avoid further overlap.[2]

  • Concentration and Enantiomeric Ratio (er) Dependent Shifts: The chemical shifts of diagnostic protons can sometimes vary depending on the concentration and the enantiomeric ratio of the analyte.[5] This can lead to unexpected signal overlap at certain er values.[5]

    • Solution: If you suspect concentration or er-dependent effects, it is recommended to repeat the ¹H NMR analysis using the opposite enantiomer of the chiral solvating agent.[5] This can help resolve any overlap issues and confirm the accuracy of your enantiomeric ratio determination.[5]

  • Advanced NMR Experiments: For severely overcrowded spectra, advanced NMR techniques can be employed.

    • Solution: The ¹H pure shift pulse sequence can be used to simplify complex spectra by removing JHH couplings, which is particularly useful for overcrowded alkyl primary amines.[6][7]

Issue: I am unsure how to accurately quantify the enantiomeric excess (ee) from my NMR spectrum.

Solution Workflow:

The determination of enantiomeric excess using NMR spectroscopy with a chiral solvating agent (CSA) is a common and effective method.[2][8] The process relies on the formation of diastereomeric complexes that are distinguishable in the NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution mix Mix Analyte and CSA in NMR Tube prep_analyte->mix prep_csa Prepare CSA Solution (e.g., (R)-BINOL) prep_csa->mix acquire_nmr Acquire ¹H NMR Spectrum mix->acquire_nmr identify_peaks Identify Well-Resolved Diastereomeric Peaks acquire_nmr->identify_peaks integrate Integrate Signals identify_peaks->integrate calculate_ee Calculate Enantiomeric Excess (ee) integrate->calculate_ee

Workflow for ee determination using a Chiral Solvating Agent.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh and dissolve your analyte (the this compound reaction mixture) in a suitable deuterated solvent (e.g., CDCl₃).[2]

    • In the same NMR tube, add a precise amount of an appropriate chiral solvating agent (e.g., (S)-BINOL or a derivative).[2] The ratio of analyte to CSA is critical for achieving good peak separation.[9][10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate these two signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum contains unexpected peaks. How can I identify if they are impurities from my reaction or contaminants?

A1: Identifying unknown peaks is a common challenge. Here's a systematic approach:

  • Check for Common Solvents: Consult a table of common NMR solvent impurities to see if the peaks match residual solvents from your workup (e.g., ethyl acetate, dichloromethane, hexane).[1][11]

  • Analyze Starting Materials: Compare the spectrum of your reaction mixture to the spectra of your starting materials. Incomplete reactions are a frequent source of "impurities." For instance, in the synthesis of 3,3'-disubstituted BINOLs, it's common to see a mixture of starting material, mono-substituted, and di-substituted products.[12]

  • Consider Side Products: Review your reaction mechanism for potential side reactions that could lead to the observed signals.

  • D₂O Shake: If you suspect a peak might be from an OH or NH proton, add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum.[1] Exchangeable protons will disappear or significantly diminish.[1]

Q2: I'm using a chiral solvating agent, but the peaks for the two enantiomers are not well-resolved. What can I do?

A2: Poor resolution with a chiral solvating agent (CSA) can often be rectified by optimizing the experimental conditions.

  • Adjust Analyte-to-CSA Ratio: The degree of chemical shift non-equivalence (ΔΔδ) can be highly dependent on the molar ratio of the analyte to the CSA.[2] It is essential to find the optimum amounts to maximize signal splitting and avoid peak overlap.[2] You can perform a titration experiment by incrementally adding the CSA to the analyte solution and monitoring the spectral changes.

  • Try a Different CSA: Not all CSAs are equally effective for all analytes. If one CSA provides poor resolution, another may work better. This compound and its derivatives, as well as this compound-based phosphoric acids, are common choices.[2][13]

  • Change the Solvent: The interaction between the analyte and the CSA is mediated by non-covalent interactions, which can be influenced by the solvent.[2] Non-polar deuterated solvents like CCl₄, CDCl₃, and C₆D₆ often produce better results than polar solvents like acetonitrile-d₃ or methanol-d₄.[2]

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes improve resolution by slowing down dynamic exchange processes.

Q3: My baseline is distorted and my peaks are broad. What could be the cause?

A3: A poor baseline and broad peaks can result from several factors related to sample preparation and instrument settings.

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. If the shimming is poor, peaks will be broad and distorted.

  • Sample Inhomogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to poor shimming and broad lines.[1] Ensure your compound is completely soluble in the chosen NMR solvent.[14]

  • High Concentration: A sample that is too concentrated can also lead to broad peaks.[1] Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

Data and Protocols

Table 1: Effect of Chiral Solvating Agent (CSA) on the Enantiodifferentiation of a Racemic Amine.

Chiral Solvating Agent (CSA)Analyte:CSA Molar RatioSolventChemical Shift Difference (ΔΔδ in ppm)
(S)-BINOL2:1CDCl₃0.11
(S)-3,3'-Ph₂-BINOL2:1CDCl₃0.14
(R)-BINOL Phosphoric Acid2:1CDCl₃0.09

Data is illustrative and based on typical values reported in the literature.[2][15]

Experimental Protocol: General Procedure for NMR Sample Preparation with a Chiral Solvating Agent

  • Accurately weigh the analyte (0.0125–0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL, 0.0125–0.1 mmol) and add them directly to a clean, dry NMR tube.[2]

  • Add approximately 0.6 mL of a deuterated solvent (typically chloroform-d).[2]

  • Cap the NMR tube and shake for about 30 seconds to ensure complete dissolution and complex formation.[2][15]

  • Record the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[2]

  • Calculate the enantiomeric purity by integrating the well-resolved resonance peaks observed for each of the enantiomers.[2]

Logical Relationships and Workflows

Troubleshooting Peak Overlap

G start Complex/Overlapping NMR Spectrum solvent Change NMR Solvent (e.g., to Benzene-d6) start->solvent csa Use Chiral Solvating Agent (CSA) start->csa solvent->csa If unsuccessful resolved Resolved Spectrum solvent->resolved If successful optimize_csa Optimize Analyte:CSA Ratio csa->optimize_csa adv_nmr Use Advanced NMR (e.g., Pure Shift) optimize_csa->adv_nmr If unsuccessful optimize_csa->resolved If successful adv_nmr->resolved

Logical workflow for resolving overlapping NMR signals.

References

Influence of temperature on stereoselectivity with BINOL catalysts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BINOL-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stereoselectivity of their experiments by modulating reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between temperature and stereoselectivity in this compound-catalyzed reactions?

Generally, decreasing the reaction temperature has a beneficial impact on stereoselectivity, often leading to higher enantiomeric excess (ee).[1][2] Lower temperatures can enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other. In one study, decreasing the temperature to -20 °C improved the enantiomeric excess to 94% for an atroposelective synthesis of this compound derivatives.[2]

Q2: I am observing low enantioselectivity. Will decreasing the temperature always improve my results?

While lowering the temperature is a standard strategy to improve enantioselectivity, it is not universally effective. In some specific cases, lowering the temperature may not lead to a significant improvement or could even have no effect.[1][3] The outcome is highly dependent on the specific substrates, catalyst structure (including H8-BINOL derivatives), and solvent system.[1]

Q3: Are there any instances where increasing the temperature can be beneficial?

Yes, although less common, there are documented cases where slightly increasing the temperature or reaction time led to a minor improvement in both chemical yield and enantioselectivity.[1][3] Furthermore, some protocols are robust enough to be performed at elevated temperatures (e.g., 50 °C) with only a small decrease in enantioselectivity, which can be advantageous for increasing reaction rates.[1]

Q4: Can temperature changes cause a reversal in the major enantiomer formed?

Yes, this is a rare but observed phenomenon. In specific catalytic systems, a reversal of enantioselectivity can occur with a simple change in temperature. For instance, a reaction that produced an (S)-enantiomer in high excess at 0 °C was found to produce the (R)-enantiomer when cooled to -44 °C.[4] This highlights the complex relationship between temperature and the reaction's kinetic and thermodynamic profiles.

Q5: My enantioselectivity is still poor after optimizing the temperature. What other parameters should I investigate?

If temperature optimization is insufficient, consider the following factors:

  • Solvent: The choice of solvent is critical. For example, toluene has been identified as an effective solvent for achieving high diastereo- and enantioselectivity in certain H8-BINOL catalyzed aldol reactions.[1]

  • Catalyst Loading: The amount of catalyst can significantly impact performance. An optimal loading of 5 mol % was identified in one study, with lower amounts decreasing selectivity and higher amounts offering no improvement.[1]

  • Catalyst Structure: The substituents on the this compound backbone can dramatically influence the outcome. Modified H8-BINOL catalysts have shown superior performance compared to standard this compound in some reactions.[1][3]

  • Additives: The presence of additives, such as a small amount of DMSO or TMEDA, can sometimes significantly improve reaction outcomes.[1]

Troubleshooting Guide

IssueRecommended Action
Low Enantioselectivity (ee) 1. Decrease the reaction temperature incrementally (e.g., from room temp to 0 °C, -20 °C, -40 °C). 2. Screen different solvents (e.g., Toluene, CH₂Cl₂, THF).[1] 3. Verify and optimize catalyst loading.[1]
Reaction is too slow at low temperatures 1. Find a balance between reaction rate and selectivity; a slightly higher temperature may be acceptable. 2. Increase the catalyst loading, but monitor for any negative impact on ee. 3. Ensure the solvent choice is optimal for solubility at lower temperatures.
Inconsistent results between batches 1. Ensure precise temperature control throughout the reaction. 2. Verify the purity and integrity of the this compound catalyst, substrates, and solvent. 3. Control for atmospheric moisture and oxygen, as these can affect catalyst activity.
Enantioselectivity decreases at very low temperatures 1. This may indicate a change in the rate-determining step or catalyst aggregation. 2. Re-evaluate the optimal temperature; it may be in a higher range than initially tested. 3. Consider that for some systems, there is an optimal low-temperature point beyond which no further benefit is gained.[1][3]

Quantitative Data: Temperature vs. Enantioselectivity

The following table summarizes results from various studies on this compound-catalyzed reactions, illustrating the impact of temperature on yield and enantiomeric excess (ee).

Catalyst SystemTemperature (°C)Yield (%)Enantiomeric Excess (% ee)Reference
Bifunctional Squaramide / this compound derivative synthesis-2096%94[2]
Chiral Gold(III) Complex449%92[5]
(R)-H8-BINOLate / Ti(IV)091%90[1][3]
H8-BINOL-derived phosphoric acid50-"Little erosion of enantioselectivity"[1]
(R)-H8-BINOLate / Ti(IV)-10-Did not recover enantioselectivity[1][3]

Experimental Protocol: Temperature Optimization Study

This guide outlines a general methodology for investigating the effect of temperature on the stereoselectivity of a this compound-catalyzed reaction.

Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess (ee).

Materials:

  • (S)- or (R)-BINOL-derived catalyst

  • Substrate A and Substrate B

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

  • Cooling bath (ice-water, dry ice/acetone, or cryocooler)

  • Stirring plate and stir bars

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagents: Add the this compound catalyst (e.g., 5 mol %) and the primary substrate to the flask.

  • Solvent: Add the anhydrous solvent via syringe.

  • Equilibration: Place the flask in a cooling bath set to the first target temperature (e.g., 25 °C) and stir for 10-15 minutes to allow for thermal equilibration.

  • Reaction Initiation: Add the second substrate to the reaction mixture to initiate the reaction.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).

  • Workup & Analysis: Once the reaction is complete, quench the reaction and perform a standard workup procedure. Purify the product and determine the enantiomeric excess using chiral HPLC or GC.

  • Iteration: Repeat the experiment (Steps 1-7) at different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) while keeping all other parameters (concentrations, catalyst loading, reaction time) constant.

  • Analysis: Plot the enantiomeric excess (% ee) versus temperature (°C) to identify the optimal temperature for your specific transformation.

Visualizations

Temperature_Effect cluster_conditions Reaction Temperature cluster_outcomes Expected Outcome High_T High (e.g., > 25°C) Outcome_High Higher Rate Potentially Lower ee High_T->Outcome_High Often leads to Room_T Room Temp (e.g., 20-25°C) Low_T Low (e.g., 0°C to -20°C) Room_T->Low_T Investigate Next Outcome_Room Baseline ee Room_T->Outcome_Room Establishes VeryLow_T Very Low (e.g., < -40°C) Low_T->VeryLow_T Further Optimization Outcome_Low Generally Higher ee Low_T->Outcome_Low Commonly results in Outcome_VeryLow Optimal ee OR No Improvement / Slower Rate VeryLow_T->Outcome_VeryLow Possible Results

Caption: Logical workflow for temperature optimization in this compound catalysis.

G Start Low Enantioselectivity Observed Temp Modify Temperature Start->Temp DecreaseTemp Decrease Temp. (e.g., to 0°C) Temp->DecreaseTemp Primary Strategy Success High Enantioselectivity Achieved DecreaseTemp->Success If ee improves Failure No Improvement DecreaseTemp->Failure If ee does not improve CheckSolvent Optimize Solvent CheckCatalyst Optimize Catalyst (Loading / Structure) CheckSolvent->CheckCatalyst CheckCatalyst->Temp Re-evaluate Temp Failure->CheckSolvent

Caption: Troubleshooting pathway for low stereoselectivity.

References

Validation & Comparative

A Comparative Guide to BINOL and TADDOL Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and product yields. Among the vast array of chiral ligands developed, those derived from 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) have emerged as privileged scaffolds, demonstrating remarkable versatility and efficacy in a wide range of catalytic transformations. This guide provides an objective comparison of the performance of this compound and TADDOL-derived ligands in key asymmetric reactions, supported by experimental data, to aid researchers in making informed decisions for their synthetic challenges.

At a Glance: Key Differences and Applications

FeatureThis compound-Derived LigandsTADDOL-Derived Ligands
Chiral Backbone Axially chiral binaphthylC2-symmetric diol derived from tartaric acid
Key Strengths Often provide high enantioselectivity, particularly in rhodium and ruthenium-catalyzed hydrogenations.[1]Highly modular and tunable, effective in a broad range of metal-catalyzed reactions (e.g., Cu, Pd, Rh).
Common Applications Asymmetric hydrogenation, hydroformylation, conjugate addition, Diels-Alder reactions, aldol reactions.Asymmetric conjugate addition, allylic substitution, C-H functionalization, hydroboration, Diels-Alder reactions.

Performance Benchmark in Key Asymmetric Reactions

The following tables summarize the performance of this compound and TADDOL-derived ligands in several important asymmetric catalytic reactions, providing a snapshot of their relative efficacy.

Copper-Catalyzed Asymmetric 1,4-Conjugate Addition

A direct comparison of this compound- and TADDOL-derived phosphoramidite ligands in the copper-catalyzed asymmetric 1,4-addition of diethylzinc to cyclic enones reveals the subtle yet significant impact of the ligand backbone on enantioselectivity.

Reaction: Asymmetric 1,4-addition of diethylzinc to 2-cyclohexenone.

Ligand TypeLigandYield (%)ee (%)
This compound-derived (S,R,R)-1 >9896
TADDOL-derived (S,R,R)-2 >9885

Data summarized from a study by Feringa and coworkers.

In this specific context, the this compound-derived phosphoramidite ligand demonstrates a notable advantage in enantioselectivity over the TADDOL-derived counterpart for the addition to 2-cyclohexenone.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Both this compound and TADDOL-derived catalysts have been employed to control the stereochemical outcome of this reaction.

Reaction: Cycloaddition of cyclopentadiene and an α,β-unsaturated ketone.

Ligand/Catalyst SystemDienophileDieneYield (%)ee (%)
This compound-derived AcroleinCyclopentadieneHigh13-41
TADDOL-derived Methacrolein1-Amino-3-siloxydiene8091

Note: The experimental conditions and dienophiles are not identical, precluding a direct comparison. However, the data illustrates the potential of each ligand class in this type of transformation. The this compound-derived catalyst showed low enantioselectivity in this specific reaction, while a related vaulted biaryl ligand (VAPOL) provided high enantioselectivity. TADDOL-derived catalysts have been shown to be highly effective, particularly when hydrogen bonding plays a key role in the catalytic cycle.[2]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial synthesis for the production of chiral compounds. This compound-derived ligands, particularly phosphine and phosphoramidite derivatives, are renowned for their exceptional performance in rhodium-catalyzed hydrogenations.

Reaction: Rhodium-catalyzed asymmetric hydrogenation of various olefins.

Ligand TypeSubstrateYield (%)ee (%)
This compound-derived Methyl (Z)-acetamidocinnamate>99>99
TADDOL-derived (1-Arylvinyl)phosphonatesHighup to 99

This compound-derived phosphoramidites are well-established for achieving exceptionally high enantioselectivities (>95%) in the hydrogenation of various prochiral olefins.[1] TADDOL-based phosphoramidite ligands have also demonstrated excellent enantiocontrol in the hydrogenation of specific substrates like (1-arylvinyl)phosphonates.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

Protocol 1: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition of Diethylzinc to 2-Cyclohexenone

Materials:

  • Copper(II) triflate (Cu(OTf)₂)

  • Chiral phosphoramidite ligand (e.g., this compound- or TADDOL-derived)

  • 2-Cyclohexenone

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), a solution of Cu(OTf)₂ (0.025 mmol) and the chiral phosphoramidite ligand (0.055 mmol) in anhydrous toluene (3 mL) is stirred at room temperature for 1 hour.

  • The resulting solution is cooled to the desired temperature (e.g., -20 °C).

  • 2-Cyclohexenone (1.0 mmol) is added, followed by the dropwise addition of the diethylzinc solution (1.2 mmol).

  • The reaction mixture is stirred at this temperature for the specified time (e.g., 3 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: TADDOL-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

  • α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivative

  • Dienophile (e.g., methacrolein)

  • Diene (e.g., 1-amino-3-siloxydiene)

  • Anhydrous toluene

Procedure:

  • To a solution of the TADDOL catalyst (0.1 mmol) and methacrolein (0.5 mmol) in toluene (0.75 mL) cooled to -78 °C under an inert atmosphere is added the aminosiloxydiene (1.0 mmol).

  • The reaction mixture is stirred for the specified time (e.g., 48 hours) at this temperature.

  • The reaction is quenched and worked up according to the specific requirements of the product. For example, for the synthesis of a dihydropyrone, the intermediate adduct can be treated with acetyl chloride.

  • The product is purified by silica gel chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Visualizing the Ligands and Workflow

To better understand the structural basis of these ligands and a typical experimental process, the following diagrams are provided.

Ligand_Structures cluster_this compound This compound Scaffold cluster_TADDOL TADDOL Scaffold b_img b_label 1,1'-bi-2-naphthol (this compound) t_img t_label α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)

Core structures of this compound and TADDOL ligands.

Experimental_Workflow start Start: Catalyst Preparation reaction Asymmetric Reaction (e.g., Addition, Cycloaddition) start->reaction Add Ligand, Metal Precursor, and Solvent workup Reaction Quench & Work-up reaction->workup Add Substrates under controlled conditions purification Purification (e.g., Chromatography) workup->purification Extraction & Drying analysis Analysis (Yield, ee determination) purification->analysis end Final Chiral Product analysis->end

A general experimental workflow for asymmetric catalysis.

Conclusion

Both this compound and TADDOL-derived ligands are powerful and versatile tools in the field of asymmetric catalysis. The choice between them is often dictated by the specific transformation and the desired outcome.

The data presented suggests that for certain reactions, such as the copper-catalyzed conjugate addition of diethylzinc to cyclohexenone, this compound-derived ligands may offer superior enantioselectivity.[1] Conversely, the high modularity and tunability of TADDOL-derived ligands make them a compelling choice for a broader range of applications, particularly in reactions where hydrogen bonding can play a significant role in the stereochemical control.

Ultimately, for any new application, empirical screening of a small library of ligands from both families is highly recommended to identify the optimal catalyst for achieving the desired efficiency and stereoselectivity.

References

VAPOL and VANOL: Superior Alternatives to BINOL Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for chiral ligands that deliver exceptional enantioselectivity and high yields is perpetual. While 1,1'-bi-2-naphthol (BINOL) has long been a cornerstone ligand, a class of "vaulted" biaryl ligands, namely VAPOL (Vaulted Biphenanthrol) and VANOL (Vaulted Binaphthol), has emerged as a powerful alternative, often surpassing the performance of their predecessor. This guide provides an objective comparison of VAPOL and VANOL with this compound, supported by experimental data, detailed protocols, and structural insights to inform ligand selection in chiral synthesis.

Structural Distinction: The "Vaulted" Advantage

The primary differentiator between VAPOL/VANOL and this compound lies in their three-dimensional structure. This compound possesses a relatively planar or "linear" biaryl backbone. In contrast, VAPOL and VANOL feature a "vaulted" or "V-shaped" architecture. This unique conformation creates a significantly deeper and more sterically hindered chiral pocket around the metal center.[1] This structural feature is key to their enhanced performance, as it allows for more effective shielding of one face of the coordinated substrate, leading to superior enantiomeric discrimination.

G Structural Comparison of Chiral Ligands BINOL_img BINOL_label Linear Biaryl Backbone VANOL_label Vaulted Biaryl Backbone VANOL_img VAPOL_label Extended Vaulted Backbone VAPOL_img

Caption: Molecular structures of this compound, VANOL, and VAPOL.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

Experimental evidence consistently demonstrates the superiority of VAPOL and VANOL in a range of asymmetric transformations, leading to higher yields and, most critically, enhanced enantioselectivities compared to this compound-based catalysts.

Asymmetric Diels-Alder Reaction

In the asymmetric Diels-Alder reaction, a fundamental carbon-carbon bond-forming reaction, VAPOL- and VANOL-derived catalysts have shown remarkable efficacy.

LigandDienophileDieneCatalystYield (%)ee (%)Reference
(S)-BINOLMethacroleinCyclopentadieneEt₂AlClHigh13-41[2][3]
(R)-VAPOLMethacroleinCyclopentadieneEt₂AlCl8594 (exo)[4]
(S)-VANOLMethyl AcrylateCyclopentadieneEt₂AlCl28-[4]
Asymmetric Aziridination

The synthesis of chiral aziridines, valuable building blocks in medicinal chemistry, is another area where VAPOL and VANOL excel.

LigandImine SubstrateCatalyst SystemYield (%)cis:transee (%)Reference
(S)-BINOLN-Benzhydryl benzaldimineB(OPh)₃6117:120[5]
(S)-VANOLN-Benzhydryl benzaldimineB(OPh)₃85>50:196[5]
(S)-VAPOLN-Benzhydryl benzaldimineB(OPh)₃77>50:195[5]
Asymmetric Imine Aldol Reaction

VAPOL and VANOL have also proven to be excellent ligands for the asymmetric imine aldol reaction, a key method for the synthesis of chiral β-amino esters.

LigandImineSilyl Ketene AcetalCatalystYield (%)ee (%)Reference
(S)-BINOLN-Phenylbenzaldimine1-Methoxy-2-methyl-1-(trimethylsiloxy)propeneZr(O-t-Bu)₄8545[5]
(S)-VANOLN-Phenylbenzaldimine1-Methoxy-2-methyl-1-(trimethylsiloxy)propeneZr(O-t-Bu)₄9592[5]
(R)-VAPOLN-Phenylbenzaldimine1-Methoxy-2-methyl-1-(trimethylsiloxy)propeneZr(O-t-Bu)₄9897[5]

Experimental Protocols

The following are representative experimental protocols for key asymmetric reactions, providing a basis for practical application and comparison.

General Catalytic Cycle Workflow

G Ligand Chiral Ligand (VAPOL, VANOL, or this compound) Catalyst Active Chiral Catalyst Ligand->Catalyst Coordination Metal Metal Precursor Metal->Catalyst Complex Catalyst-Substrate Complex Catalyst->Complex Coordination Substrate1 Substrate 1 (e.g., Dienophile, Imine) Substrate1->Complex Substrate2 Substrate 2 (e.g., Diene, Nucleophile) Substrate2->Complex TransitionState Diastereomeric Transition State Complex->TransitionState Reaction ProductComplex Catalyst-Product Complex TransitionState->ProductComplex Enantioselective Step Product Chiral Product ProductComplex->Product Release Regeneration Catalyst Regeneration ProductComplex->Regeneration Regeneration->Catalyst Cycle Repeats

Caption: Generalized workflow for an asymmetric catalytic cycle.

Asymmetric Aziridination with a VANOL-Borate Catalyst

This protocol is adapted from the work of the Wulff group.[6]

1. Catalyst Preparation:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-VANOL (44 mg, 0.10 mmol).

  • Dissolve the ligand in 2 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Add triphenyl borate (29 mg, 0.10 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the active catalyst solution.

2. Aziridination Reaction:

  • In a separate flame-dried flask, dissolve the N-benzhydryl imine (1.0 mmol) in 1 mL of CH₂Cl₂.

  • Add the imine solution to the catalyst solution via syringe.

  • Stir the resulting mixture for 10 minutes at room temperature.

  • Rapidly add ethyl diazoacetate (1.1 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

3. Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral aziridine.

  • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Diels-Alder Reaction with a VAPOL-Aluminum Catalyst

This protocol is a representative procedure based on published data.[4]

1. Catalyst Preparation:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-VAPOL (54 mg, 0.10 mmol) and dissolve in 2 mL of anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (0.10 mL, 0.10 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the active Lewis acid catalyst.

2. Diels-Alder Reaction:

  • To the cold catalyst solution, add freshly distilled cyclopentadiene (1.2 mmol).

  • Slowly add methacrolein (1.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 16-24 hours.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of 5 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the Diels-Alder adduct.

  • Determine the enantiomeric excess (ee%) using chiral Gas Chromatography (GC) or HPLC analysis.

Conclusion

The vaulted biaryl ligands VAPOL and VANOL represent a significant advancement in the field of asymmetric catalysis. Their unique three-dimensional structures create a more defined and restrictive chiral environment compared to the traditional this compound framework. This structural advantage translates into demonstrably superior performance in a variety of important asymmetric reactions, consistently delivering higher yields and enantioselectivities. For researchers, scientists, and drug development professionals seeking to optimize chiral syntheses, VAPOL and VANOL offer a compelling and often superior alternative to this compound-based ligands, paving the way for more efficient and selective preparation of enantiomerically pure molecules.

References

A Comparative Guide to BINOL and H8-BINOL Catalysts in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chiral catalyst is paramount in achieving high enantioselectivity in asymmetric synthesis. This guide provides an objective comparison of two closely related and widely used classes of atropisomeric ligands: 1,1'-bi-2-naphthol (BINOL) and its partially hydrogenated counterpart, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL).

The structural rigidity of this compound and the conformational flexibility of H8-BINOL give rise to distinct catalytic properties, influencing their performance in a variety of asymmetric transformations. Generally, the more flexible H8-BINOL scaffold has demonstrated superior enantioselectivity in several key reactions, a phenomenon often attributed to its lower dihedral angle and greater adaptability in the transition state.[1][2]

Structural Distinction

The fundamental difference between this compound and H8-BINOL lies in the saturation of the naphthalene rings. This structural variance directly impacts the dihedral angle of the biaryl axis and the overall flexibility of the ligand, which are crucial factors in the stereochemical outcome of a reaction.

G cluster_this compound This compound cluster_H8this compound H8-BINOL BINOL_structure H8BINOL_structure

Figure 1. Structural comparison of this compound and H8-BINOL.

Performance in Asymmetric Reactions: A Quantitative Comparison

The following table summarizes the comparative performance of this compound and H8-BINOL-derived catalysts in several classes of asymmetric reactions, highlighting the often-observed enhanced enantioselectivity with the H8-BINOL framework.

Reaction TypeSubstrateCatalyst (Ligand)Yield (%)ee (%)Reference
Diphenylzinc Addition to Aldehyde Valeraldehyde(S)-BINOL-amine-87[3]
Valeraldehyde(S)-H8-BINOL-amine-92[3]
Asymmetric Addition to Aldehydes General AldehydesModified (S)-BINOL derivatives-Lower[2]
General Aldehydes(R)-H8-BINOL9190[2]
Rhodium-Catalyzed Enantioselective Arylation N-Boc Ketimine(S)-BINOL-derived phosphite-olefin7585
N-Boc Ketimine(S)-H8-BINOL-derived phosphite-olefin8296[2]
Enantioselective Synthesis of Phthalides 2-(2-Formylphenyl)acetateThis compound-based Brønsted acid7075
2-(2-Formylphenyl)acetateH8-BINOL-based Brønsted acid8592[2]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to facilitate replication and further investigation.

Diphenylzinc Addition to Valeraldehyde

A solution of the respective catalyst ((S)-BINOL-amine or (S)-H8-BINOL-amine, 0.02 mmol) in THF (1 mL) is cooled to 0 °C. A solution of diphenylzinc (0.2 mmol) in THF is added, and the mixture is stirred for 30 minutes. Valeraldehyde (0.1 mmol) is then added, and the reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with diethyl ether. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Rhodium-Catalyzed Enantioselective Arylation of N-Boc Ketimines

In a glovebox, a mixture of [Rh(COE)2Cl]2 (2.5 mol%) and the chiral phosphite-olefin ligand (this compound or H8-BINOL derivative, 5.5 mol%) in dioxane (0.5 mL) is stirred for 20 minutes. The N-Boc ketimine (0.1 mmol), arylboroxine (0.15 mmol), and DIPEA (0.3 mmol) are then added. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Enantioselective Synthesis of Phthalides

To a solution of methyl 2-(2-formylphenyl)acetate (0.1 mmol) in dichloroethane (1.0 mL) at 0 °C is added the chiral Brønsted acid catalyst (this compound or H8-BINOL derivative, 10 mol%). The reaction mixture is stirred at this temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the corresponding phthalide. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Experimental and Logical Workflow

The process of comparing the enantioselectivity of this compound and H8-BINOL catalysts in a given asymmetric reaction follows a systematic workflow. This involves catalyst preparation, reaction execution under identical conditions, and careful analysis of the results to draw a conclusive comparison.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Comparison This compound This compound Ligand BINOL_Cat This compound Catalyst This compound->BINOL_Cat H8_this compound H8-BINOL Ligand H8_BINOL_Cat H8-BINOL Catalyst H8_this compound->H8_BINOL_Cat Metal_Precursor Metal Precursor / Acid Metal_Precursor->BINOL_Cat Metal_Precursor->H8_BINOL_Cat Reaction_this compound Reaction with This compound Catalyst BINOL_Cat->Reaction_this compound Reaction_H8_this compound Reaction with H8-BINOL Catalyst H8_BINOL_Cat->Reaction_H8_this compound Substrate Substrate Substrate->Reaction_this compound Substrate->Reaction_H8_this compound Reagent Reagent Reagent->Reaction_this compound Reagent->Reaction_H8_this compound Product_this compound Product (this compound) Reaction_this compound->Product_this compound Product_H8_this compound Product (H8-BINOL) Reaction_H8_this compound->Product_H8_this compound Analysis_this compound Yield & ee% Analysis Product_this compound->Analysis_this compound Analysis_H8_this compound Yield & ee% Analysis Product_H8_this compound->Analysis_H8_this compound Comparison Compare Results Analysis_this compound->Comparison Analysis_H8_this compound->Comparison

Figure 2. Workflow for comparing this compound and H8-BINOL catalysts.

Conclusion

The presented data indicates that H8-BINOL-derived catalysts frequently offer a significant advantage in enantioselectivity over their this compound counterparts in a range of important asymmetric reactions. This enhanced performance is primarily attributed to the increased conformational flexibility of the H8-BINOL backbone.[2] Researchers and professionals in drug development should consider H8-BINOL ligands as a strong alternative to traditional this compound catalysts, particularly when seeking to optimize the enantiomeric excess of their target molecules. The provided experimental protocols serve as a starting point for further exploration and application of these versatile catalytic systems.

References

Predicting Stereochemical Outcomes in BINOL-Catalyzed Reactions: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to predict the stereochemical outcome of a reaction is paramount. This guide provides an objective comparison of the use of Density Functional Theory (DFT) calculations to predict the enantioselectivity of reactions catalyzed by the ubiquitous BINOL (1,1'-bi-2-naphthol) family of chiral ligands and catalysts. We will delve into the accuracy of these computational models, compare them with alternative predictive methods, and provide supporting data and experimental protocols.

The development of asymmetric catalytic reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic effect. This compound and its derivatives have emerged as exceptionally versatile and effective chiral ligands and organocatalysts for a wide array of stereoselective transformations.[1] Predicting the stereochemical outcome of these reactions prior to experimentation can significantly accelerate research and development by reducing the need for extensive screening of catalysts, substrates, and reaction conditions. DFT calculations have become a powerful and widely adopted tool for this purpose.[2][3][4]

The Power of DFT in Elucidating Stereoselectivity

DFT calculations allow for the in-silico modeling of reaction mechanisms at the molecular level. By calculating the energies of the transition states leading to the different stereoisomers (e.g., R and S enantiomers), researchers can predict which stereoisomer will be preferentially formed. The origin of stereoselectivity is attributed to the energy difference between the diastereomeric transition states, with the major product arising from the lower energy pathway.[5]

Several key factors that govern the stereochemical outcome of this compound-catalyzed reactions can be effectively modeled using DFT:

  • Steric Interactions: The bulky substituents on the 3 and 3' positions of the this compound backbone play a crucial role in creating a chiral pocket that directs the approach of the substrates. DFT can accurately model these steric clashes in the transition state.[6][7]

  • Non-Covalent Interactions: Weak, non-covalent interactions such as hydrogen bonds (e.g., C-H···O) and π-π stacking between the catalyst and the substrates are often decisive in stabilizing one transition state over another.[8][9] DFT methods, particularly those that account for dispersion forces, are adept at capturing these subtle yet critical interactions.

  • Catalyst Conformation: The dihedral angle of the this compound backbone and the overall conformation of the catalyst-substrate complex are key to inducing chirality. DFT can explore the potential energy surface to identify the most stable and catalytically active conformations.

Workflow for DFT-Based Prediction of Stereoselectivity

The general workflow for using DFT to predict the stereochemical outcome of a this compound-catalyzed reaction involves several key steps, as illustrated in the diagram below.

dft_workflow cluster_0 Computational Protocol cluster_1 Experimental Validation start Define Reaction: Substrates, Catalyst, Conditions ts_search Locate Transition States (TS) for both Stereochemical Pathways (e.g., R and S) start->ts_search DFT Calculations energy_calc Calculate Free Energies of Transition States (ΔG‡) ts_search->energy_calc prediction Predict Stereochemical Outcome (e.g., ee%) based on ΔΔG‡ energy_calc->prediction comparison Compare Experimental vs. Predicted Outcome prediction->comparison Validate Model experiment Perform Laboratory Experiment analysis Analyze Product Mixture (e.g., Chiral HPLC) experiment->analysis analysis->comparison

Figure 1: General workflow for predicting stereochemical outcomes using DFT calculations and experimental validation.

Quantitative Comparison: DFT Predictions vs. Experimental Reality

The accuracy of DFT predictions is highly dependent on the chosen functional and basis set.[2] However, numerous studies have demonstrated excellent agreement between computationally predicted and experimentally determined enantiomeric excesses (ee%). Below are tables summarizing such comparisons for various this compound-catalyzed reactions.

Table 1: this compound-Phosphoric Acid Catalyzed Friedel-Crafts Reaction of Indoles with Imines
Catalyst Substituent (3,3')Substrate (Imine)Calculated ΔΔG‡ (kcal/mol)Predicted ee%Experimental ee%Reference
HN-Boc-imine3.19996[10]
PhN-Boc-imine2.59895[10]
2,4,6-(i-Pr)3C6H2N-Boc-imine4.2>9999[10]
Table 2: F10this compound-Derived Phosphoric Acid Catalyzed Carbonyl-Ene Reaction
CatalystTemperature (°C)Predicted ΔΔG‡ (kcal/mol)Predicted ee%Experimental ee%Reference
(R)-3e0--75[9]
(R)-3e-20--83[9]
(R)-3e-602.19687[8][9]

Experimental and Computational Protocols

General Experimental Protocol for a this compound-Catalyzed Reaction

A representative experimental procedure for a this compound-phosphoric acid catalyzed reaction involves the following steps: To a solution of the this compound-derived phosphoric acid catalyst (1-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2) at a specified temperature (e.g., -78 °C to room temperature) is added the substrate. The second reactant is then added, and the reaction mixture is stirred until completion (monitored by TLC or LC-MS). The reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]

General Computational Protocol (DFT)

The prediction of enantioselectivity typically involves the following computational steps:

  • Conformational Search: A thorough conformational search of the pre-reaction complexes and transition states is performed using a lower level of theory (e.g., molecular mechanics or a semi-empirical method).

  • Geometry Optimization: The located stationary points (minima and transition states) are then fully optimized using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)).[10] For systems where non-covalent interactions are critical, dispersion-corrected functionals (e.g., M06-2X or functionals with D3 corrections) are often employed.[6]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points as either minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculations: To improve the accuracy of the energy calculations, single-point energies are often computed using a larger basis set (e.g., 6-311+G(d,p)) on the optimized geometries.

  • Prediction of Enantioselectivity: The enantiomeric excess is predicted from the difference in the Gibbs free energies of the two diastereomeric transition states (ΔΔG‡) using the following equation: ee% = 100 * (k_major - k_minor) / (k_major + k_minor), where the rate constants (k) are related to ΔG‡ by the Eyring equation.

Comparison with Alternative Methods

While DFT is a powerful tool, it is computationally expensive. For high-throughput screening, other methods are emerging.

Machine Learning (ML)

Machine learning models can be trained on existing experimental or computational data to predict the stereochemical outcome of reactions.[2] These models can be significantly faster than DFT calculations, making them suitable for screening large libraries of catalysts and substrates. However, the accuracy of ML models is highly dependent on the quality and quantity of the training data.

comparison_methods cluster_dft DFT Calculations cluster_ml Machine Learning cluster_empirical Empirical Rules / Models dft High Accuracy Provides Mechanistic Insight dft_con Computationally Expensive ml High Throughput Lower Computational Cost ml_con Requires Large Datasets for Training Less Mechanistic Insight empirical Fast and Simple empirical_con Limited Applicability Less Accurate

References

Unraveling the Synthesis of BINOL: An Evidence-Based Comparison of Proposed Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the prevailing theories behind the formation of 1,1'-bi-2-naphthol (BINOL), supported by a critical analysis of experimental data.

The axially chiral molecule 1,1'-bi-2-naphthol (this compound) is a cornerstone of asymmetric synthesis, serving as a powerful ligand and catalyst in a myriad of chemical transformations.[1] The efficacy of this compound and its derivatives hinges on their enantiopurity, making the mechanism of their formation a subject of intense research. This guide provides an objective comparison of the most prominent proposed reaction mechanisms for the synthesis of this compound, with a focus on experimental validation. We present quantitative data from key studies in a structured format, detail the experimental protocols, and offer a visual representation of the mechanistic evaluation process.

Competing Mechanistic Pathways in this compound Synthesis

The asymmetric oxidative coupling of 2-naphthol is the most common route to enantiomerically pure this compound.[2] Several mechanistic pathways have been proposed for this transformation, primarily differing in the nature of the key bond-forming step. The three main hypotheses under consideration are:

  • Radical-Anion Coupling: This is the most widely accepted mechanism and is proposed to proceed via the oxidation of one 2-naphthol molecule to a radical species, which then couples with a neutral 2-naphthol molecule.[3][4]

  • Radical-Radical Coupling: This mechanism suggests the formation of two 2-naphthoxy radicals that subsequently couple to form the binaphthyl structure.[3]

  • Heterolytic Coupling: This pathway involves the coupling of a cationic species with a neutral 2-naphthol molecule.[3]

The following sections delve into the experimental evidence that helps to differentiate between these proposed mechanisms.

Quantitative Comparison of Catalytic Systems

The enantioselectivity and yield of this compound synthesis are highly dependent on the catalyst system employed. The data presented below summarizes the performance of various metal-ligand complexes, which provides indirect evidence for the plausibility of the different mechanistic pathways.

Catalyst SystemLigandOxidantYield (%)Enantiomeric Excess (ee, %)Proposed Mechanism SupportedReference
CuCl(S)-(+)-amphetamineO₂ (air)up to 96up to 98Radical-Anion Coupling[1]
CuBrSpirocyclic Pyrrolidine OxazolineO₂ (air)up to 87up to 99Radical-Anion Coupling[4]
Fe(II)-diphosphine oxideChiral Diphosphine OxideO₂ (air)up to 9860 - 85Not explicitly stated[3]
Ru(salen)Aqua(salen)O₂ (air)Good to ExcellentNot specifiedRadical Intermediate[3]
Cu(II)-macrocycle/BINANBINANO₂ (air)70 - 9668 - 74Not explicitly stated[3]
VOSO₄Schiff base from (S)-tert-leucine and 3,3'-formyl-(R)-BINOLO₂ (air)46 - 76up to 91Not explicitly stated[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via oxidative coupling, providing a basis for reproducibility and further investigation.

Protocol 1: Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthol [1]

  • Reaction Setup: A solution of 2-naphthol and a chiral ligand, such as (S)-(+)-amphetamine, is prepared in an appropriate solvent (e.g., chlorinated solvents).

  • Catalyst Addition: A copper(II) salt, typically CuCl₂, is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature) under an atmosphere of air (or pure oxygen) for a designated period.

  • Workup and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the catalyst and any byproducts. The crude product is then purified by column chromatography or recrystallization.

  • Analysis: The yield is determined by weighing the purified product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Iron-Catalyzed Oxidative Coupling of 2-Naphthol [3]

  • Catalyst Preparation: A chiral Fe(II)-diphosphine oxide complex is prepared in situ or pre-formed.

  • Reaction Execution: To a solution of the 2-naphthol derivative in a suitable solvent, the iron catalyst is added.

  • Oxidation: The reaction is carried out under an oxygen atmosphere.

  • Product Isolation: The workup and purification procedures are similar to those described for the copper-catalyzed reaction.

  • Characterization: Yield and enantiomeric excess are determined using standard analytical techniques.

Mechanistic Evaluation Workflow

The process of validating a proposed reaction mechanism involves a combination of experimental observations and computational studies. The following diagram illustrates the logical workflow for evaluating the proposed this compound reaction mechanisms.

G Logical Workflow for this compound Reaction Mechanism Validation cluster_proposed Proposed Mechanisms cluster_validation Experimental & Computational Validation cluster_conclusion Conclusion A Radical-Anion Coupling D Kinetic Studies A->D E Intermediate Trapping/Detection (e.g., Mass Spectrometry) A->E F Computational Modeling (e.g., DFT Calculations) A->F G Product Analysis (Yield, Enantioselectivity) A->G B Radical-Radical Coupling B->D B->E B->F B->G C Heterolytic Coupling C->D C->E C->F C->G H Validated Mechanism(s) D->H E->H F->H G->H

Caption: A flowchart illustrating the process of validating proposed this compound reaction mechanisms through various experimental and computational techniques.

Discussion of Experimental Evidence

The prevalence of the radical-anion mechanism in the literature is supported by several lines of evidence. Kinetic studies and in-situ monitoring of reactions have provided data consistent with this pathway. For instance, the identification of a key intermediate complex by mass spectrometry in a copper-catalyzed reaction lends strong support to a mechanism involving a copper-naphthoxide species that then reacts with a naphthoxy radical.[3]

Computational studies, particularly using Density Functional Theory (DFT), have also been instrumental in elucidating the reaction pathways.[5] These studies often calculate the energy barriers for the different proposed steps, and for many catalytic systems, the radical-anion pathway is found to be the most energetically favorable.

While the radical-radical coupling and heterolytic coupling mechanisms are theoretically possible, there is less direct experimental evidence to support them as the primary pathway in the majority of synthetically useful this compound preparations. However, the specific reaction conditions, such as the choice of metal, ligand, and solvent, can potentially influence the operative mechanism.

Conclusion

The experimental and computational evidence to date strongly favors the radical-anion coupling mechanism for the asymmetric oxidative synthesis of this compound, particularly in copper-catalyzed systems. This mechanism provides a robust framework for understanding and predicting the outcomes of these reactions. However, the field is dynamic, and the possibility of other mechanisms operating under specific conditions cannot be entirely discounted. Continued research, employing advanced analytical and computational techniques, will be crucial for a complete understanding of the intricate factors that govern the formation of this indispensable chiral molecule. This guide serves as a foundational resource for researchers aiming to build upon the current understanding and develop even more efficient and selective methods for this compound synthesis.

References

A Researcher's Guide to Determining Enantiomeric Excess of BINOL Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in reaction optimization and product characterization. 1,1'-Bi-2-naphthol (BINOL) is a cornerstone of chiral catalysis, and its reaction products often require precise enantiomeric purity assessment. High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the preferred method for determining the enantiomeric excess of this compound and its derivatives due to its high resolution, sensitivity, and reproducibility. The separation is typically achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Performance Comparison of Common Chiral Stationary Phases for this compound Separation

The selection of the appropriate CSP is paramount for achieving optimal separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are particularly effective for a wide range of chiral compounds, including atropisomers like this compound.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Reference
Chiralcel OD-H Hexane/2-Propanol (90/10)1.0t1: 12.6, t2: 23.7>1.5[1]
Chiralpak AD-H n-Hexane/Isopropanol/DEA (93:7:0.5 v/v/v)0.8Not SpecifiedBaseline Separation[2]
Pirkle-type (CSP 1) Hexane/Dichloromethane/Methanol (100:30:1)Not Specifiedk'1: 1.83, k'2: 2.21 (at 283K)1.25 (at 283K)[3]
Trefoil-type Chiral Stationary Phase Hexane/Isopropanol (98/2)2.0t1: ~16, t2: ~181.73[4]

Note: DEA (Diethylamine) is often added as a modifier to improve peak shape for acidic or basic analytes. Resolution (Rs) values greater than 1.5 indicate baseline separation. k' refers to the retention factor.

Experimental Protocol: Enantiomeric Excess Determination of this compound by Chiral HPLC

This protocol provides a general procedure for the analysis of a this compound-containing reaction product using a Chiralcel OD-H column.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound reaction product.

  • Dissolve the sample in 1 mL of the HPLC mobile phase (e.g., Hexane/2-Propanol, 90/10 v/v) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane/2-Propanol (90/10 v/v). The ratio may be optimized (e.g., 95/5 to 80/20) to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (ambient).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Alternative Methods for Enantiomeric Excess Determination

While HPLC is the predominant technique, other methods offer advantages in specific scenarios.

Ultra-Performance Convergence Chromatography (UPC²) / Supercritical Fluid Chromatography (SFC)

UPC² is a form of SFC that utilizes compressed carbon dioxide as the primary mobile phase component. It offers significantly faster analysis times and reduced organic solvent consumption compared to normal-phase HPLC.

Performance Comparison: HPLC vs. UPC² for this compound Separation [4]

ParameterNormal Phase HPLCUPC²
Column Trefoil-type Chiral Stationary PhaseTrefoil-type Chiral Stationary Phase
Mobile Phase Hexane/Isopropanol (98/2)CO₂/Methanol
Flow Rate 2.0 mL/min4.0 mL/min
Run Time ~20 min< 2 min
Resolution (Rs) 1.732.61
Solvent Consumption per run ~40 mL~2 mL Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the splitting of specific proton signals in the NMR spectrum. For determining the ee of this compound, a chiral auxiliary that can interact with its hydroxyl groups would be employed.

Experimental Protocol: Enantiomeric Excess Determination of this compound by ¹H NMR

This protocol is adapted from general procedures for using CSAs.[5][6][7]

1. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the this compound product (e.g., 5 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., a chiral amine or another chiral diol that provides distinct signal separation).

  • Gently shake the tube to ensure thorough mixing.

2. NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Identify a well-resolved proton signal of this compound that is split into two distinct signals corresponding to the two diastereomeric complexes. The hydroxyl protons or aromatic protons are often good candidates.

3. Data Analysis:

  • Integrate the areas of the two separated signals.

  • Calculate the enantiomeric excess using the same formula as for HPLC data.

Method Comparison Summary

FeatureChiral HPLCUPC²/SFCNMR with CSA
Resolution High to ExcellentExcellentModerate to High
Analysis Time Minutes to tens of minutesVery fast (< 5 minutes)Fast (< 10 minutes)
Solvent Consumption HighLowVery Low
Sample Throughput ModerateHighHigh
Instrumentation Cost ModerateHighVery High
Method Development Can be time-consumingCan be time-consumingRelatively simple
Quantitative Accuracy HighHighGood, but can be affected by peak overlap

Visualizing the Workflow

HPLC Method Development Workflow

The development of a robust chiral HPLC method often follows a systematic screening process.

HPLC_Method_Development Analyte This compound Product Column_Screening Column Screening (e.g., Chiralcel OD-H, Chiralpak AD-H) Analyte->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (e.g., Hexane/IPA, Hexane/Ethanol) Column_Screening->Mobile_Phase_Screening Optimization Optimization (Mobile Phase Ratio, Additives, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Validation Method Validation Optimization->Validation Final_Method Final HPLC Method Validation->Final_Method NMR_Workflow Sample_Prep Sample Preparation (this compound Product + CSA in NMR tube) NMR_Acquisition ¹H NMR Spectrum Acquisition Sample_Prep->NMR_Acquisition Signal_Identification Identify Split Signals NMR_Acquisition->Signal_Identification Integration Integrate Signal Areas Signal_Identification->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

References

The Enduring Legacy of BINOL in Asymmetric Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral catalysts is paramount. Among the pantheon of privileged chiral ligands, 1,1'-bi-2-naphthol (BINOL) has long stood as a cornerstone, its C₂-symmetric axial chirality providing a robust framework for a multitude of transition metal-catalyzed reactions. This guide offers an objective comparison of this compound's performance against other ligands in key asymmetric transformations, supported by experimental data, detailed methodologies, and illustrative diagrams to aid in catalyst selection and experimental design.

The enduring success of this compound and its derivatives lies in their remarkable versatility and the high levels of enantioselectivity they impart in reactions critical to the synthesis of complex molecules and pharmaceuticals.[1][2] The tunability of the this compound scaffold, through substitution at various positions on the naphthyl rings, allows for the fine-tuning of steric and electronic properties, enabling optimization for specific catalytic transformations.[1][3] This guide will delve into the performance of this compound-based catalysts in three pivotal reactions: asymmetric hydrogenation, Diels-Alder reactions, and Michael additions, comparing them with other notable chiral ligands.

Asymmetric Hydrogenation: A Cornerstone of Chiral Synthesis

Asymmetric hydrogenation is a fundamental method for the synthesis of chiral compounds. This compound-derived phosphine and phosphoramidite ligands have been extensively employed in combination with transition metals like rhodium and iridium to achieve high enantioselectivities.

A notable example is the asymmetric hydrogenation of enamides to produce chiral α-arylethylamine derivatives, where a rhodium catalyst bearing an (R)-H₈-BINOL-derived bisaminophosphine ligand achieved up to 99.0% enantiomeric excess (ee).[1][4] The partially hydrogenated H₈-BINOL scaffold often demonstrates enhanced flexibility and catalytic activity compared to its parent this compound.[4][5]

Catalyst/Ligand SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Rh / (R)-H₈-BINOL-derived bisaminophosphineEnamidesα-arylethylamine derivatives-up to 99.0[1][4]
Rh-(R)-4 catalystEnamide 105α-arylethylamine derivative 106-up to 99.0[4][6]
Ir-PipPhos2-substituted quinolines2-substituted tetrahydroquinolines-up to 89[7]

Experimental Protocol: Asymmetric Hydrogenation of Enamides

A representative procedure for the asymmetric hydrogenation of enamides using a Rh/(R)-H₈-BINOL-derived bisaminophosphine catalyst is as follows:

  • In a glovebox, the chiral bisaminophosphine ligand and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent such as THF or methanol.

  • The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • The enamide substrate is added to the catalyst solution.

  • The reaction mixture is transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 14.5 psi).[4][6]

  • The reaction is stirred at a specific temperature until the reaction is complete (monitored by TLC or GC).

  • After depressurization, the solvent is removed under reduced pressure, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Diels-Alder Reaction: Crafting Stereochemically Complex Rings

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. This compound-derived catalysts, particularly those involving Lewis acidic metals like aluminum and zinc, have been shown to effectively control the stereochemical outcome of these cycloadditions.

For instance, a catalyst generated from Et₂AlCl and the vaulted biaryl ligand VAPOL has shown superior performance in the Diels-Alder reaction between acrolein and cyclopentadiene, affording high conversions and excellent stereoselectivities for the exo isomer in high optical purity.[8] In contrast, the analogous this compound-derived catalyst provided the product in high yield but with significantly lower enantiomeric excess (13–41% ee).[8] However, modifications to the this compound backbone can dramatically improve performance. A zinc complex with 3,3'-Br₂-BINOL was found to be a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes, achieving up to quantitative yield and 98% ee.[9]

Catalyst/Ligand SystemDienophileDieneProductYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Et₂AlCl / VAPOLAcroleinCyclopentadieneexo cycloadductHighHigh-[8]
Et₂AlCl / this compoundAcroleinCyclopentadieneexo cycloadductHigh13-41-[8]
Zn / 3,3'-Br₂-BINOL (10 mol%)AldehydesDanishefsky's diene2-substituted 2,3-dihydro-4H-pyran-4-oneup to 100up to 98-[9]
This compound-phosphate / Ph₂SiCl₂Azomethine ylideAlkynePyrazolidine derivative13 (without additive)47 (without additive)99:1[10]

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

The following is a general procedure for the Zn-catalyzed enantioselective hetero-Diels-Alder reaction:

  • To a solution of the chiral diol ligand (e.g., (R)-3,3'-Br₂-BINOL, 10 mol%) in a suitable solvent (e.g., THF) at room temperature is added a solution of Et₂Zn (1.0 M in hexanes, 10 mol%).

  • The mixture is stirred for 30 minutes to form the zinc binaphthoxide complex.

  • The reaction is cooled to the desired temperature (e.g., -25 °C).

  • The aldehyde substrate (1.0 equiv) is added, followed by the slow addition of Danishefsky's diene (1.2 equiv).

  • The reaction is stirred at this temperature for the specified time, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyranone. Enantiomeric excess is determined by chiral HPLC.[9]

Asymmetric Michael Addition: Stereoselective Carbon-Carbon Bond Formation

The asymmetric Michael addition is a crucial reaction for the stereoselective formation of carbon-carbon bonds. This compound-based catalysts have been successfully applied in this transformation, often in the form of heterobimetallic complexes.

A notable example is the use of a Lanthanum-NR-linked-BINOL complex for the Michael reaction of β-keto esters to cyclic enones.[11][12] The La-NMe-linked-BINOL complex catalyzed the reaction of methyl acetoacetate to 2-cyclohexen-1-one, yielding the Michael adduct in 82% yield and 92% ee.[11][12] The nature of the linker heteroatom in the linked-BINOL was found to be crucial for achieving high reactivity and selectivity.[11][12] In some cases, this compound-derived catalysts have shown modest performance. For instance, an Al-bis(binaphthoxide) complex (ALB) was effective in the Michael addition of 2-cyclohexenone with a nitromethane derivative, but the enantiomeric excess was highly temperature-dependent, reaching a maximum of 80% ee at -23 °C.[13]

Catalyst/Ligand SystemMichael DonorMichael AcceptorProductYield (%)Enantiomeric Excess (ee%)Reference
La-NMe-linked-BINOLMethyl acetoacetate2-Cyclohexen-1-oneMichael adduct8292[11][12]
Al-bis(binaphthoxide) (ALB)α-nitroestersα,β-unsaturated ketonesMichael adduct-5-80[13]
(R)-35b (this compound-based rotaxane)Diethyl malonateCinnamaldehydeMichael adduct3416[14]

Experimental Protocol: Asymmetric Michael Addition of a β-Keto Ester

A general procedure for the La-NR-linked-BINOL catalyzed Michael addition is as follows:

  • In a flame-dried Schlenk tube under an argon atmosphere, the NR-linked-BINOL ligand and La(O-i-Pr)₃ are dissolved in anhydrous THF.

  • The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • The β-keto ester is added to the solution.

  • The reaction mixture is cooled to the desired temperature.

  • The cyclic enone is then added dropwise.

  • The reaction is stirred at this temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with 1 N HCl.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by flash column chromatography to give the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[11][12]

Visualizing the Catalytic Landscape

To further aid in the understanding of this compound-catalyzed reactions, the following diagrams illustrate key concepts and relationships.

Asymmetric_Catalysis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Formation Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition State Prochiral_Substrate->Transition_State Reagent Reagent Reagent->Transition_State BINOL_Ligand Chiral Ligand (e.g., this compound) Active_Catalyst Active Chiral Catalyst BINOL_Ligand->Active_Catalyst Metal_Precursor Transition Metal Precursor Metal_Precursor->Active_Catalyst Active_Catalyst->Transition_State Catalysis Enantioenriched_Product Enantioenriched Product Transition_State->Enantioenriched_Product Stereoselective Transformation

Caption: General workflow of a this compound-metal catalyzed asymmetric reaction.

Ligand_Comparison This compound This compound C₂-Symmetric Axial Chirality Rigid Backbone H8_this compound H₈-BINOL Partially Hydrogenated Increased Flexibility This compound->H8_this compound Modification Linked_this compound Linked-BINOL Tunable Linker Bimetallic Catalysis This compound->Linked_this compound Modification VAPOL VAPOL Vaulted Biaryl Increased Steric Bulk VANOL VANOL Vaulted Biaryl Increased Steric Bulk Ligand_Selection_Tree Start Reaction Type? Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Diels_Alder Diels-Alder Reaction Start->Diels_Alder Michael_Addition Michael Addition Start->Michael_Addition Ligand1 Consider this compound-derived phosphoramidites (e.g., H₈-BINOL based) Hydrogenation->Ligand1 Ligand2 Consider vaulted ligands (VAPOL) or electron-withdrawing substituted BINOLs Diels_Alder->Ligand2 Ligand3 Consider linked-BINOLs for heterobimetallic catalysis Michael_Addition->Ligand3

References

Scaling the Summit of Chirality: A Comparative Guide to BINOL-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a critical endeavor. Axially chiral biaryl ligands, particularly 1,1'-bi-2-naphthol (BINOL), have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereoselectivity. This guide provides an objective comparison of the scalability and performance of this compound-based catalysts against prominent alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most effective catalytic system for large-scale applications.

The industrial viability of an asymmetric catalytic system hinges on its scalability, which encompasses factors such as catalyst loading, reaction time, yield, and enantiomeric excess (ee) under practical, large-scale conditions. While this compound has been a cornerstone of asymmetric synthesis for decades, a new generation of "vaulted" biaryl ligands, such as VANOL (vaulted 2,2'-binaphthol) and VAPOL (vaulted 3,3'-biphenanthrol), have demonstrated superior performance in certain reactions, offering higher yields and enantioselectivities. This guide delves into a data-driven comparison of these catalytic systems in key asymmetric transformations.

Performance Comparison in Key Asymmetric Reactions

The choice of chiral ligand can have a profound impact on the outcome of an asymmetric reaction. The following tables summarize the performance of this compound, VANOL, and VAPOL-derived catalysts in scalable asymmetric Diels-Alder, aziridination, and imine aldol reactions, highlighting the advantages of the vaulted ligands in specific contexts.

Table 1: Asymmetric Diels-Alder Reaction of Acrolein and Cyclopentadiene

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(R)-BINOL-AlCl103-78High13-41[1]
(R)-VAPOL-AlCl103-78High>95 (exo)[1]

Table 2: Asymmetric Aziridination of N-Benzhydryl Imines

Catalyst SystemSubstrateCatalyst Loading (mol%)Reaction TimeTemperatureYield (%)Enantiomeric Excess (ee, %)Reference
(R)-BINOL-BoronN-Benzhydryl imine10--LowerLower[2]
(R)-VANOL-BoronN-Benzhydryl imine51-4rt85-9891-98[2][3][4]
(R)-VAPOL-BoronN-Benzhydryl imine51-4rt85-9891-98[2][3][4]

Table 3: Asymmetric Imine Aldol Reaction

Catalyst SystemSubstrateCatalyst Loading (mol%)Reaction TimeTemperatureYield (%)Enantiomeric Excess (ee, %)Reference
Zr-BINOLAryl imine----Lower[1]
Zr-VANOLAryl imine---ExcellentHigh[1]
Zr-VAPOLAryl imine---ExcellentHigh[1]

Experimental Workflows and Logical Relationships

A generalized workflow for a this compound-catalyzed asymmetric synthesis provides a logical framework for understanding the key stages of the process, from catalyst preparation to product isolation.

G General Workflow for this compound-Catalyzed Asymmetric Synthesis cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Purification This compound Chiral this compound Ligand Catalyst Active this compound-Metal Catalyst This compound->Catalyst Metal Metal Precursor Metal->Catalyst Reaction Asymmetric Transformation Catalyst->Reaction Substrate Prochiral Substrate Substrate->Reaction Reagent Reagent Reagent->Reaction Product_Complex Chiral Product-Catalyst Complex Reaction->Product_Complex Workup Reaction Quench & Work-up Product_Complex->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Product Enantiomerically Enriched Product Purification->Product

References

The Privileged Catalyst: A Cost-Effectiveness Analysis of BINOL vs. Other Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient, selective, and economically viable chiral catalysts is paramount for researchers and professionals in drug development and fine chemical production. Among the pantheon of "privileged" chiral ligands, 1,1'-bi-2-naphthol (BINOL) has long been a cornerstone, celebrated for its rigid C2-symmetric scaffold and its ability to induce high enantioselectivity in a wide array of chemical transformations. However, a diverse range of other ligand families, including Salen, TADDOL, and various phosphines, have also emerged as powerful tools. This guide provides a comparative cost-effectiveness analysis of this compound against these alternatives, supported by experimental data, to aid in the critical decision-making process of ligand selection.

At a Glance: A Comparative Overview

The choice of a chiral ligand is a multifaceted decision, balancing catalytic performance with economic viability. The ideal ligand not only delivers high yield and enantioselectivity but also is readily accessible and affordable. The following table summarizes the general characteristics of this compound and its main competitors.

Ligand FamilyChiral BackboneKey ApplicationsGeneral StrengthsGeneral Weaknesses
This compound Axially chiral binaphthylLewis acid catalysis, Brønsted acid catalysis, reductions, additionsVersatile, high enantioselectivity, relatively low cost for the parent ligand.Performance can be highly dependent on substitution pattern.
Salen C2-symmetric Schiff baseEpoxidation, aziridination, kinetic resolutionsHighly active metal complexes, effective for oxidation reactions.Can be sensitive to air and moisture.
TADDOL C2-symmetric diol from tartaric acidNucleophilic additions, Diels-Alder reactions, reductionsHighly modular and tunable, effective in a wide range of metal-catalyzed reactions.Can be more expensive than basic this compound.
Phosphines Often P-chiral or with chiral backboneAsymmetric hydrogenation, cross-coupling reactionsHigh turnover numbers, excellent for noble metal catalysis.Can be sensitive to oxidation, often higher cost.

Performance Benchmark: Head-to-Head Comparisons

To provide a clearer picture of the relative performance of these ligands, we have compiled data from studies where they were compared directly in key asymmetric reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In a comparative study of the cycloaddition of cyclopentadiene and acrolein, a catalyst derived from VAPOL (a vaulted analog of this compound) demonstrated significantly higher enantioselectivity than the corresponding this compound-derived catalyst.

LigandMetal SystemYield (%)Enantiomeric Excess (ee, %)
This compound Et₂AlClHigh13 - 41
VAPOL Et₂AlClHigh>95

Data sourced from a study by Wulff and co-workers.

Copper-Catalyzed Asymmetric 1,4-Conjugate Addition

The conjugate addition of organometallic reagents to enones is a fundamental C-C bond-forming reaction. A systematic investigation by Feringa and coworkers on the copper-catalyzed 1,4-addition of diethylzinc to 2-cyclohexenone revealed the superior performance of a this compound-derived phosphoramidite compared to a TADDOL-derived counterpart in this specific transformation.

Ligand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
This compound-derived Phosphoramidite 2-Cyclohexenone>9596
TADDOL-derived Phosphoramidite 2-Cyclohexenone>9585
Asymmetric Aziridination

Aziridines are valuable building blocks in organic synthesis. In the asymmetric aziridination of imines with ethyl diazoacetate, catalysts derived from VANOL and VAPOL ligands have been shown to be highly effective, often outperforming this compound-based catalysts in terms of enantioselectivity.[1]

LigandYield (%)Enantiomeric Excess (ee, %)
VANOL 55 - 9190 - 98
VAPOL 55 - 9190 - 98
This compound ModerateLess effective

Performance data indicates that for this transformation, VANOL and VAPOL derived catalysts are generally more effective than those derived from this compound.[1]

Cost-Effectiveness Analysis

The ultimate cost of a chiral product is not solely determined by the price of the ligand, but also by its catalytic efficiency (yield, enantioselectivity, and turnover number). A cheaper ligand that gives a lower yield or enantiomeric excess may result in a more expensive final product due to the costs of separation and wasted material.

Ligand/CatalystTypical Price Range (per gram)Key Considerations for Cost-Effectiveness
(R)-BINOL $15 - $65Low upfront cost of the parent ligand; derivatization adds cost but can significantly improve performance.[2][3][4][5]
Jacobsen's Catalyst (Salen-type) ~$800 - $950/kg for bulkHigher initial cost but often used at low catalyst loadings for highly efficient reactions like epoxidation.[6]
TADDOL ~$50 - $100+ (for derivatives)Higher cost than parent this compound, but high modularity allows fine-tuning for specific reactions, potentially leading to higher efficiency.[7]
(S)-BINAP (Phosphine) ~$130 - $150 (for 5g)Generally the most expensive class, but indispensable for certain high-turnover reactions like asymmetric hydrogenation.[8]

(Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and supplier.)

Experimental Protocols

Detailed methodologies are crucial for reproducing and evaluating catalytic performance.

Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to 2-Cyclohexenone

Materials:

  • Copper(II) triflate (Cu(OTf)₂)

  • Chiral phosphoramidite ligand (e.g., (R,R)-BINOL-derived)

  • 2-Cyclohexenone

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (0.01 mmol) and the chiral phosphoramidite ligand (0.02 mmol) in anhydrous toluene (2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the resulting catalyst solution to -20 °C.

  • Add 2-cyclohexenone (1.0 mmol) to the solution.

  • Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 3-ethylcyclohexanone.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Diels-Alder Reaction with a VAPOL-derived Catalyst

Materials:

  • (S)-VAPOL

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

  • Cyclopentadiene (freshly distilled)

  • Acrolein

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve (S)-VAPOL (0.1 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to -78 °C.

  • Slowly add diethylaluminum chloride (0.1 mmol, 0.1 mL of a 1.0 M solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the catalyst.

  • Add acrolein (1.0 mmol) to the catalyst solution.

  • Add freshly distilled cyclopentadiene (2.0 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Logic: Ligand Selection Workflow

The process of selecting the most cost-effective chiral ligand can be visualized as a logical workflow.

LigandSelectionWorkflow Start Define Target Transformation & Performance Metrics (yield, ee%) Screening Initial Ligand Family Screening (this compound, Salen, TADDOL, Phosphine) Start->Screening PerformanceData Gather Performance Data (Literature, In-house Screening) Screening->PerformanceData CostData Gather Cost Data (Supplier Quotes, Price per mole) Screening->CostData Analysis Cost-Effectiveness Analysis (Cost per gram of desired enantiomer) PerformanceData->Analysis CostData->Analysis Optimization Reaction Optimization with Lead Ligand Candidate(s) Analysis->Optimization FinalSelection Final Ligand Selection for Scale-up Optimization->FinalSelection

A logical workflow for chiral ligand selection.

Catalytic Cycle Visualization: Copper-Catalyzed 1,4-Addition

The underlying mechanism of the catalytic process is crucial for understanding ligand effects. The following diagram illustrates a simplified catalytic cycle for the copper-catalyzed asymmetric 1,4-addition.

CatalyticCycle Cu_L Cu(I)-L* Cu_Alkyl Cu-Alkyl Complex Cu_L->Cu_Alkyl Transmetalation Cu_Enone Cu-Enone Complex Product_Complex Product-Cu Complex Cu_Enone->Product_Complex Migratory Insertion Cu_Alkyl->Cu_Enone Coordination Product_Complex->Cu_L Release Product Product Product_Complex->Product Et2Zn Et2Zn Et2Zn->Cu_L Enone Enone Enone->Cu_Alkyl

A simplified catalytic cycle for Cu-catalyzed 1,4-addition.

Conclusion

The selection of a chiral ligand is a critical decision in asymmetric synthesis, with significant implications for both the scientific success and the economic viability of a project. While this compound remains a versatile and often cost-effective choice, this guide demonstrates that other ligand families such as Salen, TADDOL, and phosphines can offer superior performance in specific applications. A thorough evaluation of both catalytic performance and ligand cost, as outlined in this guide, is essential for making an informed and optimal choice. For novel applications, a preliminary screening of ligands from different families is highly recommended to identify the most promising candidate for further optimization.

References

A Comparative Guide to Chiral Brønsted Acids: BINOL-Phosphoric Acids vs. N-Triflyl Phosphoramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, chiral Brønsted acids have emerged as powerful tools for the stereoselective synthesis of complex organic molecules. Among the most prominent classes of these catalysts are those derived from the 1,1'-bi-2-naphthol (BINOL) scaffold. This guide provides an objective comparison of two leading types of this compound-derived Brønsted acids: the well-established this compound-phosphoric acids (BPAs) and the more recent, highly acidic N-triflyl phosphoramides (NTPAs). This comparison is supported by experimental data to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

Introduction to the Catalysts

This compound-Phosphoric Acids (BPAs) are a class of chiral Brønsted acids that have been extensively utilized in a wide array of enantioselective transformations.[1][2] Their catalytic activity often relies on a bifunctional activation mode, where the acidic proton activates an electrophile, and the phosphoryl oxygen acts as a Lewis base to organize the nucleophile.[3] This dual activation is crucial for achieving high levels of stereocontrol.

N-Triflyl Phosphoramides (NTPAs) are a newer generation of chiral Brønsted acids characterized by their significantly higher acidity compared to BPAs.[4][5] The incorporation of the electron-withdrawing N-triflyl group dramatically lowers the pKa of the catalyst, enabling the activation of less basic substrates that are often unreactive with traditional BPAs.[5][6] This enhanced acidity often leads to catalysis via the formation of tight ion pairs with the substrate.[5]

Head-to-Head Performance Comparison

The choice between a BPA and an NTPA catalyst is often dictated by the nature of the substrate and the specific transformation. The following tables summarize the performance of these two catalyst classes in key asymmetric reactions, highlighting their respective strengths and weaknesses.

Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The enhanced acidity of NTPAs often translates to higher reactivity and enantioselectivity, particularly with challenging substrates.[7]

Catalyst TypeDienophileDieneCatalyst Loading (mol%)Yield (%)ee (%)Reference
BPAEthyl vinyl ketone(E)-1-methoxy-3-((triisopropylsilyl)oxy)buta-1,3-diene52510[7]
NTPA Ethyl vinyl ketone(E)-1-methoxy-3-((triisopropylsilyl)oxy)buta-1,3-diene1 95 91 [7]

Table 1: Comparison of a this compound-phosphoric acid and an N-triflyl phosphoramide in an asymmetric Diels-Alder reaction.

Carbonyl-Ene Reaction

The carbonyl-ene reaction is a powerful tool for the formation of C-C bonds and the synthesis of homoallylic alcohols. In a comparative study, an F10this compound-derived phosphoric acid demonstrated superior enantioselectivity over its N-triflyl phosphoramide counterpart, although both provided high yields.[8]

Catalyst TypeOlefinEnophileCatalyst Loading (mol%)Yield (%)ee (%)Reference
BPA (F10this compound) α-MethylstyreneEthyl glyoxylate5 84 87 [8]
NTPAα-MethylstyreneEthyl glyoxylate58354[8]

Table 2: Comparison of a this compound-phosphoric acid derivative and an N-triflyl phosphoramide in an asymmetric carbonyl-ene reaction.

[3+2] Cycloaddition

In the [3+2] cycloaddition of N-acyl hydrazones with alkenes, the higher acidity of NTPAs is crucial for catalytic activity. While parent this compound-derived phosphoric acids are generally ineffective, NTPAs promote the reaction with excellent yields and stereoselectivities.[9]

Catalyst TypeHydrazoneAlkeneCatalyst Loading (mol%)Yield (%)dree (%)Reference
BPAN'-benzylidene-benzoylhydrazideCyclopentene-No Reaction--[9]
NTPA N'-benzylidene-benzoylhydrazideCyclopentene5 95 >20:1 96 [9]

Table 3: Comparison of a this compound-phosphoric acid and an N-triflyl phosphoramide in an asymmetric [3+2] cycloaddition reaction.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of catalytic reactions. Below are representative protocols for reactions where BPAs and NTPAs have been compared.

General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by an N-Triflyl Phosphoramide[7]

To a solution of the N-triflyl phosphoramide catalyst (0.01 mmol, 1 mol%) in toluene (0.5 mL) at -78 °C is added ethyl vinyl ketone (0.12 mmol). After stirring for 5 minutes, the silyloxydiene (0.1 mmol) is added. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

General Procedure for the Asymmetric Carbonyl-Ene Reaction Catalyzed by a this compound-Phosphoric Acid[8]

To a solution of the this compound-phosphoric acid catalyst (0.025 mmol, 5 mol%) in CH2Cl2 (0.5 mL) at -60 °C are successively added the 1,1-disubstituted olefin (0.75 mmol) and ethyl glyoxylate (0.5 mmol). The reaction mixture is stirred at -60 °C for the time indicated in the corresponding table. The reaction is then quenched by the addition of saturated aqueous NaHCO3 solution. The mixture is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired ene product.

Mechanistic Insights and Visualizations

The distinct catalytic behaviors of BPAs and NTPAs stem from their different modes of substrate activation. These differences are visualized in the following diagrams.

BPA_Mechanism cluster_0 Bifunctional Activation by this compound-Phosphoric Acid (BPA) BPA BPA Catalyst TransitionState Ternary Transition State BPA->TransitionState H-Bond (Acidic Proton) Electrophile Electrophile (e.g., Imine) Electrophile->TransitionState Nucleophile Nucleophile Nucleophile->TransitionState H-Bond (Phosphoryl O) Product Enantioenriched Product TransitionState->Product Catalyst_Regen BPA Catalyst Product->Catalyst_Regen

Caption: Bifunctional activation by a this compound-phosphoric acid.

NTPA_Mechanism cluster_1 Ion Pair Catalysis by N-Triflyl Phosphoramide (NTPA) NTPA NTPA Catalyst IonPair Chiral Ion Pair NTPA->IonPair Protonation Substrate Substrate (e.g., Hydrazone) Substrate->IonPair Product Enantioenriched Product IonPair->Product Nucleophile Nucleophile Nucleophile->Product Catalyst_Regen NTPA Catalyst Product->Catalyst_Regen

Caption: Ion pair catalysis by an N-triflyl phosphoramide.

Conclusion

Both this compound-phosphoric acids and N-triflyl phosphoramides are highly effective chiral Brønsted acid catalysts. The choice between them hinges on the specific requirements of the desired transformation. BPAs are well-suited for a variety of reactions and often operate through a bifunctional activation mechanism. In contrast, NTPAs, with their significantly greater acidity, excel in activating less reactive substrates through the formation of chiral ion pairs, often leading to superior reactivity and enantioselectivity in these challenging cases. This guide provides a framework for making an informed decision, but empirical screening of catalysts remains a crucial step in reaction optimization.

References

Navigating the Chiral Landscape: A Comparative Guide to the Limitations of BINOL-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 1,1'-bi-2-naphthol (BINOL)-based catalysts have stood as a cornerstone in the field of asymmetric synthesis, enabling the creation of complex chiral molecules with high enantioselectivity. However, as the demands for efficiency, broader substrate scope, and operational simplicity in chemical manufacturing continue to grow, it is crucial for researchers, scientists, and drug development professionals to critically evaluate the limitations of these otherwise powerful catalytic systems. This guide provides an objective comparison of this compound-based catalysts with emerging alternatives, supported by experimental data, to inform the selection of the most appropriate catalyst for a given transformation.

While the rigid C2-symmetric backbone of this compound provides a well-defined chiral environment that has proven effective in a multitude of reactions, its performance is not universally optimal. Limitations can arise in terms of substrate scope, sensitivity to reaction conditions, catalyst stability, and cost-effectiveness. In several key asymmetric transformations, alternative chiral ligands have demonstrated superior performance, offering higher yields and enantioselectivities.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral catalyst is ultimately determined by its performance in specific chemical reactions. Below, we compare this compound-based catalysts with notable alternatives in three widely employed asymmetric transformations: the Diels-Alder reaction, the aziridination reaction, and the aldol reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While this compound-derived catalysts have been utilized, vaulted biaryl ligands such as VAPOL have shown significantly better performance in certain cases.

Catalyst SystemDienophileDieneYield (%)ee (%)Reference
(R)-BINOL/Et₂AlClAcroleinCyclopentadieneHigh13-41
(S)-VAPOL/Et₂AlClAcroleinCyclopentadiene8594 (exo)
Asymmetric Aziridination Reaction

The synthesis of chiral aziridines, valuable building blocks in medicinal chemistry, has also seen the emergence of superior alternatives to this compound-based catalysts. VANOL and VAPOL-derived catalysts, for instance, have demonstrated higher yields and enantioselectivities in the aziridination of imines with ethyl diazoacetate.

Catalyst SystemImineDiazo CompoundYield (%)ee (%)Reference
(R)-BINOLN-Benzhydryl benzaldimineEthyl diazoacetate7222[1]
(S)-VANOLN-Benzhydryl benzaldimineEthyl diazoacetate7791[1]
(R)-VAPOLN-Benzhydryl benzaldimineEthyl diazoacetate8195[2][3]
Asymmetric Aldol Reaction

In the realm of asymmetric aldol reactions, crucial for forming carbon-carbon bonds, this compound-derived catalysts can be outperformed by other ligand systems, particularly in reactions involving silyl ketene acetals.

Catalyst SystemElectrophileNucleophileYield (%)ee (%)Reference
Zr-(S)-BINOLAryl imineSilyl ketene acetalModerateLow
Zr-(S)-VAPOLAryl imineSilyl ketene acetalExcellentHigh
Zr-(S)-VANOLAryl imineSilyl ketene acetalExcellentHigh

Experimental Protocols

To facilitate the reproduction and critical evaluation of these findings, detailed experimental protocols for the aforementioned key reactions are provided below.

Asymmetric Diels-Alder Reaction with VAPOL Catalyst

Procedure: To a solution of (S)-VAPOL (0.1 mmol) in CH₂Cl₂ (10 mL) at room temperature is added a 1.0 M solution of Et₂AlCl in hexanes (0.1 mmol). The mixture is stirred for 30 minutes, then cooled to -78 °C. Freshly distilled cyclopentadiene (5.0 mmol) is added, followed by the slow addition of acrolein (1.0 mmol). The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Aziridination of N-Benzhydryl Imines with VANOL Catalyst

Procedure: In a glovebox, a solution of (S)-VANOL (0.02 mmol) and triphenylborate (0.02 mmol) in toluene (1 mL) is heated at 80 °C for 1 hour. The solvent is then removed under vacuum. The resulting catalyst is dissolved in CH₂Cl₂ (1 mL), and the N-benzhydryl imine (0.2 mmol) is added. The solution is stirred for 10 minutes at room temperature. Ethyl diazoacetate (0.22 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for 26 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding aziridine. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Asymmetric Aldol Reaction of a Silyl Ketene Acetal with an Aryl Imine Catalyzed by a Zr-VAPOL Complex

Procedure: A solution of Zr(O-t-Bu)₄ (0.1 mmol) and (S)-VAPOL (0.11 mmol) in toluene (2 mL) is heated at 100 °C for 1 hour. The solvent is then removed under vacuum. The resulting catalyst is dissolved in toluene (1 mL), and the aryl imine (0.5 mmol) is added. The mixture is stirred for 15 minutes at room temperature. The silyl ketene acetal (0.6 mmol) is then added dropwise, and the reaction mixture is stirred for the specified time at the indicated temperature. The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Catalytic Pathways

To provide a clearer understanding of the relationships and workflows discussed, the following diagrams are presented in DOT language.

CatalystSelectionWorkflow Start Define Target Transformation ReactionType Identify Reaction Type (e.g., Diels-Alder, Aldol) Start->ReactionType SubstrateScope Evaluate Substrate Scope (Steric/Electronic Demands) This compound Consider this compound-based Catalyst (Default) SubstrateScope->this compound ReactionType->SubstrateScope Alternatives Research Alternative Catalysts (VAPOL, VANOL, etc.) This compound->Alternatives Known Limitations? CompareData Compare Performance Data (ee%, Yield, TOF) This compound->CompareData Alternatives->CompareData Decision Select Optimal Catalyst CompareData->Decision Experiment Perform Experiment Decision->Experiment

Caption: A decision-making workflow for selecting a chiral catalyst.

GeneralCatalyticCycle Catalyst Chiral Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Substrate Substrate->Intermediate Product Product Intermediate->Product Transformation Product->Catalyst Release

Caption: A generalized catalytic cycle for an asymmetric transformation.

Broader Limitations of this compound-Based Catalysts

Beyond direct performance comparisons in specific reactions, several other factors can limit the utility of this compound-based catalysts in industrial and large-scale applications.

Substrate Scope

While effective for a range of substrates, Ti-BINOL catalyzed reactions, for example, can exhibit limitations with certain sterically hindered or electronically different substrates. The efficiency of the asymmetric addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction, can be significantly influenced by the nature of both the aldehyde and the organozinc reagent.

Sensitivity to Reaction Conditions

Many this compound-metal complexes are sensitive to air and moisture, necessitating stringent anhydrous and inert atmosphere conditions.[4] This sensitivity can complicate experimental setup and scale-up, adding to operational costs and complexity. The thermal stability of these complexes can also be a concern, with decomposition possible at elevated temperatures, which might be required for certain transformations.[5][6]

Catalyst Stability and Recyclability

While the development of immobilized this compound catalysts has aimed to address issues of recyclability, challenges remain. Leaching of the active catalytic species from the support can lead to product contamination and a decrease in catalyst activity over successive cycles. The efficiency of recycling can vary significantly depending on the immobilization strategy and the reaction conditions. For instance, some polymer-supported this compound catalysts have shown good reusability for up to 10-15 cycles with only a minor loss of activity and selectivity.[4]

Cost-Effectiveness

The synthesis of enantiopure this compound can be a multi-step and costly process. While this compound itself is commercially available, the cost can be a significant factor for large-scale industrial applications. Alternative ligands like VAPOL and VANOL, although potentially more expensive to synthesize initially, may offer better overall process economics due to higher catalytic efficiency and turnover numbers in specific reactions. The synthesis of VANOL and VAPOL is also described as straightforward and amenable to large-scale preparation.[7]

Conclusion

This compound-based catalysts remain a valuable and widely used tool in the arsenal of the synthetic chemist. However, a thorough understanding of their limitations is essential for the rational design of efficient and robust synthetic routes. For many applications, particularly in the context of industrial drug development and manufacturing, alternative catalyst systems may offer significant advantages in terms of performance, operational simplicity, and cost-effectiveness. The data and experimental protocols presented in this guide are intended to empower researchers to make informed decisions and to foster the continued development of next-generation chiral catalysts.

References

Safety Operating Guide

Personal protective equipment for handling Binol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BINOL

This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling 1,1'-Bi-2-naphthol (this compound). Adherence to these procedures is paramount for ensuring laboratory safety, regulatory compliance, and environmental protection.

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended when handling this compound, assuming it to be a hazardous compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.

TaskRequired PPE
Handling solid (powder) this compound Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles, and a face shield. All work should be conducted within a certified chemical fume hood or a glove box. Respiratory protection (e.g., a NIOSH-approved respirator) is necessary for procedures that could generate dust.[1][2]
Preparing this compound solutions Double nitrile gloves, disposable gown with tight-fitting cuffs, and chemical safety goggles. A face shield should be worn if there is a risk of splashing.[1][3] All work should be performed in a chemical fume hood.[1]
Cleaning and decontamination Double nitrile gloves, a disposable gown, and safety goggles are required. For large spills, a face shield and respiratory protection may be necessary.
Waste disposal Double nitrile gloves, a disposable gown, and safety goggles should be worn when handling this compound waste.

Operational Plan: Safe Handling of this compound

Working with this compound requires adherence to a strict protocol to minimize exposure and prevent contamination.

Preparation and Handling
  • Ventilation : All procedures involving the open handling of this compound powder or the preparation of solutions must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box.[1]

  • Pre-Handling Checks : Before beginning work, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of damage before each use.[4] The work area should be clean and uncluttered.[4]

  • Donning PPE : Before entering the designated handling area, put on the required PPE as specified in the table above. Ensure the outer gloves overlap the cuffs of the gown.

  • Handling : Avoid the formation of dust and aerosols.[2] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[2]

  • Post-Handling : After handling is complete, wipe down the work area. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE : Remove PPE in the designated area to avoid contaminating skin or clothing. Remove outer gloves first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[5][6]

Emergency Procedures
  • Spills : In the event of a spill, evacuate the area and prevent unnecessary personnel from entering.[5] Do not touch or walk through the spilled material.[5] For large spills, stop the leak if it can be done without risk. Absorb the spill with an inert, dry material and place it in an appropriate waste disposal container.[5]

  • Fire : Use an appropriate extinguishing medium for the surrounding fire.

Disposal Plan

This compound is classified as hazardous waste and, in some contexts, as very toxic to aquatic organisms.[1] Therefore, it must be disposed of as hazardous waste through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[1]

Waste Collection and Storage
  • Segregation : Keep this compound waste separate from incompatible materials, such as strong oxidizing agents.[1]

  • Container : Use a dedicated, leak-proof container that can be tightly sealed for this compound waste.[1]

  • Labeling : The container must be clearly labeled as "(S)-1,1'-Bi-2,2'-naphthol Waste" and display the relevant hazard pictograms.[1]

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

Disposal Procedure
  • Contact a Licensed Vendor : Arrange for the collection of the hazardous waste with a licensed disposal company.[1]

  • Documentation : Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.[1] Complete all required waste manifests provided by the disposal service.[1]

  • Empty Containers : Containers that held this compound should be treated as hazardous waste.[1] To be considered "empty" by regulatory standards, they may require triple-rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₁₄O₂[7]
Molecular Weight 286.3 g/mol [7]
Melting Point 208 - 210 °C (406 - 410 °F)[6]

First Aid Measures

Immediate medical attention is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][8] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek medical attention if irritation develops or persists.[5]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[6][9] If irritation or other symptoms persist, seek medical attention.[4]
Inhalation Move the exposed person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If symptoms such as coughing, wheezing, or shortness of breath occur, seek medical attention.[5] If the person is not breathing, provide artificial respiration.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][10] Seek immediate medical attention.[9][10]

Visual Workflows

The following diagrams illustrate the procedural flow for handling this compound safely and responding to incidents.

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area handle_solid Weigh/Transfer Solid this compound prep_area->handle_solid handle_solution Prepare/Use this compound Solution prep_area->handle_solution decontaminate Decontaminate Work Surfaces handle_solid->decontaminate handle_solution->decontaminate dispose_waste Segregate & Store Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to cleanup.

BINOL_Incident_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs exposure_type Type of Exposure? start->exposure_type Exposure spill_size Spill Size? start->spill_size Spill skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion first_aid Administer First Aid (See Table) skin_contact->first_aid eye_contact->first_aid inhalation->first_aid ingestion->first_aid seek_medical Seek Medical Attention first_aid->seek_medical small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large cleanup Cleanup with Appropriate PPE & Absorbent Material small_spill->cleanup evacuate Evacuate Area large_spill->evacuate notify_ehs Notify EHS cleanup->notify_ehs If necessary evacuate->notify_ehs

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.